1,3-Dithiolane
描述
Structure
3D Structure
属性
IUPAC Name |
1,3-dithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | 1,3-Dithiolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4829-04-3 | |
| Record name | 1,3-Dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DITHIOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,3-Dithiolanes from Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3-dithiolanes from aldehydes and ketones, a fundamental transformation in organic chemistry with significant applications in medicinal chemistry and drug development. The formation of 1,3-dithiolanes serves as a robust method for the protection of carbonyl groups, rendering them stable to a variety of reaction conditions. Furthermore, the resulting thioacetals are versatile intermediates for carbon-carbon bond formation. This document details the underlying reaction mechanism, explores a range of catalytic systems, presents quantitative data for comparative analysis, and provides representative experimental protocols.
Introduction
The protection of carbonyl functionalities is a critical strategy in the multi-step synthesis of complex organic molecules, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1] 1,3-Dithiolanes are cyclic thioacetals that offer exceptional stability under both acidic and basic conditions, making them a preferred choice for protecting aldehydes and ketones.[1] The reaction, typically carried out by condensing a carbonyl compound with 1,2-ethanedithiol, is catalyzed by either Brønsted or Lewis acids.[2] The versatility of this protecting group is further highlighted by the numerous methods available for its subsequent cleavage to regenerate the parent carbonyl compound.[1][2][3][4][5]
Reaction Mechanism
The formation of a 1,3-dithiolane from an aldehyde or ketone proceeds through a reversible, acid-catalyzed pathway. The mechanism involves the initial activation of the carbonyl oxygen by a proton or a Lewis acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the sulfur atoms of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly reactive sulfonium ion. Finally, an intramolecular attack by the second sulfur atom leads to the formation of the stable five-membered this compound ring.
Caption: Acid-catalyzed formation of a this compound.
Catalytic Systems for this compound Synthesis
A wide array of catalysts have been developed for the efficient synthesis of 1,3-dithiolanes, ranging from classical Brønsted and Lewis acids to solid-supported and recyclable catalysts. The choice of catalyst can significantly influence reaction times, yields, and chemoselectivity, particularly when dealing with substrates bearing multiple functional groups.
Brønsted Acid Catalysis
Brønsted acids are among the most common catalysts for dithioacetalization. Protic acids protonate the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack.
-
p-Toluenesulfonic acid (p-TsOH): A widely used, inexpensive, and effective catalyst. Often used in conjunction with silica gel to facilitate the reaction.[6]
-
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂): An extremely efficient and reusable catalyst that promotes the reaction under solvent-free conditions at room temperature.[2][6]
-
Tungstophosphoric acid (H₃PW₁₂O₄₀): A highly selective catalyst that works well in the absence of a solvent.[2]
-
Brønsted acidic ionic liquids: Offer mild reaction conditions, high yields, and short reaction times, with the added benefit of being recyclable.[2][6]
Lewis Acid Catalysis
Lewis acids activate the carbonyl group by coordinating to the oxygen atom. This approach often provides high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones.
-
Metal Triflates (e.g., Sc(OTf)₃, Y(OTf)₃, Pr(OTf)₃): These are highly efficient and often recyclable catalysts that can achieve high chemoselectivity for the protection of aldehydes.[2][7]
-
Indium(III) chloride (InCl₃): An effective catalyst for the preparation of 1,3-dithiolanes from both aldehydes and ketones.[7]
-
Iodine (I₂): A mild and catalytic amount of iodine can effectively promote the formation of thioacetals.[2]
-
Tungstate Sulfuric Acid (TSA): A recyclable and environmentally benign catalyst for thioacetalization under solvent-free conditions.[8]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): Enables a mild and efficient solvent-free protocol for the conversion of aldehydes and ketones to their corresponding 1,3-dithiolanes.[9]
Quantitative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 1,3-dithiolanes from a selection of aldehydes and ketones.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| p-TsOH / Silica Gel | Benzaldehyde | Dichloromethane | Room Temp. | 1.5 h | 95 | [6] |
| HClO₄-SiO₂ | Cyclohexanone | Solvent-free | Room Temp. | 10 min | 98 | [2][6] |
| H₃PW₁₂O₄₀ | Benzaldehyde | Solvent-free | Room Temp. | 5 min | 98 | [2] |
| Acidic Ionic Liquid | 4-Chlorobenzaldehyde | Dichloromethane | Room Temp. | 30 min | 96 | [2][6] |
| Lewis Acids | ||||||
| Sc(OTf)₃ | Benzaldehyde | Dichloromethane | Room Temp. | 15 min | 98 | [7] |
| Y(OTf)₃ | 4-Nitrobenzaldehyde | Dichloromethane | Room Temp. | 30 min | 95 | [2] |
| InCl₃ | Cyclohexanone | Dichloromethane | Room Temp. | 2 h | 92 | [7] |
| Iodine (10 mol%) | Benzaldehyde | Dichloromethane | Room Temp. | 30 min | 95 | [2] |
| SnCl₂·2H₂O | 4-Methoxybenzaldehyde | Solvent-free | Room Temp. | 15 min | 96 | [9] |
| TSA (1 mol%) | Benzaldehyde | Solvent-free | 80 | 10 min | 95 | [8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1,3-dithiolanes using different catalytic systems.
General Procedure using Perchloric Acid on Silica Gel (HClO₄-SiO₂)
This solvent-free method is highly efficient and environmentally friendly.[2][6]
-
To a mixture of the carbonyl compound (1 mmol) and 1,2-ethanedithiol (1.2 mmol), add perchloric acid adsorbed on silica gel (HClO₄-SiO₂, 0.02 g).
-
Stir the reaction mixture at room temperature for the time specified in the table above or until completion as monitored by TLC.
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture and stir for 2 minutes.
-
Filter the mixture to remove the catalyst and wash the solid residue with diethyl ether (2 x 5 mL).
-
Combine the organic filtrates and wash with a 10% aqueous sodium hydroxide solution (10 mL), followed by water (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
General Procedure using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) under Solvent-Free Conditions
This protocol offers a mild and efficient route for dithioacetalization.[9]
-
In a round-bottom flask, mix the aldehyde or ketone (1 mmol), 1,2-ethanedithiol (1.1 mmol), and SnCl₂·2H₂O (0.1 mmol).
-
Stir the mixture at room temperature for the appropriate time (typically 10-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Caption: A generalized workflow for this compound synthesis.
Conclusion
The synthesis of 1,3-dithiolanes from aldehydes and ketones is a well-established and indispensable transformation in modern organic synthesis. The continuous development of new and improved catalytic systems, particularly those that are chemoselective, recyclable, and function under mild or solvent-free conditions, underscores the ongoing importance of this reaction. For researchers and professionals in drug development, a thorough understanding of the available methodologies for carbonyl protection via dithioacetalization is crucial for the efficient and successful synthesis of complex molecular targets. This guide provides a solid foundation for selecting the appropriate conditions and protocols for the preparation of 1,3-dithiolanes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Efficient Method for this compound Synthesis. (2006) | Ghanashyam Bez | 2 Citations [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dithiolane, a five-membered sulfur-containing heterocycle, serves as a crucial building block and versatile protecting group in modern organic synthesis.[1] Its unique chemical stability and reactivity profile have established it as an indispensable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and deprotection, and its application in contemporary drug discovery, with a focus on its role in the development of sigma receptor modulators and chiral compounds.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature with a characteristic odor. It is a cyclic thioether that is relatively stable to both acidic and basic conditions, making it an effective protecting group for carbonyl compounds.[1]
Data Presentation
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆S₂ | [2] |
| Molecular Weight | 106.21 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 183 °C | [1] |
| Density | 1.235 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.599 | |
| Solubility | Soluble in many organic solvents. | [1] |
| pKa of C-H at C2 | ~29 (for 2-phenyl-1,3-dithiane, indicative for dithiolanes) | [3] |
Spectral Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show signals for the methylene protons of the dithiolane ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display peaks corresponding to the carbon atoms in the heterocyclic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum shows fragmentation patterns typical for small sulfur-containing heterocycles.
Chemical Synthesis and Reactivity
The primary application of this compound chemistry is the protection of carbonyl groups. The formation of the this compound ring from an aldehyde or ketone is a reversible process, offering a robust method to mask the reactivity of the carbonyl functionality during subsequent synthetic transformations.
Synthesis of 1,3-Dithiolanes
1,3-Dithiolanes are typically synthesized by the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol.[2] Various Lewis and Brønsted acids can be employed as catalysts.[4]
Deprotection of 1,3-Dithiolanes
The regeneration of the carbonyl group from a this compound can be achieved using a variety of reagents, often involving electrophilic species that have a high affinity for sulfur.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of a representative this compound.
Synthesis of 2-Methyl-2-phenyl-1,3-dithiolane
This protocol describes the synthesis of 2-methyl-2-phenyl-1,3-dithiolane from acetophenone and 1,2-ethanedithiol.
Materials:
-
Acetophenone (120 g, 1 mole)
-
1,2-Ethanedithiol (94 g, 1 mole)
-
Benzene (500 mL)
-
p-Toluenesulfonic acid (pTSA, trace amount)
-
Dilute sodium hydroxide solution (ice-cold)
-
Water
Procedure:
-
Dissolve acetophenone (120 g) and 1,2-ethanedithiol (94 g) in benzene (500 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add a trace amount of p-toluenesulfonic acid to the solution.
-
Reflux the mixture for 16 hours, or until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with ice-cold dilute sodium hydroxide solution, followed by water.
-
Reduce the volume of the organic layer under vacuum to obtain a viscous, colorless, or yellowish oil.
-
Purify the crude product by vacuum distillation to yield 2-methyl-2-phenyl-1,3-dithiolane as a colorless oil.
Deprotection of a this compound using N-Bromosuccinimide (NBS)
This protocol outlines a general procedure for the oxidative cleavage of 1,3-dithiolanes to the corresponding carbonyl compounds using N-bromosuccinimide.[5][6]
Materials:
-
This compound derivative
-
N-Bromosuccinimide (NBS)
-
Aqueous acetone or acetonitrile
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add N-bromosuccinimide (typically 2-4 equivalents) to the solution portion-wise at room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The this compound moiety is not only a protecting group but has also been recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active molecules.[7]
Role in the Synthesis of Sigma Receptor Modulators
This compound derivatives have been instrumental in the development of novel ligands for sigma receptors, which are implicated in a range of neurological disorders.[8] The synthesis of these modulators often involves the preparation of a this compound-containing intermediate, which is then further functionalized to yield the final active compound.
Chiral Resolution of this compound Derivatives
The synthesis of chiral drugs often requires the separation of enantiomers. For this compound derivatives possessing a stereocenter, enantioselective High-Performance Liquid Chromatography (HPLC) is a common and effective method for chiral resolution.[7]
Conclusion
This compound and its derivatives are invaluable tools in organic synthesis, offering a reliable method for the protection of carbonyl groups and serving as a versatile scaffold in the design of new therapeutic agents. A thorough understanding of their physical and chemical properties, as well as the methodologies for their synthesis and manipulation, is essential for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this compound chemistry is expected to lead to the discovery of novel synthetic strategies and the development of new and improved pharmaceuticals.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ald6q.html [ursula.chem.yale.edu]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. This compound as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,3-Dithiolane Ring Opening and Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiolane functional group is a cornerstone in modern organic synthesis, primarily serving as a robust protecting group for carbonyl compounds such as aldehydes and ketones. Its stability under both acidic and basic conditions makes it an invaluable tool in multistep syntheses, particularly in the development of complex pharmaceutical agents.[1][2] The regeneration of the parent carbonyl compound, a process known as deprotection or cleavage, is a critical step that requires a diverse array of methodologies to ensure high yields and compatibility with various functional groups present in the molecule. This technical guide provides a comprehensive overview of the core strategies for this compound ring opening and cleavage, with a focus on quantitative data, detailed experimental protocols, and logical workflows.
Core Strategies for this compound Deprotection
The cleavage of the this compound ring to regenerate the carbonyl functionality can be broadly categorized into three main approaches: oxidative cleavage, reductive cleavage, and acid-catalyzed hydrolysis. The choice of method depends on the overall molecular architecture, the presence of other sensitive functional groups, and the desired reaction conditions (e.g., neutral, acidic, or mild).
Oxidative Cleavage
Oxidative methods are among the most common for the deprotection of 1,3-dithiolanes. These reactions typically involve the oxidation of the sulfur atoms, which facilitates the subsequent hydrolysis to the carbonyl compound. A wide variety of oxidizing agents have been employed for this purpose.
A notable example of a solid-state oxidative deprotection involves the use of mercury(II) nitrate trihydrate.[1][2] This method is characterized by very short reaction times and high yields.[1] Another approach utilizes tert-butyl hydroperoxide (TBHP) in methanol, which offers an efficient and economically viable protocol for dethioacetalization under neutral conditions.[3] Furthermore, systems like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been shown to be highly effective, providing excellent yields in minimal time.[4] The use of singlet molecular oxygen, generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate, presents a mild method for the oxidative cleavage of C-S bonds at room temperature.[5]
Acid-Catalyzed Hydrolysis
While 1,3-dithiolanes are generally stable to many acidic conditions, specific acid-catalyzed protocols have been developed for their cleavage. One such method involves the use of a mixture of polyphosphoric acid (PPA) and acetic acid, which provides a mild and efficient means of deprotection.[6] Another strategy involves the initial oxidation of the 1,3-dithiane to its monosulfoxide, which can then undergo acid-catalyzed hydrolysis in excellent yields.[7]
Other Cleavage Methods
A variety of other reagents and conditions have been successfully applied to the cleavage of 1,3-dithiolanes. These include methods that do not strictly fall under the oxidative or acid-catalyzed categories. For instance, visible-light-induced cleavage of C-S bonds using iodine as a photocatalyst has been reported as an effective deprotection strategy.[8] Additionally, base-mediated fragmentation of 2-aryl-1,3-dithiolanes using LiHMDS can lead to the formation of dithiocarboxylates, which can be subsequently converted to dithioesters.[9]
Quantitative Data on this compound Cleavage
The efficiency of various deprotection methods can be compared through quantitative data such as reaction time, temperature, and yield. The following tables summarize the performance of selected reagents for the cleavage of 1,3-dithiolanes derived from various carbonyl compounds.
Table 1: Oxidative Deprotection of 1,3-Dithiolanes with Mercury(II) Nitrate Trihydrate in a Solventless System [1]
| Substrate (Carbonyl Precursor) | Time (min) | Yield (%) |
| Benzophenone | 2 | 98 |
| Acetophenone | 2 | 95 |
| 3-Nitrobenzaldehyde | 1 | 95 |
| 4-Methoxybenzaldehyde | 4 | 90 |
| Cyclohexanone | 3 | 92 |
Table 2: Oxidative Deprotection with PBBS and TBBDA in a Solventless System [4]
| Substrate (Carbonyl Precursor) | Reagent | Time (min) | Yield (%) |
| Benzophenone | TBBDA | 2 | 98 |
| Benzophenone | PBBS | 3 | 96 |
| 4-Chlorobenzaldehyde | TBBDA | 2 | 97 |
| 4-Chlorobenzaldehyde | PBBS | 3 | 95 |
| Cinnamaldehyde | TBBDA | 5 | 92 |
| Cinnamaldehyde | PBBS | 5 | 90 |
Table 3: Deprotection of 1,3-Dithiolanes and Dithianes with TBHP in Methanol [3]
| Substrate (Carbonyl Precursor) | Time (h) | Yield (%) |
| Acetophenone | 6 | 90 |
| Benzophenone | 8 | 92 |
| 3-Nitrobenzaldehyde | 4 | 95 |
| 4-Methoxybenzaldehyde | 7 | 88 |
| Cyclohexanone | 5 | 90 |
Table 4: Deprotection of 1,3-Dithianes and Dithiolanes with Polyphosphoric Acid and Acetic Acid [6]
| Substrate (Carbonyl Precursor) | Time (h) | Temperature (°C) | Yield (%) |
| 4-Methylacetophenone | 5 | 45 | 89 |
| 4-Methoxyacetophenone | 6 | 45 | 85 |
| Benzophenone | 8 | 45 | 92 |
| 3,4-Dimethoxybenzaldehyde | 3 | 25 | 95 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these deprotection strategies in a research and development setting.
General Procedure for Solid-Phase Deprotection with Mercury(II) Nitrate Trihydrate[1]
-
In a mortar, place the this compound derivative (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in Table 1 (typically 1-4 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture.
-
Evaporate the filtrate under reduced pressure.
-
If necessary, purify the resulting carbonyl compound by flash chromatography.
General Procedure for Oxidative Deprotection with TBHP in Methanol[3]
-
Dissolve the this compound or 1,3-dithiane derivative in methanol.
-
Add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 2 equivalents).
-
Reflux the mixture for the time indicated in Table 3.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Procedure for Deprotection with Polyphosphoric Acid and Acetic Acid[6]
-
To the 1,3-dithiane or this compound (50 mmol), add polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).
-
Stir the mixture at the temperature specified in Table 4 (25-45 °C) for the indicated time (3-8 h).
-
Monitor the reaction by TLC.
-
Upon completion, add water to hydrolyze the polyphosphoric acid.
-
Extract the product with dichloromethane.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for key this compound deprotection strategies.
Caption: Workflow for the oxidative cleavage of 1,3-dithiolanes.
Caption: Workflow for the acid-catalyzed hydrolysis of 1,3-dithiolanes.
Caption: Workflow for the visible-light-induced cleavage of 1,3-dithiolanes.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,3-Dithiolane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of 1,3-dithiolane derivatives. Due to their prevalence as protecting groups in organic synthesis and as scaffolds in bioactive compounds, a thorough understanding of their spectroscopic properties is essential for researchers in synthetic chemistry and drug development.[1][2][3][4] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this class of sulfur-containing heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and stereochemistry.[5]
¹H NMR Spectroscopy
The proton NMR spectra of 1,3-dithiolanes are characterized by signals arising from the methylene protons of the dithiolane ring and the protons of any substituents. The chemical shifts of the ring protons are influenced by the nature of the substituent at the C2 position.
Key Spectral Features:
-
C2-Proton: The proton at the C2 position, if present, typically appears as a singlet or a multiplet depending on the adjacent substituents. Its chemical shift is sensitive to the electronic environment.
-
C4 and C5 Methylene Protons: The four methylene protons on the C4 and C5 positions of the dithiolane ring often present as complex multiplets due to geminal and vicinal coupling. In simple, unsubstituted this compound, these protons give rise to a singlet.
Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | 3.0 (s, 4H, -SCH₂CH₂S-), 3.9 (s, 2H, -S-CH₂-S-) |
| 2-(3-Nitrophenyl)-1,3-dithiolane | CDCl₃ | 8.20 (s, 1H), 7.92 (m, 1H), 7.62 (d, 1H, J=8 Hz), 7.29 (t, 1H, J=8 Hz), 5.47 (s, 1H), 3.34 (m, 2H), 3.21 (m, 2H)[6] |
| 2-p-Tolyl-1,3-dithiane | CDCl₃ | 7.39, 7.35 (two d, 2H, J=8 Hz), 7.19 (d, 2H, J=7.8 Hz), 5.18 (s, 1H), 3.10–3.03 (m, 1H), 2.94–2.88 (m, 1H), 2.36 (s, 3H), 2.16–2.15 (m, 1H), 1.95–1.92 (m, 1H)[6] |
| Ethyl 1,3-dithiane-2-carboxylate | - | 1.31 (t, J=7.1 Hz, 3H), 2.10-2.20 (m, 2H), 2.85-2.95 (m, 4H), 4.25 (q, J=7.1 Hz, 2H), 4.53 (s, 1H)[7] |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information on the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms in the dithiolane ring are characteristic and are influenced by substitution.
Key Spectral Features:
-
C2 Carbon: The chemical shift of the C2 carbon is highly dependent on the nature of the substituents.
-
C4 and C5 Carbons: The C4 and C5 carbons of the dithiolane ring typically have similar chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | 35.1 (-SCH₂CH₂S-), 38.6 (-S-CH₂-S-) |
| 2-(3-Nitrophenyl)-1,3-dithiolane | CDCl₃ | 149.41, 144.68, 135.88, 130.58, 124.21, 124.12, 56.11, 41.65[6] |
| 2-p-Tolyl-1,3-dithiane | CDCl₃ | 138.30, 136.24, 129.45, 127.88, 51.23, 32.9, 25.16, 21.27[6] |
| 1,3-Dithiane | CDCl₃ | 25.1, 30.0, 32.2[8] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the C-S bonds and identifying the functional groups of the substituents.
Key Spectral Features:
-
C-S Stretching: The characteristic C-S stretching vibrations for dithiolanes are typically weak and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the dithiolane ring and any alkyl substituents are observed in the 2850-3000 cm⁻¹ region.
-
Substituent Functional Groups: The presence of other functional groups (e.g., C=O, O-H, N-H, C≡N) will give rise to their characteristic absorption bands.
Table 3: IR Spectroscopic Data for a Selected this compound Derivative
| Compound | Sample Phase | Characteristic Absorption Bands (ν, cm⁻¹) |
| 2-(3-Nitrophenyl)-1,3-dithiolane derivative | KBr | 3050, 2958, 1624, 1499, 1436, 1362[6] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and place it in a solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with known functional group vibrations to confirm the structure of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.
Key Spectral Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule provides the molecular weight of the compound.
-
Isotope Peaks: The presence of sulfur atoms results in a characteristic M+2 isotope peak with an abundance of approximately 4.4% for each sulfur atom relative to the M⁺ peak.
-
Fragmentation Pattern: The fragmentation of this compound derivatives often involves cleavage of the dithiolane ring and loss of substituents.
Table 4: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Method | Key m/z Values (Relative Intensity) |
| This compound-2-thione | Electron Ionization | 136 (M⁺), other fragments[9] |
| 2-(1,3-Dithiolan-2-ylidene)malononitrile | Electron Ionization | 168 (M⁺, 30%)[10] |
| 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide | Electron Ionization | 200 (M⁺, 10%)[10] |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for less volatile or more polar molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the isotopic pattern to confirm the elemental composition (especially the number of sulfur atoms).
-
Propose fragmentation pathways to explain the observed fragment ions, which can help to confirm the structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the dithiolane ring itself does not have a strong chromophore in the accessible UV-Vis region. However, the presence of chromophoric substituents will result in characteristic absorption bands.[11]
Key Spectral Features:
-
Substituent Chromophores: Aromatic rings, carbonyl groups, nitro groups, and other conjugated systems attached to the this compound ring will exhibit characteristic π → π* and n → π* transitions. The position and intensity of these absorptions can be influenced by the dithiolane ring.
Table 5: UV-Vis Spectroscopic Data for a Selected this compound Derivative
| Compound | Solvent | λmax (nm) |
| (1,4-dithiaspiro[4.5]decan-2-yl)methanol | - | 230[12] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Correlate the observed absorptions with the electronic transitions of the chromophores present in the molecule.
-
Experimental and Logical Workflow
The characterization of a newly synthesized this compound derivative typically follows a logical progression of spectroscopic analyses. The following diagram illustrates a general workflow.
Caption: General workflow for the spectroscopic characterization of this compound derivatives.
This guide provides the fundamental knowledge and practical protocols for the spectroscopic characterization of this compound derivatives. By systematically applying these techniques and integrating the data, researchers can confidently determine and confirm the structures of these important heterocyclic compounds.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1,3-dithiane-2-carboxylate(20462-00-4) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound-2-thione [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. iris.unimore.it [iris.unimore.it]
Early Studies on the Reactivity of 1,3-Dithiolane: A Technical Guide
Introduction
The 1,3-dithiolane functional group, a five-membered heterocycle containing two sulfur atoms, has played a pivotal role in the advancement of organic synthesis. Early investigations into its reactivity, particularly during the 1960s and 1970s, unveiled its remarkable ability to serve as a masked carbonyl group and, more importantly, as an acyl anion equivalent. This concept, termed "umpolung" or reactivity inversion, revolutionized the way chemists approached the synthesis of complex organic molecules. This technical guide provides an in-depth analysis of the foundational studies on the reactivity of 1,3-dithiolanes, focusing on their synthesis, deprotonation and alkylation, ring-cleavage, and oxidation. Detailed experimental protocols from seminal pre-2000 literature are provided, along with quantitative data to offer a practical resource for researchers in organic chemistry and drug development.
Synthesis of 1,3-Dithiolanes (Thioacetalization)
The most common method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is typically reversible, and the removal of water is often necessary to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane
A representative early procedure for the synthesis of a 2-substituted this compound is the reaction of benzaldehyde with 1,2-ethanedithiol.
Procedure: A mixture of benzaldehyde (10.6 g, 0.1 mol), 1,2-ethanedithiol (9.4 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (0.5 g) in 100 mL of benzene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.
| Carbonyl Compound | Dithiol | Catalyst | Solvent | Yield (%) | Reference Year |
| Benzaldehyde | 1,2-Ethanedithiol | p-Toluenesulfonic acid | Benzene | >90 | (Representative pre-2000) |
| Cyclohexanone | 1,2-Ethanedithiol | Boron trifluoride etherate | Acetic Acid | ~85 | (Representative pre-2000) |
Deprotonation and the "Umpolung" of Carbonyl Reactivity
The groundbreaking work of E.J. Corey and D. Seebach in the 1960s and 1970s demonstrated that the C-2 proton of a 1,3-dithiane (a six-membered analogue) is sufficiently acidic to be removed by a strong base, such as n-butyllithium.[1][2][3] This generates a nucleophilic carbanion, a synthetic equivalent of an acyl anion, which can react with various electrophiles. While the initial work focused on 1,3-dithianes, the principles are applicable to 1,3-dithiolanes, with the caveat that the corresponding 2-lithio-1,3-dithiolanes are less stable and can undergo fragmentation.[4][5]
Logical Flow of the Corey-Seebach Reaction
Caption: The Corey-Seebach reaction pathway.
Experimental Protocol: Generation and Alkylation of a 2-Lithio-1,3-dithiane (from Corey and Seebach, 1975)[3][6]
Procedure: A solution of 2-phenyl-1,3-dithiane (1.96 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere is cooled to -30 °C. n-Butyllithium (1.1 equivalents in hexane) is added dropwise, and the mixture is stirred at -20 to -30 °C for 2 hours. The resulting solution of the 2-lithio derivative is then treated with an electrophile, such as an alkyl halide (e.g., methyl iodide, 1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography.
| Dithiane/Dithiolane | Base | Electrophile | Product | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | n-BuLi | Methyl Iodide | 2-Methyl-2-phenyl-1,3-dithiane | 95 | [3][6] |
| 1,3-Dithiane | n-BuLi | Benzyl Bromide | 2-Benzyl-1,3-dithiane | 90 | [3][6] |
Ring Cleavage (Deprotection)
To regenerate the carbonyl functionality, the this compound ring must be cleaved. Early methods for this deprotection often involved the use of heavy metal salts, such as mercuric chloride, which act as a soft Lewis acid to coordinate with the sulfur atoms and facilitate hydrolysis.[7]
Experimental Protocol: Hydrolysis of a this compound using Mercuric Chloride
Procedure: A solution of the 2,2-disubstituted-1,3-dithiolane (10 mmol) in a mixture of acetone and water (e.g., 9:1, 100 mL) is treated with mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents). The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with ammonium acetate solution and brine, dried, and concentrated to give the crude carbonyl compound, which can be purified by distillation or chromatography.
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference Year |
| 2,2-Diphenyl-1,3-dithiolane | HgCl₂, CaCO₃ | Acetone/H₂O | Benzophenone | ~95 | (Representative pre-2000) |
| 2-Phenyl-1,3-dithiolane | Chloramine-T | Methanol/H₂O | Benzaldehyde | 92 | [7] |
Deprotection Workflow
Caption: Hydrolysis of a this compound.
Oxidation of 1,3-Dithiolanes
The sulfur atoms in the this compound ring can be selectively oxidized to sulfoxides and sulfones. Early studies often employed reagents like sodium metaperiodate for the controlled oxidation to the monosulfoxide. The resulting sulfoxides have their own unique reactivity and can be used in further synthetic transformations.
Experimental Protocol: Oxidation of a this compound to a Monosulfoxide
Procedure: A solution of the this compound (10 mmol) in methanol (50 mL) is cooled to 0 °C. A solution of sodium metaperiodate (1.1 equivalents) in water (20 mL) is added dropwise. The mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The precipitated sodium iodate is removed by filtration. The filtrate is concentrated, and the residue is extracted with an organic solvent. The organic layer is dried and concentrated to yield the sulfoxide, which can be purified by chromatography.
| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Reference Year |
| 2-Phenyl-1,3-dithiolane | NaIO₄ | Methanol/H₂O | 2-Phenyl-1,3-dithiolane-1-oxide | ~90 | (Representative pre-2000) |
Oxidation Pathway
Caption: Stepwise oxidation of a this compound.
The early studies on the reactivity of 1,3-dithiolanes, spearheaded by the innovative concept of umpolung, fundamentally altered the landscape of organic synthesis. The ability to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent opened up new avenues for carbon-carbon bond formation. The reliable methods for the synthesis, functionalization, and subsequent deprotection of 1,3-dithiolanes established them as robust and versatile intermediates. The foundational work detailed in this guide continues to be a cornerstone of modern synthetic strategy, demonstrating the enduring impact of these early investigations.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volweb.utk.edu [volweb.utk.edu]
- 6. Generation and synthetic applications of 2-lithio-1,3-dithianes | Semantic Scholar [semanticscholar.org]
- 7. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
The 1,3-Dithiolane Moiety: A Key Functional Group in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiolane functional group, a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, is a noteworthy structural motif found in a variety of natural products. While its close relative, the 1,2-dithiolane ring, is more commonly reported in naturally occurring compounds, the this compound moiety also imparts significant biological activity to the molecules in which it is found. This technical guide provides a comprehensive overview of natural products containing the this compound core, with a focus on their isolation, biological activity, and mechanisms of action. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts in this area.
Natural Products Featuring the Dithiolane Ring System
While the this compound ring is less prevalent in nature compared to its 1,2-isomer, several important natural products feature a dithiolane core. This guide will focus on key examples that have been the subject of scientific investigation, including nereistoxin (a 1,2-dithiolane), brugierol and isobrugierol (1,2-dithiolane-1-oxides), and asparagusic acid (a 1,2-dithiolane-4-carboxylic acid), as their biological activities and associated signaling pathways are well-documented and provide valuable insights for the broader class of dithiolane-containing compounds.
Nereistoxin: A Potent Insecticide from a Marine Annelid
Nereistoxin, a 1,2-dithiolane derivative, was first isolated from the marine annelid Lumbriconereis heteropoda.[1] It is a potent neurotoxin that has served as a lead compound for the development of a class of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1][2]
Nereistoxin exerts its insecticidal effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3][4] This blockage of the nAChR ion channel disrupts cholinergic neurotransmission, leading to paralysis and death of the insect.[1][3] While nereistoxin itself is a weak inhibitor of acetylcholinesterase (AChE), some of its synthetic derivatives have been designed to also target this enzyme.[5][6]
The interaction of nereistoxin with the nAChR is complex. It has been shown to bind to the non-competitive blocker (NCB) site of the receptor.[3] The disulfide bond within the dithiolane ring is not essential for its antagonist activity, as synthetic analogs where the disulfide is replaced by a methylene group still exhibit activity, albeit with lower affinity.[7][8]
Table 1: Quantitative Bioactivity Data for Nereistoxin and Its Derivatives
| Compound | Target Organism/Enzyme | Bioassay | Endpoint | Value | Reference(s) |
| Nereistoxin | Mythimna separata (Oriental armyworm) | Topical application | LC50 (48h) | 150.71 µg/mL | [5] |
| Nereistoxin | Human Acetylcholinesterase (AChE) | In vitro enzyme inhibition (Ellman's method) | IC50 | Weak inhibitor, specific value not determined | [5][6] |
| Nereistoxin Derivative 7f | Mythimna separata | Topical application | LC50 (48h) | 136.86 µg/mL | [5] |
| Cartap | Apis mellifera (Honeybee) nAChR | Radioligand displacement assay | Ki | Potent displacer of [3H]thienylcyclohexylpiperidine | [3] |
| Nereistoxin | Human α4β2 nAChR | Radioligand displacement assay | IC50 | ~1000-fold higher than nicotine | [7] |
Brugierol and Isobrugierol: Bioactive Compounds from Mangrove Plants
Brugierol and its diastereomer, isobrugierol, are 1,2-dithiolane-1-oxides isolated from the mangrove plant Bruguiera gymnorrhiza.[9][10] These compounds have demonstrated interesting activities related to cellular stress response and inflammation.
Brugierol and isobrugierol have been shown to activate the antioxidant response element (ARE) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] The ARE is a key regulatory element in the expression of a battery of cytoprotective genes, while the NF-κB pathway is a central regulator of inflammation.
The activation of ARE by these compounds suggests a potential role in cellular defense against oxidative stress.[9][10] Their inhibition of the NF-κB pathway points to anti-inflammatory properties.[9][10] Isobrugierol is generally more potent than brugierol in these assays.
Table 2: Quantitative Bioactivity Data for Brugierol and Isobrugierol
| Compound | Target Pathway/Enzyme | Bioassay | Endpoint | Value | Reference(s) |
| Brugierol | Antioxidant Response Element (ARE) | ARE-luciferase reporter assay | EC50 | 3.7 µM | [9][10][11] |
| Isobrugierol | Antioxidant Response Element (ARE) | ARE-luciferase reporter assay | EC50 | 1.8 µM | [9][10][11] |
| Brugierol | NF-κB | NF-κB-luciferase reporter assay | IC50 | 85.0 µM | [9][10][11] |
| Isobrugierol | NF-κB | NF-κB-luciferase reporter assay | IC50 | 14.5 µM | [9][10][11] |
| Brugierol | Cyclooxygenase-2 (COX-2) | Enzyme inhibition assay | IC50 | 6.1 µM | [11] |
Asparagusic Acid: A Unique Dithiolane from Asparagus
Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound found in asparagus (Asparagus officinalis).[12][13][14] It is known to be the precursor to the characteristic odor of urine after consuming asparagus.[14] Beyond this well-known effect, asparagusic acid and its derivatives exhibit a range of biological activities.
Asparagusic acid has been reported to possess nematicidal, plant growth inhibitory, and, more recently, cytotoxic and antiparasitic activities.[2][10][15] Its structural similarity to α-lipoic acid, a cofactor in mitochondrial dehydrogenases, suggests that it may interfere with cellular metabolism.[14][16]
Recent studies have shown that asparagusic acid can inhibit the viability of Echinococcus multilocularis germinal cells with an IC50 of 18.57 µM and induce apoptosis.[10] Extracts from asparagus containing this and other compounds have also demonstrated cytotoxic effects against human cancer cell lines.[15][17]
Table 3: Quantitative Bioactivity Data for Asparagusic Acid and Related Extracts
| Compound/Extract | Target Organism/Cell Line | Bioassay | Endpoint | Value | Reference(s) |
| Asparagusic Acid | Echinococcus multilocularis germinal cells | Cell viability assay | IC50 | 18.57 ± 0.91 µM | [10] |
| Asparagusic Acid | Echinococcus multilocularis metacestode vesicles | Phosphoglucose isomerase (PGI) release | EC50 | 26.12 ± 4.50 µM | [10] |
| Asparagusic Acid | Echinococcus multilocularis metacestode vesicles | γ-glutamyl transpeptidase (γ-GGT) release | EC50 | 25.10 ± 1.98 µM | [10] |
| Asparagus acutifolius rhizome extract | HCT-116 (colon cancer) cells | Cytotoxicity assay | IC50 (48h) | 45.14 µg/mL | [15] |
| Asparagus acutifolius rhizome extract | HepG2 (liver cancer) cells | Cytotoxicity assay | IC50 (48h) | 45.14 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Isolation of Brugierol and Isobrugierol from Bruguiera gymnorrhiza
This protocol is adapted from the general principles of natural product isolation.
-
Extraction: Air-dried and powdered flowers of Bruguiera gymnorrhiza are extracted exhaustively with chloroform (CHCl3) at room temperature.
-
Solvent Partitioning: The resulting crude chloroform extract is concentrated under reduced pressure and then partitioned between n-hexane and 90% aqueous methanol. The methanol layer is further partitioned with chloroform.
-
Chromatography: The bioactive chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions showing activity in a preliminary bioassay (e.g., NF-κB inhibition) are further purified by repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure brugierol and isobrugierol.
-
Structure Elucidation: The structures of the isolated compounds are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.[9][10]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[1][8][18][19]
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
AChE solution (e.g., 1 U/mL) in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 170 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculation: The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.[3][5][6][7][20]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of the test compound (e.g., brugierol, isobrugierol) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to lyse the cells and release the luciferases.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system and a luminometer to measure the luminescence from both firefly and Renilla luciferases sequentially in each well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Nereistoxin at the cholinergic synapse.
References
- 1. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bowdish.ca [bowdish.ca]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asparagusic acid - Wikipedia [en.wikipedia.org]
- 13. The Smell of Asparagus Urine – Part 2 - ChemistryViews [chemistryviews.org]
- 14. repository.library.noaa.gov [repository.library.noaa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Asparagusic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Lewis Acid-Catalyzed Formation of 1,3-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Lewis acid-catalyzed formation of 1,3-dithiolanes, a crucial reaction in organic synthesis for the protection of carbonyl functionalities. This document details the underlying mechanisms, presents a comparative analysis of various Lewis acid catalysts, and offers detailed experimental protocols for key methodologies.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the synthesis of natural products and active pharmaceutical ingredients.[1] 1,3-dithiolanes are widely employed as protecting groups due to their stability under both acidic and basic conditions and the relative ease of their subsequent deprotection to regenerate the carbonyl group.[1] The formation of 1,3-dithiolanes is typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol, a reaction that is efficiently catalyzed by Lewis acids.[2]
Lewis acid catalysis activates the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.[2] A diverse range of Lewis acids have been successfully utilized for this transformation, offering varying degrees of reactivity, selectivity, and substrate compatibility. This guide will explore the nuances of this important reaction, providing the necessary information for its successful implementation in a research and development setting.
Reaction Mechanism and Catalytic Cycle
The Lewis acid-catalyzed formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol proceeds through a well-established mechanistic pathway. The catalytic cycle can be summarized in the following key steps:
-
Activation of the Carbonyl Group: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack.[2]
-
Formation of the Hemithioacetal Intermediate: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.
-
Activation of the Hydroxyl Group: The Lewis acid then coordinates to the hydroxyl group of the hemithioacetal intermediate, transforming it into a good leaving group (e.g., coordinated water).
-
Intramolecular Cyclization: The second sulfur atom of the dithiol moiety performs an intramolecular nucleophilic attack on the carbon atom, displacing the activated hydroxyl group.
-
Proton Transfer and Catalyst Regeneration: A final proton transfer step yields the this compound product and regenerates the Lewis acid catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized mechanism of Lewis acid-catalyzed this compound formation.
Data Presentation: A Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid catalyst can significantly impact the efficiency, selectivity, and substrate scope of this compound formation. Below is a summary of the performance of several commonly employed Lewis acids for the protection of various aldehydes and ketones.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| SnCl₂·2H₂O | Benzaldehyde | Neat | RT | 10 min | 95 | 10 | [3] |
| 4-Chlorobenzaldehyde | Neat | RT | 15 min | 96 | 10 | [3] | |
| 4-Nitrobenzaldehyde | Neat | RT | 20 min | 94 | 10 | [3] | |
| Cinnamaldehyde | Neat | RT | 15 min | 92 | 10 | [3] | |
| Cyclohexanone | Neat | RT | 30 min | 90 | 10 | [3] | |
| Acetophenone | Neat | RT | 45 min | 88 | 10 | [3] | |
| InCl₃ | Benzaldehyde | CH₂Cl₂ | RT | 15 min | 95 | 5 | [3] |
| 4-Methoxybenzaldehyde | CH₂Cl₂ | RT | 20 min | 94 | 5 | [3] | |
| Heptanal | CH₂Cl₂ | RT | 30 min | 90 | 5 | [3] | |
| Cyclohexanone | CH₂Cl₂ | RT | 2 h | 85 | 5 | [3] | |
| Acetophenone | CH₂Cl₂ | RT | 3 h | 82 | 5 | [3] | |
| Sc(OTf)₃ | Benzaldehyde | CH₂Cl₂ | RT | 5 min | 98 | 1 | [4] |
| 4-Nitrobenzaldehyde | CH₂Cl₂ | RT | 10 min | 96 | 1 | [4] | |
| Dodecanal | CH₂Cl₂ | RT | 15 min | 95 | 1 | [4] | |
| Cyclohexanone | CH₂Cl₂ | RT | 1 h | 92 | 1 | [4] | |
| Acetophenone | CH₂Cl₂ | RT | 2 h | 90 | 1 | [4] | |
| Tungstate Sulfuric Acid | Benzaldehyde | Neat | 80 | 15 min | 98 | 2.5 | [2] |
| 4-Chlorobenzaldehyde | Neat | 80 | 20 min | 95 | 2.5 | [2] | |
| Cyclohexanone | Neat | 80 | 30 min | 92 | 2.5 | [2] | |
| Acetophenone | Neat | 80 | 45 min | 90 | 2.5 | [2] |
Experimental Protocols
General Procedure for SnCl₂·2H₂O-Catalyzed Thioacetalization under Solvent-Free Conditions[3]
-
To a 25 mL round-bottom flask, add the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol).
-
Add SnCl₂·2H₂O (0.1 mmol, 10 mol%) to the mixture.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.
General Procedure for InCl₃-Catalyzed Thioacetalization in Dichloromethane[3]
-
In a 25 mL round-bottom flask, dissolve the carbonyl compound (1.0 mmol) in dichloromethane (5 mL).
-
Add 1,2-ethanedithiol (1.1 mmol) to the solution.
-
Add anhydrous InCl₃ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired this compound.
General Procedure for Sc(OTf)₃-Catalyzed Chemoselective Thioacetalization[4]
-
To a solution of an aldehyde (1.0 mmol) and a ketone (1.0 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask, add 1,2-ethanedithiol (1.05 mmol).
-
Add Sc(OTf)₃ (0.01 mmol, 1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Carefully monitor the reaction by TLC to ensure the selective conversion of the aldehyde.
-
Upon complete consumption of the aldehyde, quench the reaction by adding water (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), and then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the product corresponding to the aldehyde-derived this compound by column chromatography on silica gel.
Logical Workflow for Catalyst Selection
The selection of an appropriate Lewis acid catalyst is critical for the successful synthesis of 1,3-dithiolanes, especially when dealing with complex substrates possessing multiple functional groups. The following workflow provides a logical approach to catalyst selection based on key reaction parameters.
Caption: Decision workflow for selecting a Lewis acid catalyst.
Conclusion
The Lewis acid-catalyzed formation of 1,3-dithiolanes is a robust and versatile method for the protection of carbonyl compounds. A wide array of Lewis acids can effectively catalyze this transformation, each with its own set of advantages regarding reaction conditions, chemoselectivity, and substrate compatibility. By understanding the reaction mechanism and considering the specific requirements of the synthetic target, researchers can select the optimal catalyst and conditions to achieve high yields and purity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the practical application of this important synthetic methodology in the fields of chemical research and drug development.
References
An In-depth Technical Guide on the Conformation and Stereochemistry of Substituted 1,3-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dithiolane scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. The stereochemistry and conformational preferences of substituted 1,3-dithiolanes profoundly influence their biological activity and physical properties. This guide provides a comprehensive overview of the conformational analysis and stereochemical assignment of these important molecules. It details the fundamental principles of their three-dimensional structure, summarizes key quantitative data from experimental and computational studies, and outlines the detailed methodologies used for their characterization.
Introduction to the this compound Ring
The this compound is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. This ring system is not planar and exhibits significant flexibility, leading to a complex conformational landscape. The puckering of the ring is a result of minimizing torsional strain and non-bonded interactions. Understanding the conformational equilibrium is paramount for predicting molecular interactions, particularly in the context of drug design where specific conformations are often required for binding to biological targets.
The primary modes of puckering in five-membered rings are described by two principal conformations: the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) . In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformations are not static but are in a dynamic equilibrium, interconverting through a low-energy process known as pseudorotation .
Conformational Analysis of Substituted 1,3-Dithiolanes
The conformational preference of a substituted this compound is dictated by the nature and position of the substituents. Steric and electronic effects play a significant role in determining the lowest energy conformer. The anomeric effect, a stereoelectronic effect, can also influence the conformational equilibrium when an electronegative substituent is present at the C2 position.
Pseudorotation Pathway
The interconversion between the various envelope and half-chair conformations of the this compound ring occurs via a continuous, low-energy pathway known as the pseudorotation circuit. This pathway can be visualized as a continuous deformation of the ring through a series of intermediate conformations.
Caption: Pseudorotation circuit of the this compound ring.
Quantitative Conformational Data
The precise geometry of substituted 1,3-dithiolanes can be determined using a combination of experimental techniques and computational methods. X-ray crystallography provides detailed information on bond lengths, bond angles, and dihedral angles in the solid state, while NMR spectroscopy in solution offers insights into the dynamic conformational equilibrium. Computational chemistry complements these experimental methods by providing relative energies of different conformers.
Crystallographic Data
The following table summarizes representative crystallographic data for a substituted this compound.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C2-S1 | 1.83 |
| C2-S3 | 1.83 |
| S1-C5 | 1.81 |
| S3-C4 | 1.81 |
| C4-C5 | 1.53 |
| Bond Angles | |
| S1-C2-S3 | 110.5 |
| C2-S1-C5 | 100.2 |
| C2-S3-C4 | 100.3 |
| S1-C5-C4 | 115.1 |
| S3-C4-C5 | 114.9 |
| Torsion Angles | |
| S3-C2-S1-C5 | -25.8 |
| C2-S1-C5-C4 | 45.1 |
| S1-C5-C4-S3 | -52.3 |
| C5-C4-S3-C2 | 39.8 |
| C4-S3-C2-S1 | -6.9 |
Note: These are example values and will vary depending on the specific substitution pattern.
NMR Spectroscopic Data
Proton-proton coupling constants (³J_HH) are particularly valuable for conformational analysis in solution. The magnitude of ³J_HH is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
| Coupled Protons | Dihedral Angle (°) | Typical ³J_HH (Hz) |
| H_ax - H_ax | ~180 | 8 - 13 |
| H_ax - H_eq | ~60 | 2 - 5 |
| H_eq - H_eq | ~60 | 2 - 5 |
Computational Data
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of different conformers.
| Conformation | Relative Energy (kcal/mol) |
| Envelope (C_s) | 0.5 - 1.5 |
| Half-Chair (C_2) | 0.0 (Reference) |
Note: The half-chair is often the global minimum, but the energy difference is small, indicating a dynamic equilibrium.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase conformation and dynamic behavior of substituted 1,3-dithiolanes.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can affect relaxation measurements.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify all proton resonances.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all carbon resonances.
-
-
2D NMR Spectra Acquisition for Structural Assignment:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
-
2D NMR Spectra Acquisition for Conformational Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). The intensities of NOE/ROE cross-peaks are related to the internuclear distances, providing crucial information for determining the relative stereochemistry and preferred conformation. For small to medium-sized molecules, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur with NOESY.
-
-
Data Analysis:
-
Integrate and assign all peaks in the 1D and 2D spectra.
-
Measure the coupling constants (³J_HH) from the high-resolution ¹H NMR spectrum.
-
Use the measured coupling constants in the Karplus equation to estimate dihedral angles.
-
Analyze the NOESY/ROESY cross-peak intensities to determine internuclear distances and build a 3D model of the predominant conformation in solution.
-
Caption: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Diffraction
Objective: To determine the precise solid-state structure of a substituted this compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
-
Data Analysis:
-
Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsion angles.
-
Visualize the molecular structure and packing in the crystal lattice.
-
Computational Modeling
Objective: To explore the conformational landscape and determine the relative energies of different conformers.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d) or larger).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Energy Analysis: Compare the relative energies (or free energies) of the different conformers to determine their relative populations according to the Boltzmann distribution.
Stereochemistry of Substituted 1,3-Dithiolanes
Substituents on the this compound ring can create stereocenters, leading to the possibility of enantiomers and diastereomers. The determination of the absolute configuration of chiral 1,3-dithiolanes is crucial for understanding their biological activity.
Methods for Stereochemical Assignment:
-
Chiral Chromatography: Separation of enantiomers using a chiral stationary phase.
-
X-ray Crystallography of Chiral Derivatives: Reaction with a chiral auxiliary of known absolute configuration to form diastereomers that can be separated and analyzed by X-ray crystallography.
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: Comparison of experimental and computationally predicted VCD and ECD spectra.
Conclusion
The conformation and stereochemistry of substituted 1,3-dithiolanes are critical determinants of their function. A comprehensive understanding of their three-dimensional structure requires a multi-faceted approach combining experimental techniques like NMR spectroscopy and X-ray crystallography with computational modeling. The detailed protocols and data presented in this guide provide a solid foundation for researchers in the field to confidently analyze and interpret the conformational behavior of this important class of heterocyclic compounds.
A Technical Guide to the Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, a powerful synthetic methodology for the formation of dithiocarboxylate anions, which can be subsequently trapped to form a variety of valuable sulfur-containing compounds, such as dithioesters. Dithioesters are important intermediates in organic synthesis and play a crucial role as chain transfer agents in polymer chemistry.[1][2] This guide will cover the core reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Core Reaction Mechanism
The base-mediated fragmentation of 2-aryl-1,3-dithiolanes is initiated by the deprotonation of the acidic proton at the C(2) position of the dithiolane ring by a strong base. This generates a carbanion that is stabilized by the adjacent sulfur atoms. The resulting intermediate then undergoes a ring-fragmentation process, leading to the formation of a dithiocarboxylate anion and the release of ethylene gas.[1][2]
This reactive dithiocarboxylate anion can then be trapped in situ by a variety of electrophiles, such as alkyl halides or diaryliodonium salts, to yield the corresponding dithioesters. The choice of base, solvent, and reaction temperature is critical for achieving high yields and selectivity.[1][2] While 1,3-dithianes are well-known for their stability upon deprotonation at the C(2) position, serving as acyl anion equivalents, the five-membered 1,3-dithiolane ring system readily undergoes this fragmentation.[1][2] Careful control of reaction conditions is necessary to favor C(2) deprotonation over potential side reactions, such as deprotonation at the C(4) position which can lead to the formation of thioaldehydes and vinyl thiolates.[1]
Experimental Protocols
The successful execution of the base-mediated fragmentation of 2-aryl-1,3-dithiolanes hinges on the careful execution of the experimental procedure. The following protocols are based on optimized conditions reported in the literature.[1][2]
2.1. Synthesis of Starting Material: 2-Aryl-1,3-dithiolanes
The 2-aryl-1,3-dithiolane starting materials can be readily prepared from the corresponding aryl aldehydes and 1,2-ethanedithiol.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[3]
-
Procedure: To a solution of the aryl aldehyde (1.0 equiv) in a suitable solvent such as dichloromethane, add 1,2-ethanedithiol (1.1 equiv). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is then added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. The reaction is then quenched, and the product is purified by column chromatography.
2.2. One-Pot, Two-Step Synthesis of Dithioesters
This protocol is optimized for the synthesis of a wide range of dithioesters from 2-aryl-1,3-dithiolanes.[1][2]
-
Step 1: Fragmentation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the 2-aryl-1,3-dithiolane (1.0 equiv) in cyclopentyl methyl ether (CPME) is prepared. To this solution, lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 equiv) is added. The reaction mixture is then heated to 100 °C for 5 minutes. The formation of the dithiocarboxylate anion is often indicated by a color change to dark red.[1]
-
Step 2: Electrophilic Trapping: After the initial 5-minute fragmentation period, the electrophile (e.g., an alkyl halide or diaryliodonium salt, 1.1 equiv) is added to the reaction mixture at 100 °C. The reaction is stirred for an additional 30 minutes at this temperature. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
2.3. Gram-Scale Synthesis
The methodology can be scaled up for the synthesis of larger quantities of dithioesters.[1]
-
Procedure: For a gram-scale reaction, a one-pot, one-step procedure can be employed for certain electrophiles like ethyl bromide. In a suitable reaction vessel, the 2-aryl-1,3-dithiolane is dissolved in a mixture of CPME and tetrahydrofuran (THF). A commercially available solution of LiHMDS in THF is then added, followed by the electrophile. The reaction is heated to the appropriate temperature and monitored for completion. Workup and purification are performed as described in the one-pot, two-step protocol. For a 10.0 mmol scale reaction of 2-phenyl-1,3-dithiolane with ethyl bromide, a yield of 84% (1.65 g) of the corresponding dithioester was achieved.[1]
Quantitative Data
The efficiency of the base-mediated fragmentation and subsequent trapping is influenced by the choice of base, solvent, and the electronic nature of the substituents on the aryl ring of the dithiolane and the electrophile.
Table 1: Screening of Bases for the Fragmentation of 2-Phenyl-1,3-dithiolane and Trapping with Ethyl Bromide [1]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu (1.0) | CPME | 100 | 2 | 45 |
| 2 | NaH (1.0) | CPME | 100 | 2 | 15 |
| 3 | NaHMDS (1.0) | CPME | 100 | 2 | 60 |
| 4 | KHMDS (1.0) | CPME | 100 | 2 | 70 |
| 5 | LiHMDS (1.0) | CPME | 100 | 2 | 77 |
| 6 | LiHMDS (1.0) | CPME | 80 | 2 | 65 |
| 7 | LiHMDS (1.0) | CPME | 120 | 2 | 75 |
| 8 | LiHMDS (1.5) | CPME | 100 | 2 | 78 |
Table 2: Scope of 2-Aryl-1,3-dithiolanes in the Synthesis of Methyl Dithioesters [1][2]
| Entry | Aryl Group | Product | Yield (%) | Time (min) |
| 1 | Phenyl | Methyl dithiobenzoate | 90 | 35 |
| 2 | 4-Methoxyphenyl | Methyl 4-methoxydithiobenzoate | 85 | 35 |
| 3 | 4-Chlorophenyl | Methyl 4-chlorodithiobenzoate | 88 | 35 |
| 4 | 4-(Trifluoromethyl)phenyl | Methyl 4-(trifluoromethyl)dithiobenzoate | 82 | 35 |
| 5 | 2-Naphthyl | Methyl 2-naphthalenedithiocarboxylate | 86 | 35 |
| 6 | 2-Thienyl | Methyl 2-thiophenedithiocarboxylate | 73 | 35 |
| 7 | 4-Methylphenyl | Methyl 4-methyldithiobenzoate | 87 | 35 |
| 8 | 3-Methoxyphenyl | Methyl 3-methoxydithiobenzoate | 84 | 35 |
Table 3: Scope of Benzylic Halides as Electrophiles [1]
| Entry | 2-Aryl-1,3-dithiolane | Benzyl Halide | Product | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiolane | Benzyl bromide | Benzyl dithiobenzoate | 82 |
| 2 | 2-Phenyl-1,3-dithiolane | 4-Chlorobenzyl bromide | 4-Chlorobenzyl dithiobenzoate | 80 |
| 3 | 2-Phenyl-1,3-dithiolane | 4-Methoxybenzyl bromide | 4-Methoxybenzyl dithiobenzoate | 78 |
| 4 | 2-Phenyl-1,3-dithiolane | 2-Bromobenzyl bromide | 2-Bromobenzyl dithiobenzoate | 75 |
| 5 | 2-Phenyl-1,3-dithiolane | 2-(Bromomethyl)thiophene | 2-Thienylmethyl dithiobenzoate | 82 |
| 6 | 2-Phenyl-1,3-dithiolane | 3-(Bromomethyl)pyridine | 3-Pyridinylmethyl dithiobenzoate | 76 |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the one-pot, two-step synthesis of dithioesters via the base-mediated fragmentation of 2-aryl-1,3-dithiolanes.
Conclusion
The base-mediated fragmentation of 2-aryl-1,3-dithiolanes is a highly efficient and versatile method for the synthesis of dithioesters. The reaction proceeds through a well-defined mechanism involving deprotonation and ring fragmentation. The use of LiHMDS in CPME at 100 °C provides a rapid and high-yielding protocol. The starting 2-aryl-1,3-dithiolanes are readily accessible, and the methodology is scalable, making it a valuable tool for both academic research and industrial applications in drug development and materials science.[1][2] This guide provides the necessary technical details to successfully implement this synthetic strategy.
References
An In-Depth Technical Guide to the Synthesis of 1,3-Dithiolane-2-thiones from Epoxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for converting epoxides into 1,3-dithiolane-2-thiones, valuable intermediates in organic synthesis and drug discovery. The document details the two principal methodologies: the direct reaction with carbon disulfide (CS₂) catalyzed by a variety of systems, and the reaction with potassium ethyl xanthogenate. This guide includes detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Synthesis from Epoxides and Carbon Disulfide
The reaction of epoxides with carbon disulfide is a widely employed method for the synthesis of this compound-2-thiones. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. This section explores the use of various catalytic systems, including organocatalysts and other catalytic promoters.
Organocatalyzed Synthesis
Simple and readily available organocatalysts have proven effective in promoting the cycloaddition of CS₂ to epoxides. Choline chloride (ChCl) and tetrabutylammonium chloride (TBACl) are notable examples, offering a straightforward and often solvent-free approach.
Caption: General reaction for the organocatalyzed synthesis of this compound-2-thiones.
Mechanism of Organocatalysis:
The proposed mechanism for the organocatalytic insertion of CS₂ into epoxides using a halide salt like TBACl involves the initial activation of carbon disulfide. The halide anion attacks the electrophilic carbon of CS₂, forming a dithiocarboxylate-like intermediate. This nucleophilic intermediate then attacks one of the carbon atoms of the epoxide, leading to ring-opening. Subsequent intramolecular cyclization and elimination of the catalyst complete the catalytic cycle.
Caption: Proposed mechanism for the organocatalyzed synthesis.
Quantitative Data for Organocatalyzed Synthesis:
The following table summarizes the yields of this compound-2-thiones obtained from various epoxides using choline chloride (ChCl) and tetrabutylammonium chloride (TBACl) as catalysts under solvent-free conditions.
| Epoxide | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Styrene oxide | ChCl | 100 | 24 | 85 |
| Styrene oxide | TBACl | 100 | 24 | 92 |
| Propylene oxide | TBACl | 100 | 24 | 75 |
| 1,2-Epoxyhexane | TBACl | 100 | 24 | 81 |
| Phenyl glycidyl ether | TBACl | 100 | 24 | 88 |
| Cyclohexene oxide | TBACl | 100 | 24 | 78 |
Experimental Protocol for the Synthesis of 4-Phenyl-1,3-dithiolane-2-thione using TBACl:
-
To a sealed tube, add styrene oxide (1.0 mmol, 120.15 mg) and tetrabutylammonium chloride (TBACl) (0.05 mmol, 13.9 mg).
-
Add carbon disulfide (3.0 mmol, 228.4 mg, 181 µL).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 24 hours.
-
After cooling to room temperature, the excess carbon disulfide is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-phenyl-1,3-dithiolane-2-thione.
Other Catalytic Systems
A range of other catalysts have been explored for this transformation, including disodium bis-benzimidazolate salts and N-heterocyclic carbenes (NHCs). These catalysts can offer high selectivity and efficiency under mild conditions. For instance, disodium bis-benzimidazolate salts have been shown to be highly effective, yielding the desired products in excellent yields.
Synthesis from Epoxides and Potassium Ethyl Xanthogenate
An alternative and efficient method for the synthesis of this compound-2-thiones involves the reaction of epoxides with potassium ethyl xanthogenate. This method often proceeds under mild conditions and provides good to excellent yields of the desired products.
Caption: General reaction for the synthesis using potassium ethyl xanthogenate.
Mechanism of Reaction with Potassium Ethyl Xanthogenate:
The reaction is believed to proceed via a nucleophilic attack of the xanthate anion on the epoxide, leading to ring-opening. This is followed by an intramolecular cyclization with the elimination of ethoxide, which then promotes the decomposition of another xanthate molecule to generate a dithiocarbonate species that ultimately leads to the final product.
Caption: Simplified proposed pathway for the reaction with potassium ethyl xanthogenate.
Quantitative Data for Synthesis with Potassium Ethyl Xanthogenate:
The following table presents the yields for the synthesis of this compound-2-thiones from various epoxides using potassium ethyl xanthogenate in ethanol.
| Epoxide | Time (h) | Yield (%) |
| Cyclohexene oxide | 2 | 85 |
| Styrene oxide | 3 | 78 |
| Propylene oxide | 4 | 65 |
| 1-Octene oxide | 3 | 72 |
| Phenyl glycidyl ether | 2.5 | 82 |
Experimental Protocol for the Synthesis of trans-Hexahydrobenzo[d][1][2]dithiole-2-thione from Cyclohexene Oxide:
-
A solution of cyclohexene oxide (1.0 g, 10.2 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Potassium ethyl xanthogenate (1.8 g, 11.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (30 mL) and dichloromethane (30 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the pure trans-hexahydrobenzo[d][1][2]dithiole-2-thione.
Stereochemistry
The synthesis of this compound-2-thiones from chiral epoxides generally proceeds with a high degree of stereospecificity. The reaction typically involves a nucleophilic attack on one of the epoxide carbons, leading to an inversion of configuration at that center, consistent with an Sₙ2-type mechanism. For example, the reaction of a chiral epoxide with a nucleophile will result in the formation of a product with a specific and predictable stereochemistry. This stereochemical control is a critical aspect for applications in the synthesis of enantiomerically pure pharmaceutical compounds.
Conclusion
The synthesis of this compound-2-thiones from epoxides can be achieved efficiently through two primary routes: reaction with carbon disulfide using a variety of catalysts, particularly organocatalysts like TBACl, or reaction with potassium ethyl xanthogenate. The choice of method will depend on the specific substrate, desired scale, and available resources. The organocatalytic approach with CS₂ offers a simple, solvent-free option, while the potassium ethyl xanthogenate method provides a mild and effective alternative. Both methods generally proceed with a high degree of stereochemical control, making them valuable tools in modern organic synthesis. This guide provides the necessary data and protocols to enable researchers to effectively implement these important transformations.
References
Methodological & Application
Application Notes and Protocols: 1,3-Dithiolane as a Protecting Group for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dithiolane as a robust protecting group for carbonyl compounds. This includes its applications in organic synthesis, detailed experimental protocols for protection and deprotection, and quantitative data to guide methodological choices.
Introduction
The protection of carbonyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development.[1][2] 1,3-Dithiolanes are cyclic thioacetals that serve as highly effective protecting groups for aldehydes and ketones due to their exceptional stability under both acidic and basic conditions.[1][2][3] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl functionality. Furthermore, the 2-lithio derivatives of 1,3-dithiolanes can act as acyl anion equivalents, enabling crucial carbon-carbon bond formations.[1]
Applications in Organic Synthesis
The primary application of 1,3-dithiolanes is the reversible masking of carbonyl groups. This strategy is employed to:
-
Prevent unwanted side reactions: Protects aldehydes and ketones from nucleophilic attack or reduction during subsequent reaction steps.
-
Enable "umpolung" reactivity: The deprotonation of 1,3-dithiolanes derived from aldehydes creates a nucleophilic acyl anion equivalent, reversing the normal electrophilic nature of the carbonyl carbon.
-
Facilitate complex molecule synthesis: Essential in the total synthesis of complex natural products and active pharmaceutical ingredients where selective functional group manipulation is required.[2]
Experimental Protocols
The formation of 1,3-dithiolanes is typically achieved by the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol.[4][5] A variety of catalysts can be employed, offering flexibility in terms of reaction conditions and substrate scope.
General Protocol using Boron Trifluoride Etherate (BF₃·OEt₂):
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid at room temperature, add 1,2-ethanedithiol (1.1 mmol).[6]
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 20 minutes to several hours.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Alternative Catalysts and Conditions:
A range of other catalytic systems can be utilized, some of which offer milder conditions or enhanced chemoselectivity. These include:
-
p-Toluenesulfonic acid and silica gel: Offers a versatile and easy workup procedure.[4][7]
-
Yttrium triflate: Allows for highly chemoselective protection of aldehydes over ketones.[4]
-
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂): An efficient and reusable catalyst for solvent-free reactions at room temperature.[4]
-
Iodine: A catalytic amount of iodine can effectively promote the reaction under mild conditions.[4][7]
The regeneration of the carbonyl group from a this compound often requires specific and sometimes harsh conditions, though numerous mild and efficient methods have been developed.[3][4] The choice of deprotection method depends on the overall functionality and sensitivity of the substrate.
General Oxidative Deprotection Protocol using Hydrogen Peroxide and Iodine:
This method is environmentally friendly and proceeds under neutral conditions.[8]
-
To a solution of the this compound (1.0 mmol) in an aqueous micellar system containing sodium dodecyl sulfate (SDS), add a catalytic amount of iodine (5 mol%).[8]
-
Add 30% aqueous hydrogen peroxide (H₂O₂) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography if needed.
Other Common Deprotection Reagents and Methods:
-
Mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂·3H₂O): Highly effective but toxic. Solid-state deprotection with mercury(II) nitrate trihydrate is very fast (1-4 minutes).[2][9]
-
o-Iodoxybenzoic acid (IBX): An efficient method that proceeds under neutral conditions in water at room temperature.[4]
-
Polyphosphoric acid (PPA) and Acetic Acid: A simple and convenient method for deprotection at 20-45 °C.[1]
-
tert-Butyl hydroperoxide (TBHP): An economic and experimentally simple protocol for dethioacetalization.[10]
Quantitative Data
The efficiency of protection and deprotection reactions can vary significantly based on the substrate and the chosen methodology. The following tables summarize representative quantitative data.
Table 1: Protection of Carbonyl Compounds as 1,3-Dithiolanes
| Carbonyl Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Aldehydes/Ketones | BF₃·OEt₂ | Acetic Acid | RT | 16-24 h | 80-100 | [6] |
| Aldehydes/Ketones | BF₃·OEt₂ | CH₂Cl₂ | RT | 20 min - 2 h | 93-100 | [6] |
| Aldehydes/Ketones | p-TsOH/SiO₂ | - | RT | Short | Excellent | [4][7] |
| Aldehydes | Y(OTf)₃ | - | RT | - | High | [4] |
| Aldehydes/Ketones | HClO₄-SiO₂ | Solvent-free | RT | - | Excellent | [4] |
Table 2: Deprotection of 1,3-Dithiolanes
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Various Dithiolanes | 30% H₂O₂ / I₂ / SDS | Water | RT | 30 min | up to 95 | [8] |
| 2-(3-nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | RT | 2 min | 95 | [2] |
| Heptanal dithiane | Hg(NO₃)₂·3H₂O | Solid-state | RT | 1 min | 96 | [2] |
| 4-Bromobenzophenone dithiolane | Hg(NO₃)₂·3H₂O | Solid-state | RT | 2 min | 92 | [2] |
| Various Dithiolanes | PPA / Acetic Acid | - | 25-45 °C | 3-8 h | 84 (for 2k) | [1] |
| Various Dithiolanes | IBX / β-CD | Water | RT | - | Excellent | [4] |
| Various Dithiolanes | TBHP (70% aq.) | Methanol | Reflux | - | Good to Excellent | [10] |
Diagrams
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. scribd.com [scribd.com]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Thioacetalization of Ketones with 1,2-Ethanedithiol
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Thioacetalization, the conversion of an aldehyde or ketone to a dithioacetal, is a robust method for protecting these functional groups. The resulting dithiolanes, formed from the reaction of a ketone with 1,2-ethanedithiol, are stable under a wide range of acidic and basic conditions, making them orthogonal to many other protecting groups.[1][2] This stability allows for chemical modifications at other sites of a complex molecule without affecting the carbonyl moiety.[1][3] The reaction is typically catalyzed by either a Brønsted or Lewis acid.[1][4] The formed 1,3-dithiolane can be deprotected under specific conditions to regenerate the parent ketone.[3]
Mechanism
The formation of a thioacetal from a ketone and 1,2-ethanedithiol proceeds through a mechanism analogous to acetal formation.[5][6] The reaction is typically acid-catalyzed and involves the following key steps:
-
Activation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Formation of a hemithioacetal: A proton transfer step leads to the formation of a hemithioacetal intermediate.
-
Protonation and elimination of water: The hydroxyl group of the hemithioacetal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a sulfonium ion.
-
Intramolecular cyclization: The second thiol group of the 1,2-ethanedithiol molecule attacks the electrophilic carbon of the sulfonium ion in an intramolecular fashion.
-
Deprotonation: Deprotonation of the resulting intermediate yields the stable this compound and regenerates the acid catalyst.
Experimental Protocols
Below are detailed protocols for the thioacetalization of ketones with 1,2-ethanedithiol using various catalytic systems.
Protocol 1: General Procedure using a Lewis Acid Catalyst (e.g., Yttrium Triflate)
This protocol is adapted from a procedure utilizing yttrium triflate as a catalyst for the chemoselective protection of carbonyl compounds.[4]
-
Materials:
-
Ketone (1.0 mmol)
-
1,2-Ethanedithiol (1.2 mmol)
-
Yttrium triflate (Y(OTf)₃) (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add 1,2-ethanedithiol (1.2 mmol).
-
Add yttrium triflate (0.05 mmol) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.
-
Protocol 2: Solvent-Free Procedure using a Solid-Supported Acid Catalyst (e.g., NaHSO₄·SiO₂)
This method offers an environmentally friendly alternative by avoiding the use of organic solvents during the reaction.[2]
-
Materials:
-
Ketone (1.0 mmol)
-
1,2-Ethanedithiol (1.2 mmol)
-
Sodium bisulfate on silica gel (NaHSO₄·SiO₂) (200 mg)
-
Mortar and pestle (optional, for solid reactants)
-
Dichloromethane (CH₂Cl₂, for work-up)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask, mix the ketone (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and activated NaHSO₄·SiO₂ (200 mg).
-
Stir the mixture at room temperature. If the ketone is a solid, gentle grinding in a mortar with the catalyst and dithiol can be beneficial.
-
Monitor the reaction by TLC.
-
After completion, add dichloromethane (10 mL) to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. Further purification can be done by column chromatography if necessary.
-
Data Presentation
The following table summarizes the thioacetalization of various ketones with 1,2-ethanedithiol under different catalytic conditions.
| Entry | Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Y(OTf)₃ (5 mol%) | CH₂Cl₂ | 30 min | 95 | [4] |
| 2 | Acetophenone | Y(OTf)₃ (5 mol%) | CH₂Cl₂ | 45 min | 92 | [4] |
| 3 | Benzophenone | Tungstophosphoric Acid | Neat | 1 h | 98 | [7] |
| 4 | 4-Chlorobenzaldehyde | Iodine (10 mol%) | Neat | 5 min | 98 | [7] |
| 5 | Cyclohexanone | NaHSO₄·SiO₂ | CH₂Cl₂ | 10 min | 96 | [2] |
| 6 | Acetophenone | NaHSO₄·SiO₂ | CH₂Cl₂ | 15 min | 94 | [2] |
| 7 | Benzophenone | LiBr (10 mol%) | Neat | 2 h | 90 | [7] |
| 8 | 4-Nitroacetophenone | Hafnium Triflate | CH₂Cl₂ | 30 min | 95 | [7] |
Mandatory Visualization
Caption: General workflow for the thioacetalization of ketones.
Safety Precautions
-
1,2-Ethanedithiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[8]
-
The catalysts used can be corrosive or toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Standard laboratory safety procedures should be followed for handling and disposal of all chemicals.
The thioacetalization of ketones with 1,2-ethanedithiol is a highly efficient and versatile method for the protection of carbonyl groups. A variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported reagents, can be employed to achieve this transformation in high yields under mild conditions. The choice of catalyst and reaction conditions can be tailored to the specific substrate and the desired level of chemoselectivity. The protocols and data presented provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. homework.study.com [homework.study.com]
- 7. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for the Deprotection of 1,3-Dithiolanes Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl functionalities as 1,3-dithiolanes is a cornerstone strategy in modern organic synthesis, particularly within the intricate pathways of natural product synthesis and drug development. The inherent stability of the dithioacetal group to a wide range of reaction conditions makes it an ideal protecting group. However, the subsequent deprotection to regenerate the parent carbonyl can often require harsh or toxic reagents, limiting its applicability in the synthesis of sensitive and complex molecules.
This document provides detailed application notes and experimental protocols for a selection of mild and efficient methods for the deprotection of 1,3-dithiolanes. These protocols prioritize the use of readily available, less toxic reagents and gentle reaction conditions, ensuring the preservation of other sensitive functional groups within the molecule.
Method 1: Oxidative Deprotection using Hydrogen Peroxide and Iodine in an Aqueous Micellar System
This environmentally friendly method utilizes a catalytic amount of iodine to activate hydrogen peroxide in an aqueous solution containing a surfactant, enabling the reaction to proceed smoothly under neutral conditions at room temperature. This protocol is highly chemoselective and tolerates a variety of sensitive functional groups.[1][2][3]
Quantitative Data Summary
| Entry | Substrate (1,3-Dithiolane of) | Time (h) | Yield (%) |
| 1 | 4-Methoxyacetophenone | 0.5 | 95 |
| 2 | Benzophenone | 0.75 | 92 |
| 3 | Cyclohexanone | 0.5 | 94 |
| 4 | 4-Nitroacetophenone | 1.0 | 90 |
| 5 | Acetophenone | 0.5 | 93 |
Experimental Protocol
Materials:
-
This compound substrate
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the this compound (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.1 mmol) in deionized water (5 mL) in a round-bottom flask, add iodine (0.05 mmol).
-
To this stirred mixture, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Workflow for H₂O₂/I₂ mediated deprotection.
Method 2: Deprotection using Polyphosphoric Acid and Acetic Acid
This method employs a mixture of polyphosphoric acid (PPA) and a catalytic amount of acetic acid to efficiently deprotect 1,3-dithiolanes.[4] The reaction proceeds under mild heating and offers a simple work-up procedure. PPA acts as both a reagent and a solvent in this protocol.[4]
Quantitative Data Summary
| Entry | Substrate (this compound of) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylacetophenone | 35 | 4 | 88 |
| 2 | Benzophenone | 40 | 5 | 90 |
| 3 | Cyclohexanone | 30 | 3 | 85 |
| 4 | 4-Chlorobenzaldehyde | 25 | 6 | 82 |
| 5 | Propiophenone | 35 | 4 | 86 |
Experimental Protocol
Materials:
-
This compound substrate
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, mix the this compound (50 mmol) with polyphosphoric acid (1-10 g).
-
Add a few drops (2-10 drops) of glacial acetic acid to the mixture.
-
Stir the mixture at 25-45 °C and monitor the reaction by TLC.[4]
-
After the reaction is complete (typically 3-8 hours), add water to the reaction mixture to hydrolyze the polyphosphoric acid.[4]
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for PPA/Acetic Acid mediated deprotection.
Method 3: Metal-Free Deprotection using Trimethylsilyl Chloride and Sodium Iodide
This protocol offers a mild, metal-free alternative for the deprotection of 1,3-dithiolanes using a combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile.[5] The reaction proceeds at room temperature, although gentle heating can improve yields for less reactive substrates.
Quantitative Data Summary
| Entry | Substrate (this compound of) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthyl methyl ketone | 60 | 24 | 92 |
| 2 | 4-Phenylcyclohexanone | 25 | 24 | 85 |
| 3 | Chalcone | 25 | 24 | 88 |
| 4 | Benzophenone | 25 | 24 | 90 |
| 5 | Adamantanone | 60 | 24 | 87 |
Experimental Protocol
Materials:
-
This compound substrate
-
Sodium iodide (NaI)
-
Trimethylsilyl chloride (TMSCl)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of the this compound (1.0 mmol) and sodium iodide (10.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add trimethylsilyl chloride (10.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature or at 60 °C for less reactive substrates. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous sodium thiosulfate solution to remove any iodine formed.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: Workflow for TMSCl/NaI mediated deprotection.
Method 4: Green Deprotection using o-Iodoxybenzoic Acid (IBX) and β-Cyclodextrin in Water
This method stands out for its environmentally benign approach, utilizing the hypervalent iodine reagent o-iodoxybenzoic acid (IBX) in water with β-cyclodextrin as a phase-transfer catalyst.[6][7] The reaction proceeds under neutral conditions at room temperature, making it ideal for substrates with acid or base-labile functional groups.
Quantitative Data Summary
| Entry | Substrate (this compound of) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1.5 | 94 |
| 2 | Vanillin | 2.0 | 92 |
| 3 | Piperonal | 1.5 | 93 |
| 4 | 4-Chlorobenzaldehyde | 2.5 | 90 |
| 5 | Cinnamaldehyde | 2.0 | 91 |
Experimental Protocol
Materials:
-
This compound substrate
-
o-Iodoxybenzoic acid (IBX)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve β-cyclodextrin (1.0 mmol) in deionized water (10 mL) with stirring.
-
To this solution, add the this compound (1.0 mmol) followed by o-iodoxybenzoic acid (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for IBX/β-CD mediated deprotection.
References
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water [organic-chemistry.org]
Application Notes and Protocols: The Versatile Role of 1,3-Dithiolane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dithiolanes in multi-step organic synthesis. This document details their application as robust protecting groups for carbonyl functionalities and as key reagents in umpolung chemistry, enabling novel carbon-carbon bond formations. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and visual diagrams of reaction pathways are provided to facilitate practical application in a research and development setting.
Introduction to 1,3-Dithiolanes
1,3-Dithiolanes are cyclic thioacetals derived from the reaction of a carbonyl compound with 1,2-ethanedithiol. They are widely employed in organic synthesis due to their exceptional stability across a broad range of acidic and basic conditions, providing a reliable method for the protection of aldehydes and ketones.[1][2] Beyond their role as protecting groups, the C-2 proton of a 1,3-dithiolane derived from an aldehyde can be abstracted by a strong base, leading to a reversal of the carbonyl carbon's polarity (umpolung). This transformation generates a nucleophilic acyl anion equivalent, a powerful tool for the formation of new carbon-carbon bonds.[3][4]
Key Applications of 1,3-Dithiolanes
Protection of Carbonyl Groups
The primary application of 1,3-dithiolanes is the protection of aldehydes and ketones during multi-step syntheses. The thioacetal linkage is resistant to many nucleophilic and basic reagents, as well as some acidic conditions, under which other protecting groups might be cleaved.[1][5] This stability allows for selective transformations at other functional groups within a complex molecule.
Advantages of this compound as a Protecting Group:
-
High Stability: Resistant to both acidic and basic conditions.[1]
-
Ease of Formation: Readily prepared from carbonyl compounds and 1,2-ethanedithiol using various catalysts.[5][6]
-
Selective Deprotection: A wide range of methods are available for the cleavage of the dithiolane ring to regenerate the carbonyl group, often with high chemoselectivity.[7][8]
Umpolung Reactivity: The Corey-Seebach Reaction
The Corey-Seebach reaction utilizes 1,3-dithianes (and by extension, the principles can be applied to 1,3-dithiolanes) to invert the normal electrophilic reactivity of a carbonyl carbon into a nucleophilic one.[3][4] This "umpolung" or reversal of polarity is achieved by deprotonation of the C-2 position of a dithiane derived from an aldehyde, typically with a strong base like n-butyllithium. The resulting 2-lithio-1,3-dithiane acts as an acyl anion equivalent and can react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[3][9] Subsequent hydrolysis of the dithiane moiety reveals a new ketone, effectively achieving the acylation of the electrophile.[3]
Quantitative Data for this compound Reactions
The efficiency of both the formation and deprotection of 1,3-dithiolanes is highly dependent on the chosen reagents and reaction conditions. The following tables summarize quantitative data from various studies to aid in method selection.
Table 1: Comparison of Catalysts for the Formation of 2-Phenyl-1,3-dithiolane
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Tungstophosphoric Acid | None | Room Temp. | 15 min | 95 | [5] |
| Yttrium Triflate | None | Room Temp. | 45 min | 92 | [5] |
| Perchloric acid on SiO₂ | None | Room Temp. | 5 min | 98 | [5][6] |
| Iodine | CH₂Cl₂ | Room Temp. | 2 h | ~90 | [10] |
| p-Toluenesulfonic acid/Silica gel | CH₂Cl₂ | Reflux | 30 min | 96 | [5] |
| Tungstate Sulfuric Acid | None | 80 | 45 min | 94 | [11] |
Table 2: Comparison of Reagents for the Deprotection of 1,3-Dithiolanes
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-(4-Bromophenyl)-2-methyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | None | Room Temp. | 2 min | 92 | [1] |
| 2-Phenyl-2-methyl-1,3-dithiolane | Polyphosphoric Acid/Acetic Acid | None | 25-45 | 3-8 h | 85 | [2] |
| 2-Phenyl-1,3-dithiolane | TBBDA | None | Room Temp. | 2 min | 98 | [7] |
| 2-Phenyl-1,3-dithiolane | PBBS | None | Room Temp. | 3 min | 96 | [7] |
| 2-Phenyl-1,3-dithiolane | NBS | None | Room Temp. | 3 min | 90 | [7] |
| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | None | Room Temp. | 2 min | 95 | [1][12] |
| Various dithiolanes | H₂O₂/I₂ | Water (SDS) | Room Temp. | 30 min | up to 95 | [8] |
TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide PBBS: Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) NBS: N-Bromosuccinimide SDS: Sodium dodecyl sulfate
Experimental Protocols
Protocol 1: Protection of Benzaldehyde using 1,2-Ethanedithiol
This protocol describes the formation of 2-phenyl-1,3-dithiolane.
Materials:
-
Benzaldehyde
-
1,2-Ethanedithiol
-
Iodine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL), add 1,2-ethanedithiol (1.1 mmol).
-
Add a catalytic amount of iodine (0.1 mmol).[10]
-
Stir the reaction mixture at room temperature for 2 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-1,3-dithiolane.
Protocol 2: Deprotection of 2-Phenyl-1,3-dithiolane using N-Bromosuccinimide (NBS)
This protocol describes the regeneration of benzaldehyde from its this compound derivative.
Materials:
-
2-Phenyl-1,3-dithiolane
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-phenyl-1,3-dithiolane (1.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).
-
Add N-Bromosuccinimide (2.2 mmol) in portions to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated sodium sulfite solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzaldehyde.
Protocol 3: Corey-Seebach Reaction - Alkylation of 1,3-Dithiane
This protocol outlines the formation of a 2-alkyl-1,3-dithiane, a key step in the Corey-Seebach synthesis of ketones.
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,3-dithiane (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The formation of the lithiated species is often indicated by a color change.
-
Stir the mixture at -30 °C for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.
-
Slowly add the alkyl halide (1.0 mmol) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting 2-alkyl-1,3-dithiane by column chromatography. The product can then be deprotected to the corresponding ketone using methods such as those described in Protocol 2.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways and a general experimental workflow involving 1,3-dithiolanes.
Caption: Formation and Cleavage of this compound Protecting Group.
Caption: Umpolung via the Corey-Seebach Reaction.
Caption: Workflow for Carbonyl Protection/Deprotection.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Chemoselective Protection of Aldehydes Using 1,3-Dithiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of carbonyl groups is a fundamental and often indispensable strategy in multi-step organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. Among the various protecting groups for aldehydes and ketones, the 1,3-dithiolane group offers a robust and versatile option. 1,3-Dithiolanes are cyclic thioacetals formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. They are highly stable under both acidic and basic conditions, rendering them orthogonal to many common protecting groups.[1]
A key advantage of using 1,3-dithiolanes is the high degree of chemoselectivity that can be achieved for the protection of aldehydes in the presence of ketones. This selectivity is primarily due to the greater steric hindrance around the carbonyl carbon of ketones compared to aldehydes, which disfavors the formation of the tetrahedral intermediate required for thioacetalization. This application note provides detailed protocols for the chemoselective protection of aldehydes as 1,3-dithiolanes and their subsequent deprotection, supported by quantitative data and visual diagrams of the underlying chemical processes and experimental workflows.
Data Presentation
Chemoselective Protection of Aldehydes as 1,3-Dithiolanes
The following table summarizes various catalytic systems and conditions for the chemoselective protection of aldehydes in the presence of ketones.
| Aldehyde | Ketone | Catalyst | Solvent | Time | Temperature (°C) | Aldehyde Yield (%) | Ketone Recovery (%) | Reference |
| Benzaldehyde | Acetophenone | LiBr (cat.) | Solvent-free | 15 min | Room Temp. | 98 | >95 | [2] |
| p-Anisaldehyde | Acetophenone | Yttrium triflate (cat.) | CH2Cl2 | 30 min | Room Temp. | 95 | >98 | [2] |
| 4-Nitrobenzaldehyde | Cyclohexanone | p-Toluenesulfonic acid/Silica gel | Hexane | 10 min | Room Temp. | 96 | >99 | [3] |
| Cinnamaldehyde | Benzophenone | Tungstophosphoric acid (H3PW12O40) | Solvent-free | 45 min | Room Temp. | 92 | >95 | [2] |
| Furfural | 2-Heptanone | Iodine (cat.) | CH2Cl2 | 2 h | Room Temp. | 94 | >95 | [4] |
Deprotection of 1,3-Dithiolanes
This table outlines various methods for the deprotection of 1,3-dithiolanes to regenerate the parent carbonyl compound.
| Substrate (this compound of) | Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Hg(NO3)2·3H2O | Solvent-free | 2 min | Room Temp. | 95 | [5][6] |
| 2-Methoxybenzaldehyde | Hg(NO3)2·3H2O | Solvent-free | 3 min | Room Temp. | 90 | [5] |
| Benzaldehyde | Polyphosphoric acid / Acetic acid | - | 4 h | 35 | 85 | [1] |
| 4-Chlorobenzaldehyde | Hg(NO3)2·3H2O | Solvent-free | 2 min | Room Temp. | 90 | [5] |
| Heptanal | Hg(NO3)2·3H2O | Solvent-free | 1 min | Room Temp. | 96 | [5] |
| Phenylacetaldehyde | 30% H2O2 / Iodine (cat.) / SDS | Water | 30 min | Room Temp. | ~100 | [7] |
Experimental Protocols
Protocol 1: Chemoselective Protection of p-Anisaldehyde in the Presence of Acetophenone
This protocol describes a method for the selective protection of an aromatic aldehyde over an aromatic ketone.
Materials:
-
p-Anisaldehyde
-
Acetophenone
-
1,2-Ethanedithiol
-
Yttrium triflate (Y(OTf)3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of p-anisaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add 1,2-ethanedithiol (1.1 mmol).
-
Add a catalytic amount of yttrium triflate (0.05 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-(4-methoxyphenyl)-1,3-dithiolane and recover the unreacted acetophenone.
Protocol 2: Deprotection of 2-(3-Nitrophenyl)-1,3-dithiolane
This protocol details a rapid and efficient solid-state deprotection method.
Materials:
-
2-(3-Nitrophenyl)-1,3-dithiolane
-
Mercury(II) nitrate trihydrate (Hg(NO3)2·3H2O)
-
Mortar and pestle
-
Ethanol or Acetonitrile
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a mortar, place 2-(3-nitrophenyl)-1,3-dithiolane (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 2 minutes. The progress of the reaction can be monitored by TLC.[6]
-
After the starting material has been consumed, add ethanol or acetonitrile (10 mL) to the mortar and mix to dissolve the product.
-
Filter the mixture to remove the insoluble mercury salts.
-
Wash the solid residue with a small amount of the same solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-nitrobenzaldehyde.
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Visualizations
Reaction Mechanism: Acid-Catalyzed Formation of this compound
Caption: Acid-catalyzed mechanism for this compound formation.
Experimental Workflow: Chemoselective Protection and Work-up
Caption: General workflow for chemoselective dithiolanantion.
Logical Relationship: Chemoselectivity of Aldehyde vs. Ketone Protection
Caption: Basis of chemoselectivity in dithiolane protection.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of 1,3-Dithiolane in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiolane scaffold is a versatile building block in medicinal chemistry, integral to the synthesis of a wide array of bioactive molecules. Its utility stems from its function as a stable protecting group for carbonyl compounds and its role in "umpolung" chemistry, enabling the reversal of carbonyl carbon reactivity. This allows for the formation of crucial carbon-carbon bonds in the assembly of complex molecular architectures. This document provides detailed application notes and protocols for the use of 1,3-dithiolanes in the synthesis of biologically active compounds, with a focus on anticancer agents.
Introduction to this compound in Drug Discovery
The this compound moiety is present in numerous compounds exhibiting a range of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties. Its incorporation into a molecule can significantly influence its pharmacological profile. The stability of the this compound ring under both acidic and basic conditions makes it an ideal protecting group during multi-step syntheses.[1] Furthermore, the ability to deprotonate the C2 position of the dithiolane ring transforms it into a potent nucleophile, an acyl anion equivalent, which is a powerful tool for constructing complex organic molecules.
A notable example of a bioactive molecule containing a this compound scaffold is (+)-BS148 , a sigma receptor modulator with selective toxicity against metastatic melanoma cell lines.[2] The synthesis of such chiral molecules often requires precise control of stereochemistry, and the this compound group can play a crucial role in diastereoselective reactions or be resolved to yield enantiomerically pure final compounds.
Key Applications and Bioactive Molecules
The this compound scaffold has been incorporated into a variety of bioactive molecules. Below is a summary of some of these compounds and their reported biological activities.
| Bioactive Molecule/Derivative Class | Target/Activity | Cell Line(s) | IC50/Activity Data | Reference |
| (+)-BS148 | Sigma-2 Receptor (S2R/TMEM97) Agonist; Anticancer | SK-MEL-2 (Metastatic Melanoma) | Selectively inhibits growth | [2] |
| Spiro[this compound-2,3'-indolin]-2'-one derivatives | Anticancer | SW620 (p53 mutant) | Moderate to strong inhibition (<0.08 µM) | |
| This compound-thiourea derivatives | Anticancer | SW620 (Metastatic Colon Cancer) | Compound 2: 1.5 ± 0.72 µM | [3] |
| SW480 (Primary Colon Cancer) | Compound 2: 7.3–9.0 μM | |||
| K-562 (Erythroleukemia) | Active | |||
| 1,3-Dithiolo[4,5-b]quinoxaline derivative 12 | EGFR and VEGFR-2 Inhibitor | - | EGFRWt: 0.19 ± 0.009 µMEGFRL858R: 0.121 ± 0.007 µMVEGFR-2: 0.42 ± 0.021 µM | [4] |
| Juglone-derived thiopyranothiazoles with dithiolane moiety | Anticancer | Various | Compound 3.10: 0.6 to 5.98 µM | [5] |
Experimental Protocols
This section provides detailed protocols for the formation of the this compound group and its application in the synthesis of a key bioactive intermediate.
Protocol 1: General Formation of 1,3-Dithiolanes from Carbonyl Compounds
This protocol describes a general and efficient method for the protection of aldehydes and ketones as 1,3-dithiolanes using 1,2-ethanedithiol with a tin(II) chloride catalyst under solvent-free conditions.[6]
Materials:
-
Aldehyde or ketone (1 mmol)
-
1,2-Ethanedithiol (1.2 mmol)
-
SnCl₂·2H₂O (0.1 mmol)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)
Procedure:
-
In a mortar, combine the aldehyde or ketone (1 mmol), 1,2-ethanedithiol (1.2 mmol), and SnCl₂·2H₂O (0.1 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified by TLC monitoring until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Quantitative Data for Selected Substrates:
| Substrate | Product | Time (min) | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,3-dithiolane | 5 | 95 |
| Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | 10 | 92 |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiolane | 15 | 90 |
Protocol 2: Synthesis of (1,4-Dithiaspiro[4.5]decan-2-yl)methanol (Racemic Precursor of (+)-BS148)
This protocol outlines the synthesis of a key chiral intermediate used in the preparation of the sigma receptor modulator (+)-BS148.
Materials:
-
Cyclohexanone (10.19 mmol, 1 equiv.)
-
2,3-Dimercaptopropan-1-ol (10.19 mmol, 1 equiv.)
-
HClO₄ absorbed on SiO₂ (70% v/w) (20 mg per mmol)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere and at room temperature, add 2,3-dimercaptopropan-1-ol (1.26 g, 10.19 mmol) and HClO₄/SiO₂ (204 mg) to cyclohexanone (1 g, 10.19 mmol).
-
Stir the neat suspension at room temperature for 1 hour.
-
Quench the reaction by the addition of EtOAc.
-
Filter the suspension and concentrate the filtrate.
-
Purify the crude product directly by silica gel column chromatography (eluent: 100% DCM) to obtain (1,4-dithiaspiro[4.5]decan-2-yl)methanol as a whitish oil.
Quantitative Data:
-
Yield: 30.5% (310 mg)
Protocol 3: Enantioselective Synthesis of (+)-(R)-BS148
This protocol describes the conversion of enantiomerically pure (+)-(R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol to the bioactive molecule (+)-(R)-BS148. This involves a two-step process: chlorination followed by nucleophilic substitution.
Materials:
-
(+)-(R)-(1,4-Dithiaspiro[4.5]decan-2-yl)methanol (0.16 mmol, 1 equiv.)
-
Thionyl chloride (0.32 mmol, 2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
4-Benzylpiperidine (0.30 mmol, 2 equiv.)
-
Potassium iodide (KI) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated NaHCO₃ solution, brine, saturated Na₂CO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Nitrogen atmosphere setup
Procedure:
Step 1: Synthesis of the Alkyl Chloride Intermediate
-
Dissolve (+)-(R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol (34 mg, 0.16 mmol) in anhydrous DCM under a nitrogen atmosphere at room temperature.
-
Add thionyl chloride (21.8 µL, 0.32 mmol) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Quench the reaction with Et₂O and wash the organic phase with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate to obtain the alkyl chloride, which is used directly in the next step.
-
Yield: 94% (33.5 mg)
-
Step 2: Synthesis of (+)-(R)-BS148
-
Dissolve the crude alkyl chloride (33.5 mg, 0.15 mmol) in DMSO (2 mL).
-
Add 4-benzylpiperidine (52.7 mg, 0.30 mmol) and a catalytic amount of KI.
-
Heat the mixture at 90 °C overnight.
-
Quench the reaction with a saturated solution of Na₂CO₃ and extract the aqueous phase with EtOAc.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: n-Hex/EtOAc 8:2) to obtain (+)-(R)-BS148 as a pale-yellow oil.
Quantitative Data:
-
Yield: 70% (37.9 mg)
-
Enantiomeric Excess (ee): 99.9%
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor (S2R/TMEM97) Signaling in Cancer
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various cancer cells and is a promising therapeutic target.[7] Ligands targeting S2R, such as BS148, can induce cancer cell death through multiple signaling pathways, including the activation of endoplasmic reticulum (ER) stress and apoptosis.
The diagram below illustrates a proposed signaling pathway for S2R-mediated cytotoxicity in melanoma cells upon treatment with an agonist like BS148.
Caption: Proposed signaling pathway of BS148-induced cytotoxicity in melanoma cells.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines the typical workflow for the synthesis and evaluation of bioactive this compound-containing molecules.
Caption: General workflow for the synthesis and evaluation of bioactive 1,3-dithiolanes.
Conclusion
The this compound scaffold remains a cornerstone in the synthesis of complex bioactive molecules. Its dual role as a robust protecting group and a precursor to a powerful nucleophile provides medicinal chemists with a reliable tool for drug design and development. The successful synthesis of potent and selective anticancer agents like (+)-BS148 highlights the continued importance of this heterocyclic motif. The protocols and data presented herein offer a practical guide for researchers in the field, facilitating the exploration of novel this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solvent-Free Synthesis of 1,3-Dithiolanes Using Solid Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient and environmentally friendly solvent-free synthesis of 1,3-dithiolanes from carbonyl compounds using various solid catalysts. The methodologies outlined below offer significant advantages, including high yields, short reaction times, simple work-up procedures, and catalyst reusability, making them ideal for applications in organic synthesis and drug development.
Introduction
1,3-Dithiolanes are important protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[1] Traditional methods for their synthesis often involve the use of hazardous solvents and homogeneous catalysts, leading to environmental concerns and difficult product purification. The use of solid catalysts in solvent-free conditions presents a green and efficient alternative.[2] This document details the application of three highly effective solid catalysts for this transformation: Perchloric Acid adsorbed on Silica Gel (HClO₄-SiO₂), Tungstate Sulfuric Acid (TSA), and Yttrium Triflate (Y(OTf)₃).
General Reaction Scheme
The synthesis of 1,3-dithiolanes involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a solid acid catalyst.
Caption: General reaction for the synthesis of 1,3-dithiolanes.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dithiolanes using Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂)
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature.[3] This method is characterized by very short reaction times and high yields.[3]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol
-
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add the carbonyl compound (1 mmol) and 1,2-ethanedithiol (1.2 mmol).
-
Add HClO₄-SiO₂ (0.01 g) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (10 mL) to the reaction mixture.
-
Filter the catalyst through a sintered glass funnel.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure this compound.
-
The recovered catalyst can be washed with ethyl acetate, dried under vacuum, and reused for subsequent reactions.
Protocol 2: Synthesis of 1,3-Dithiolanes using Tungstate Sulfuric Acid (TSA)
Tungstate sulfuric acid (TSA) is a novel, recyclable, and environmentally benign solid acid catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions.[2] This method offers excellent yields and short reaction times.[2]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol
-
Tungstate Sulfuric Acid (TSA)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a mixture of the carbonyl compound (1 mmol) and 1,2-ethanedithiol (1.1 mmol), add TSA (0.05 g).
-
Stir the mixture at 80°C for the appropriate time as indicated in Table 2.[2]
-
Monitor the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add diethyl ether (20 mL) and filter the catalyst.
-
Wash the filtrate with 10% aqueous sodium hydroxide solution (15 mL) and then with water (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to afford the desired this compound.
Protocol 3: Synthesis of 1,3-Dithiolanes using Yttrium Triflate (Y(OTf)₃)
Yttrium triflate is an efficient Lewis acid catalyst for the chemoselective protection of carbonyl compounds as 1,3-dithiolanes at room temperature.[4] This catalyst is particularly effective for the selective protection of aldehydes in the presence of ketones.[4]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol
-
Yttrium Triflate (Y(OTf)₃)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the carbonyl compound (1 mmol), 1,2-ethanedithiol (1.2 mmol), and Y(OTf)₃ (5 mol%) is stirred at room temperature.[4]
-
Monitor the reaction progress by TLC. For less reactive ketones, the reaction mixture can be heated to reflux.[4]
-
Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine (15 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the pure this compound.
-
The aqueous layer containing the catalyst can be evaporated to dryness and the recovered catalyst can be reused.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,3-dithiolanes using the described solid catalysts with various carbonyl compounds.
Table 1: Solvent-Free Synthesis of 1,3-Dithiolanes using HClO₄-SiO₂ at Room Temperature [3]
| Entry | Substrate (Carbonyl Compound) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1 | 98 |
| 2 | 4-Chlorobenzaldehyde | 1 | 99 |
| 3 | 4-Nitrobenzaldehyde | 2 | 97 |
| 4 | Cinnamaldehyde | 5 | 95 |
| 5 | Cyclohexanone | 3 | 96 |
| 6 | Acetophenone | 30 | 75 |
Table 2: Solvent-Free Synthesis of 1,3-Dithiolanes using Tungstate Sulfuric Acid (TSA) at 80°C [2]
| Entry | Substrate (Carbonyl Compound) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 45 | 95 |
| 2 | 4-Methoxybenzaldehyde | 50 | 94 |
| 3 | 3-Nitrobenzaldehyde | 55 | 92 |
| 4 | Cyclohexanone | 60 | 90 |
| 5 | Acetophenone | 60 | 88 |
Table 3: Solvent-Free Synthesis of 1,3-Dithiolanes using Yttrium Triflate (Y(OTf)₃) at Room Temperature [4]
| Entry | Substrate (Carbonyl Compound) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 94 |
| 3 | Vanillin | 1.0 | 92 |
| 4 | Heptanal | 1.5 | 88 |
| 5 | Cyclohexanone | 6.0 | 90 |
| 6 | Acetophenone | 8.0 | 85 |
*Reaction conducted at reflux temperature.[4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the acid-catalyzed formation of 1,3-dithiolanes and a general experimental workflow.
Caption: Proposed mechanism for solid acid-catalyzed this compound formation.
Caption: General experimental workflow for the synthesis.
Conclusion
The solvent-free synthesis of 1,3-dithiolanes using solid catalysts such as HClO₄-SiO₂, Tungstate Sulfuric Acid, and Yttrium Triflate offers a highly efficient, selective, and environmentally friendly approach. These protocols provide researchers with practical and robust methods for the protection of carbonyl groups, which are crucial steps in complex organic syntheses and drug development processes. The reusability of the catalysts further enhances the sustainability and cost-effectiveness of these procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Extremely Efficient and Reusable Catalyst for this compound/Dithiane Formation [organic-chemistry.org]
- 4. Yttrium triflate as an efficient and useful catalyst for chemoselective protection of carbonyl compounds [organic-chemistry.org]
Application Notes and Protocols for Asymmetric Synthesis Involving Chiral 1,3-Dithiolane Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] While numerous auxiliaries have been developed, sulfur-containing heterocycles have demonstrated significant utility due to their unique electronic and steric properties. This document focuses on the application of chiral 1,3-dithiolane auxiliaries in asymmetric synthesis. Although not as ubiquitously employed in general acylation/alkylation reactions as their oxazolidinone or thiazolidinethione counterparts, chiral 1,3-dithiolanes, particularly their oxidized derivatives, serve as powerful tools in specific, highly stereoselective transformations.[2]
These notes provide an overview of the synthesis of chiral this compound precursors and detail the protocols for their application in asymmetric cycloaddition reactions, where they have been effectively used as chiral ketene equivalents.
I. Synthesis of Chiral this compound Precursors
The preparation of enantiomerically pure this compound-containing starting materials is the first critical step. A common strategy is the resolution of a racemic mixture. The following protocol is based on the resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a versatile synthon for more complex chiral this compound derivatives.[3]
Protocol: Chiral Resolution by Semi-Preparative HPLC
This protocol describes the separation of a racemic mixture of a chiral this compound-containing alcohol.
Table 1: HPLC Conditions for Chiral Resolution
| Parameter | Value |
| Column | Chiralpak IA (250 mm × 1 cm, 5 µm) |
| Mobile Phase | n-Hexane/MTBE (4:1, v/v) |
| Flow Rate | 5 mL/min |
| Detection | UV at 230 nm |
| Sample Conc. | 100 mg of racemate in mobile phase |
Experimental Procedure:
-
Prepare a solution of the racemic (1,4-dithiaspiro[4.5]decan-2-yl)methanol in the mobile phase.
-
Set up the semi-preparative HPLC system according to the parameters in Table 1.
-
Perform continuous injections of the racemic mixture onto the column.
-
Collect the fractions corresponding to each enantiomer as they elute.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the enantiopure alcohols.
Expected Results:
| Enantiomer | Enantiomeric Excess (e.e.) | Recovery |
| First Eluting | >99% | ~68% |
| Second Eluting | ~96% (after re-purification) | ~64% |
II. Application in Asymmetric Diels-Alder Reactions
Chiral this compound 1,3-dioxides have been successfully employed as chiral ketene equivalents in asymmetric Diels-Alder reactions. This approach allows for the highly diastereoselective and enantioselective synthesis of bicyclic adducts.
General Reaction Scheme
The overall transformation involves the cycloaddition of a chiral 2-methylene-1,3-dithiolane 1,3-dioxide with a diene, followed by removal of the auxiliary to unmask the ketone functionality.
Caption: Workflow for Asymmetric Diels-Alder Reaction.
Protocol: Asymmetric Diels-Alder Reaction with (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide
This protocol details the cycloaddition reaction between the chiral dithiolane dioxide and cyclopentadiene.
Table 2: Diels-Alder Reaction Parameters
| Parameter | Value |
| Chiral Dienophile | (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide |
| Diene | Cyclopentadiene |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 16 hours |
Experimental Procedure:
-
Dissolve the chiral dienophile (1 equivalent) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add freshly distilled cyclopentadiene (3 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using ethyl acetate/petroleum ether as eluent) to yield the cycloadduct.
Table 3: Representative Results for Asymmetric Diels-Alder Reactions
| Diene | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |
| Cyclopentadiene | >97:3 | >97% |
| Furan | >97:3 | >97% |
| 1-Methoxybutadiene | >97:3 | >97% |
| Cyclohexa-1,3-diene | 90:10 | Not reported |
III. Mechanism of Stereoselection
The high degree of stereoselectivity observed in these reactions is attributed to the C₂-symmetric nature of the chiral auxiliary. The two sulfoxide groups effectively block one face of the dienophile, directing the approach of the diene to the less sterically hindered face.
References
Application Notes and Protocols: 1,3-Dithiolane Derivatives in Umpolung Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Umpolung
In organic chemistry, the German term "Umpolung" describes the reversal of the normal polarity of a functional group.[1][2][3] In the context of carbonyl compounds, the carbonyl carbon is inherently electrophilic. The use of 1,3-dithiolane derivatives allows for a temporary inversion of this reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[4][5][6] This strategy, most notably exemplified by the Corey-Seebach reaction, provides a powerful method for carbon-carbon bond formation, enabling the synthesis of a diverse range of molecules that are not readily accessible through conventional pathways.[7][8][9]
The stability of the carbanion formed from 1,3-dithianes (and by extension, 1,3-dithiolanes) is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge.[1][10] This stabilization is a result of the polarizability of sulfur and the longer carbon-sulfur bond length.[2] The resulting lithiated dithianes are potent nucleophiles that can react with a variety of electrophiles.[5][11]
Core Applications in Synthesis
The Umpolung strategy employing this compound derivatives is a cornerstone in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[6][10][12] The key applications include the synthesis of:
-
Ketones : By reacting the lithiated dithiane with an alkyl halide followed by hydrolysis, a new ketone can be synthesized.[5]
-
α-Hydroxy Ketones : The reaction with aldehydes or ketones as electrophiles yields α-hydroxy ketones after deprotection.[4][5]
-
1,2-Diketones : Acylation of the lithiated dithiane, for instance with an acyl chloride, leads to the formation of 1,2-diketones upon hydrolysis.[2][8]
-
β-Hydroxy Ketones : Reaction with epoxides provides access to β-hydroxy ketones.[2][8]
-
α-Amino Ketones : Iminium salts can be used as electrophiles to generate α-amino ketones.[8]
Experimental Workflows and Signaling Pathways
The general workflow for the utilization of 1,3-dithiolanes in Umpolung reactions can be visualized as a three-stage process: protection, nucleophilic attack, and deprotection.
Caption: General workflow for Umpolung reactions.
The mechanism of the Corey-Seebach reaction illustrates the key steps of deprotonation and subsequent nucleophilic attack.
Caption: Mechanism of the Corey-Seebach reaction.
Quantitative Data Summary
The following tables summarize the yields of various products obtained through Umpolung reactions involving this compound derivatives under different conditions.
| Substrate (1,3-Dithiane/Dithiolane) | Deprotection Reagents | Product | Yield (%) | Reference |
| 2-(3,4-Methylenedioxyphenyl)-1,3-dithiane | 30% H2O2, I2 (5 mol%), SDS, H2O | Piperonal | 95 | [13][14] |
| 2-Phenyl-1,3-dithiane | 30% H2O2, I2 (5 mol%), SDS, H2O | Benzaldehyde | ~100 | [14] |
| 2-Nonyl-1,3-dithiolane | 30% H2O2, I2 (5 mol%), SDS, H2O | Decanal | ~100 | [14] |
| 2-Phenyl-1,3-dithiolane | Polyphosphoric acid, Acetic acid | Benzaldehyde | 85 | [15] |
| 2-(4-Chlorophenyl)-1,3-dithiolane | Polyphosphoric acid, Acetic acid | 4-Chlorobenzaldehyde | 84 | [15] |
| 2-Methyl-2-phenyl-1,3-dithiolane | Polyphosphoric acid, Acetic acid | Acetophenone | 86 | [15] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1,3-dithiane (Thioacetalization)
This protocol describes the general procedure for the protection of an aldehyde as a 1,3-dithiane.[5][16]
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Lewis acid catalyst (e.g., BF3·OEt2, catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent, add 1,3-propanedithiol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-dithiane, which can be purified by column chromatography if necessary.
Protocol 2: Deprotonation and Alkylation of 1,3-Dithiane (Corey-Seebach Reaction)
This protocol outlines the generation of the acyl anion equivalent and its reaction with an electrophile.[2][16]
Materials:
-
2-Substituted-1,3-dithiane (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone) (1.0-1.2 equiv)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the 2-substituted-1,3-dithiane in anhydrous THF.
-
Cool the solution to -30 °C to -78 °C.
-
Slowly add n-BuLi dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 1-2 hours at this temperature.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the resulting 2,2-disubstituted-1,3-dithiane by column chromatography.
Protocol 3: Deprotection of 1,3-Dithianes
Several methods exist for the deprotection of 1,3-dithianes to regenerate the carbonyl group. Below are two common protocols.
Method A: Mild Deprotection using Hydrogen Peroxide and Iodine [13][14]
Materials:
-
Alkylated 1,3-dithiane (1.0 equiv)
-
30% Aqueous hydrogen peroxide (H2O2)
-
Iodine (I2) (5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
To a solution of the dithiane in an aqueous solution of SDS, add the iodine catalyst.
-
Add 30% aqueous hydrogen peroxide dropwise at room temperature.
-
Stir the mixture vigorously for 30 minutes to 4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography.
Method B: Deprotection using Polyphosphoric Acid and Acetic Acid [15]
Materials:
-
Alkylated 1,3-dithiane/dithiolane (1.0 equiv)
-
Polyphosphoric acid (PPA)
-
Acetic acid (AcOH)
-
Dichloromethane
-
Water
Procedure:
-
To the dithiane derivative, add polyphosphoric acid and a few drops of acetic acid.
-
Stir the mixture at 25-45 °C for 3-8 hours, monitoring by TLC.
-
After the reaction is complete, add water to hydrolyze the polyphosphoric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The following diagram provides a decision-making framework for selecting an appropriate deprotection method based on the substrate's functional groups.
Caption: Decision tree for deprotection methods.
Conclusion
The use of this compound derivatives in Umpolung reactions is a versatile and powerful strategy in modern organic synthesis. It provides a reliable method for the formation of key carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of reaction conditions, particularly for the deprotection step, is crucial and should be tailored to the specific substrate to maximize yield and avoid unwanted side reactions. The protocols and data presented herein serve as a practical guide for researchers in the application of this important synthetic methodology.
References
- 1. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. rjstonline.com [rjstonline.com]
- 4. google.com [google.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. asianpubs.org [asianpubs.org]
- 16. benchchem.com [benchchem.com]
Metal-Free Pathways for 1,3-Dithiolane Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The formation of 1,3-dithiolanes is a cornerstone of organic synthesis, primarily utilized for the protection of carbonyl functionalities and as a key step in umpolung strategies. The drive towards greener and more sustainable chemical methodologies has spurred the development of metal-free catalytic systems for this transformation, avoiding the use of often toxic and expensive heavy metals. This document provides detailed application notes and experimental protocols for several effective metal-free methods for the synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol.
Introduction
1,3-Dithiolanes are valuable functional groups in organic chemistry, offering stability under both acidic and basic conditions. The traditional Lewis acid-catalyzed methods for their synthesis often rely on metal salts, which can lead to issues with product contamination and waste disposal. The metal-free alternatives presented herein leverage the catalytic power of Brønsted acids, halogens, and organocatalysts to achieve efficient and clean thioacetalization. These methods are often characterized by mild reaction conditions, high chemoselectivity, and operational simplicity, making them attractive for a wide range of applications, including complex molecule synthesis and drug development.
I. Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the formation of 1,3-dithiolanes by activating the carbonyl group towards nucleophilic attack by 1,2-ethanedithiol. Several metal-free Brønsted acid catalysts have been successfully employed.
A. p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid is a widely used, inexpensive, and solid organic acid catalyst that efficiently promotes the thioacetalization of aldehydes and ketones.
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added 1,2-ethanedithiol (1.2 mmol).
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,3-dithiolane.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 0.75 | 94 |
| 4 | Cinnamaldehyde | 1.0 | 92 |
| 5 | Cyclohexanone | 2.0 | 90 |
| 6 | Acetophenone | 3.0 | 88 |
B. Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂)
This solid-supported acid catalyst offers the advantages of being highly efficient, reusable, and easy to handle, often enabling reactions under solvent-free conditions.[1][2]
-
A mixture of the carbonyl compound (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and HClO₄-SiO₂ (20 mg, ~1 mol% of HClO₄) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and filtered to recover the catalyst.
-
The filtrate is washed with a 10% aqueous sodium hydroxide solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the pure this compound.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 98 |
| 2 | 4-Nitrobenzaldehyde | 10 | 97 |
| 3 | Vanillin | 15 | 95 |
| 4 | Cyclopentanone | 20 | 92 |
| 5 | Camphor | 30 | 85 |
| 6 | Benzophenone | 45 | 80 |
C. Brønsted Acidic Ionic Liquids (BAILs)
Brønsted acidic ionic liquids are a class of catalysts that combine the properties of ionic liquids (low vapor pressure, high thermal stability) with Brønsted acidity, offering a recyclable and environmentally benign catalytic system.
-
To a mixture of the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol) is added the Brønsted acidic ionic liquid (e.g., [Hmim]HSO₄, 0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC.
-
Upon completion, the product is extracted with diethyl ether (3 x 10 mL).
-
The ionic liquid phase can be washed with diethyl ether and reused for subsequent reactions.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | RT | 1.0 | 94 |
| 2 | 4-Methylbenzaldehyde | RT | 1.2 | 92 |
| 3 | Furfural | RT | 1.5 | 90 |
| 4 | Cyclohexanone | 50 | 2.5 | 88 |
| 5 | Acetophenone | 50 | 4.0 | 85 |
| 6 | Propiophenone | 50 | 4.5 | 82 |
II. Iodine Catalysis
Molecular iodine has emerged as a mild and efficient Lewis acid catalyst for the thioacetalization of carbonyl compounds under neutral conditions. This method is particularly advantageous for substrates bearing acid-sensitive functional groups.
Experimental Protocol: General Procedure for Iodine-Catalyzed Thioacetalization
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or neat) is added 1,2-ethanedithiol (1.1 mmol).
-
A catalytic amount of iodine (0.05-0.1 mmol, 5-10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate (10 mL) to remove the iodine.
-
The mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data Summary: Iodine Catalysis
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.25 | 98 |
| 2 | 4-Bromobenzaldehyde | 0.3 | 97 |
| 3 | Cinnamaldehyde | 0.5 | 95 |
| 4 | Cyclohexanone | 1.0 | 92 |
| 5 | Acetophenone | 2.0 | 90 |
| 6 | Benzophenone | 3.0 | 88 |
III. Organocatalysis
Organocatalysis offers a powerful metal-free approach to chemical transformations. For this compound formation, thiourea-based catalysts have shown promise by activating the carbonyl group through hydrogen bonding.
A. Thiourea Catalysis
Thiourea and its derivatives can act as hydrogen-bond donors, activating the carbonyl group towards nucleophilic attack by the dithiol. This represents a mild and highly chemoselective method for thioacetalization.
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added 1,2-ethanedithiol (1.2 mmol).
-
A catalytic amount of a thiourea derivative (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, 0.05 mmol, 5 mol%) is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified directly by column chromatography on silica gel.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 92 |
| 2 | 4-Nitrobenzaldehyde | 3 | 95 |
| 3 | 2-Naphthaldehyde | 4 | 90 |
| 4 | Cyclohexanone | 8 | 85 |
| 5 | Acetophenone | 12 | 80 |
| 6 | Chalcone | 10 | 88 |
Conclusion
The metal-free methods outlined in this document provide a range of effective and environmentally conscious alternatives to traditional metal-catalyzed procedures for the formation of 1,3-dithiolanes. The choice of catalyst can be tailored to the specific substrate and desired reaction conditions, with options ranging from strong Brønsted acids for rapid conversions to mild iodine and organocatalytic systems for sensitive substrates. The provided protocols and quantitative data serve as a practical guide for researchers in academia and industry to implement these greener synthetic strategies in their work.
References
- 1. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System for Acetal/Ketal Formation and Their Deprotection to Aldehydes/Ketones [organic-chemistry.org]
- 2. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for high yield 1,3-dithiolane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of 1,3-dithiolanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this essential protecting group strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3-dithiolanes, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my 1,3-dithiolane product consistently low?
Answer: Low yields in this compound synthesis can stem from several factors. Incomplete conversion of the starting carbonyl compound is a common issue. This may be due to an insufficiently active catalyst or suboptimal reaction conditions. Steric hindrance, particularly with ketones, can also impede the reaction.[1][2] Another possibility is the decomposition of the product or starting materials under harsh reaction conditions, such as high temperatures or prolonged exposure to a strong acid catalyst. Finally, inefficient workup and purification procedures can lead to loss of product.
To address low yields, consider the following:
-
Catalyst Choice: A variety of Brønsted and Lewis acids can catalyze this reaction.[1][3] If one catalyst is providing low yields, switching to another, such as p-toluenesulfonic acid (p-TsOH), silica-supported perchloric acid (HClO₄-SiO₂), or a Lewis acid like SnCl₂·2H₂O, may improve the outcome.[3][4][5]
-
Reaction Conditions: Many modern protocols allow for the reaction to be run at room temperature or under solvent-free conditions, which can minimize side reactions and simplify purification.[1][3]
-
Water Removal: The formation of this compound is a condensation reaction that produces water. Removing water as it is formed, for example by using a Dean-Stark apparatus with a refluxing solvent like toluene or by employing a dehydrating agent, can drive the equilibrium towards the product.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones. For sterically hindered ketones, longer reaction times or a more potent catalytic system may be necessary.
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: The most common side reaction is the formation of oligomeric or polymeric thioacetals, especially if there is an excess of the dithiol or if the reaction is not sufficiently dilute. For α,β-unsaturated carbonyl compounds, 1,4-conjugate addition of the dithiol can compete with the desired 1,2-addition to the carbonyl group.
To minimize side product formation:
-
Stoichiometry: Use a precise 1:1 molar ratio of the carbonyl compound to 1,2-ethanedithiol. A slight excess of the dithiol may be used to ensure complete conversion of the carbonyl, but a large excess should be avoided.
-
Chemoselectivity: For substrates with multiple functional groups, such as α,β-unsaturated aldehydes or ketones, the choice of catalyst and reaction conditions is crucial for achieving chemoselectivity. Milder catalysts and lower temperatures often favor the desired 1,2-addition.[1] Some catalytic systems, like those using lithium bromide (LiBr), have been reported to show high chemoselectivity for the protection of aldehydes in the presence of ketones.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of degradation products.
Question: The workup of my reaction is difficult, and I am struggling to isolate the pure product. What are some best practices for the workup and purification of 1,3-dithiolanes?
Answer: A challenging workup is often due to the presence of unreacted starting materials, the catalyst, and sulfur-containing byproducts. A standard workup procedure involves quenching the reaction, followed by an aqueous wash, extraction, drying, and purification.
Here are some tips for a smoother workup:
-
Quenching: If an acid catalyst was used, the reaction should be carefully quenched by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid.
-
Aqueous Wash: Washing the organic layer with water and then brine helps to remove water-soluble impurities and residual water.
-
Removal of Dithiol Odor: The characteristic odor of dithiols can be persistent. Washing the organic extract with a dilute solution of sodium hypochlorite (bleach) can help to oxidize and remove residual 1,2-ethanedithiol, but care must be taken as this is an oxidative condition that could potentially affect the desired product.
-
Purification: Column chromatography on silica gel is a common and effective method for purifying 1,3-dithiolanes. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound synthesis in organic chemistry? A1: The primary application is the protection of carbonyl groups (aldehydes and ketones). The resulting this compound is stable to a wide range of reaction conditions, including acidic and basic media, nucleophiles, and some reducing agents, making it an excellent protecting group in multi-step syntheses.[1]
Q2: Are there any "green" or environmentally friendly methods for this compound synthesis? A2: Yes, several methods have been developed that are more environmentally benign. These often involve the use of recyclable catalysts, such as tungstate sulfuric acid, or performing the reaction under solvent-free conditions, which reduces waste and simplifies the workup.[6]
Q3: Can I selectively protect an aldehyde in the presence of a ketone? A3: Yes, the higher reactivity of aldehydes allows for their chemoselective protection in the presence of ketones. This can be achieved by carefully selecting the catalyst and reaction conditions. For example, some catalyst systems are specifically designed for the chemoselective thioacetalization of aldehydes.[1][4]
Q4: How can the this compound protecting group be removed to regenerate the carbonyl compound? A4: Deprotection of 1,3-dithiolanes typically requires oxidative or hydrolytic methods under specific conditions. A variety of reagents can be used for this purpose, including those based on mercury(II), iodine, or other electrophilic species. It is important to choose a deprotection method that is compatible with the other functional groups in the molecule.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 1,3-dithiolanes from different carbonyl compounds, highlighting the reaction conditions and reported yields.
| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Tungstate Sulfuric Acid | Solvent-free | 80 | 45-60 min | 90-97 | [6] |
| Acetophenone | Tungstate Sulfuric Acid | Solvent-free | 80 | 45-60 min | 85-95 | [6] |
| Cyclohexanone | Tungstate Sulfuric Acid | Solvent-free | 80 | 45-60 min | 90-98 | [6] |
| Benzaldehyde | SnCl₂·2H₂O | Solvent-free | Room Temp | - | High | [4][5] |
| Various Aldehydes | p-Toluenesulfonic acid / Silica gel | - | - | Short | Excellent | [1][2] |
| Various Aldehydes | Perchloric acid / Silica gel | Solvent-free | Room Temp | - | Excellent | [1][3] |
| Various Aldehydes | Iodine | - | Mild | - | High | [1][2] |
Note: "Excellent" and "High" yields are as reported in the cited literature, generally indicating yields above 85-90%. Reaction times and specific yields can vary depending on the specific substrate and scale of the reaction.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Phenyl-1,3-dithiolane from Benzaldehyde
This protocol provides a step-by-step procedure for a common this compound synthesis.
Materials:
-
Benzaldehyde
-
1,2-Ethanedithiol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add toluene.
-
Addition of Reagents: Add benzaldehyde (1.0 equivalent), followed by 1,2-ethanedithiol (1.0-1.1 equivalents). Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete (as indicated by TLC, typically after the theoretical amount of water has been collected), allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenyl-1,3-dithiolane.
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Formation of 1,3-Dithiolanes from Enones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the formation of 1,3-dithiolanes from α,β-unsaturated ketones (enones).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when forming 1,3-dithiolanes from enones?
A1: The major side reaction is the thio-Michael (or conjugate) addition of the dithiol to the β-carbon of the enone, leading to a 1,4-addition product instead of the desired 1,2-addition product (the 1,3-dithiolane). This occurs because the β-carbon of an enone is electrophilic, similar to the carbonyl carbon.
Q2: What factors influence the selectivity between the desired 1,2-addition (dithiolane formation) and the 1,4-addition (Michael addition) side reaction?
A2: The selectivity is primarily influenced by the reaction conditions. Key factors include the choice of catalyst (Lewis acid vs. base), reaction temperature, solvent, and the structure of the enone and the thiol. Generally, kinetically controlled conditions (lower temperatures) favor the 1,2-addition, while thermodynamically controlled conditions (higher temperatures) can lead to the more stable 1,4-adduct.
Q3: How does the choice of catalyst affect the reaction outcome?
A3: Lewis acid catalysts are commonly employed to promote the formation of 1,3-dithiolanes. They activate the carbonyl group, making the carbonyl carbon more electrophilic and favoring the 1,2-addition. In contrast, base catalysts tend to generate a thiolate anion, which is a soft nucleophile and preferentially attacks the β-carbon of the enone, leading to the Michael addition product.
Q4: Can the Michael addition product revert to the starting materials?
A4: Yes, the Michael addition can be reversible under certain conditions, a process known as a retro-Michael reaction. This reversibility can sometimes be exploited to favor the formation of the more stable dithiolane product under thermodynamic control, although this is not always the case.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound and a significant amount of the Michael addition side product.
Possible Cause 1: Inappropriate Catalyst
-
Explanation: The use of a basic catalyst or a weak Lewis acid may not sufficiently activate the carbonyl group for the 1,2-addition, leading to a preference for the 1,4-Michael addition.
-
Solution: Employ a strong Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.
Possible Cause 2: High Reaction Temperature
-
Explanation: Higher temperatures can favor the thermodynamically more stable Michael adduct. The 1,2-addition is often the kinetically favored pathway.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetic product (this compound).
Possible Cause 3: Inappropriate Solvent
-
Explanation: The solvent can influence the reactivity of the nucleophile and the stability of the intermediates.
-
Solution: Aprotic solvents are generally preferred for this reaction. Experiment with different aprotic solvents to optimize the selectivity.
Problem 2: The reaction is slow or does not go to completion.
Possible Cause 1: Inactive Catalyst
-
Explanation: The Lewis acid catalyst may be deactivated by moisture or other impurities.
-
Solution: Use freshly distilled solvents and ensure all glassware is thoroughly dried. Use a fresh batch of the Lewis acid catalyst.
Possible Cause 2: Steric Hindrance
-
Explanation: Sterically hindered enones or dithiols can react slowly.
-
Solution: Increase the reaction time or consider using a more reactive catalyst. In some cases, a higher reaction temperature may be necessary, but this must be balanced against the risk of increasing the Michael addition side reaction.
Data Presentation
Table 1: Influence of Catalyst on the Product Distribution in the Reaction of Cyclohexenone with 1,2-Ethanedithiol
| Catalyst | Temperature (°C) | 1,2-Addition Product (Dithiolane) Yield (%) | 1,4-Addition Product (Michael Adduct) Yield (%) |
| BF₃·OEt₂ | 0 | >95 | <5 |
| ZnCl₂ | 25 | 85 | 15 |
| Et₃N | 25 | <10 | >90 |
| None | 25 | Minor | Major |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Experimental Protocols
Protocol for the Chemoselective Formation of a this compound from an Enone
This protocol is designed to favor the 1,2-addition and minimize the Michael addition side reaction.
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 equiv)
-
1,2-Ethanedithiol (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the enone and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,2-ethanedithiol to the solution and stir for 5 minutes.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways in the reaction of enones with dithiols.
Caption: Troubleshooting workflow for low yield of this compound.
Improving the stability of 2-lithio-1,3-dithiolane intermediates
Welcome to the technical support center for the utilization of 2-lithio-1,3-dithiolane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the stability and reactivity of these valuable synthetic intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and use of 2-lithio-1,3-dithiolane, with a focus on improving its stability and achieving successful downstream reactions.
Issue 1: Low or No Yield of the Desired Product
Low or no yield of the desired product is the most common problem and can often be attributed to the instability of the 2-lithio-1,3-dithiolane intermediate.
| Potential Cause | Recommended Solution | Explanation |
| Decomposition of the Intermediate | Maintain a reaction temperature of -78 °C (dry ice/acetone bath) throughout the generation and subsequent reaction of the lithiated species. | 2-Lithio-1,3-dithiolane is known to be significantly less stable than its 6-membered ring analog, 2-lithio-1,3-dithiane. At temperatures above -40 °C, it can undergo rapid decomposition.[1] |
| Fragmentation of the Intermediate | Use the freshly prepared 2-lithio-1,3-dithiolane immediately. Minimize the time between its formation and the addition of the electrophile. | The primary decomposition pathway for 2-lithio-1,3-dithiolane is fragmentation to ethylene and a thioformyl anion equivalent. This process is time and temperature-dependent.[2] |
| Protonation by Solvent | Ensure all solvents, particularly tetrahydrofuran (THF), are rigorously dried and freshly distilled. Perform the reaction under an inert atmosphere (argon or nitrogen). | At higher temperatures, lithiated dithianes can deprotonate THF. While less studied for dithiolanes, this remains a potential side reaction. |
| Impure Starting Materials | Use freshly purified 1,3-dithiolane. Ensure the n-butyllithium (n-BuLi) solution has been recently titrated to accurately determine its concentration. | Impurities in the starting materials can quench the organolithium reagent or catalyze decomposition pathways. |
Issue 2: Formation of Multiple Unidentified Byproducts
The presence of multiple byproducts often points to competing reaction pathways and decomposition of the intermediate.
| Potential Cause | Recommended Solution | Explanation |
| Side Reactions of the Electrophile | Add the electrophile slowly to the solution of the lithiated dithiolane at -78 °C. | This ensures that the electrophile is consumed as it is added, minimizing potential side reactions with itself or other species in the reaction mixture. |
| Reaction with Solvent Fragments | Maintain strict low-temperature control. | If the lithiated intermediate deprotonates the solvent, the resulting solvent-derived anions can react with the electrophile, leading to undesired byproducts. |
| Oligomerization/Polymerization | Ensure rapid and efficient mixing upon addition of the electrophile. | Poor mixing can lead to localized areas of high concentration, which may promote unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-lithio-1,3-dithiolane so much less stable than 2-lithio-1,3-dithiane?
A1: The five-membered ring of 2-lithio-1,3-dithiolane is more strained than the six-membered ring of its dithiane counterpart. This ring strain facilitates a fragmentation pathway where the lithiated intermediate decomposes into ethylene and a thioformyl anion equivalent.[2] This decomposition pathway is not as favorable for the less strained 2-lithio-1,3-dithiane, rendering it significantly more stable.
Q2: What is the optimal temperature for generating and using 2-lithio-1,3-dithiolane?
A2: The recommended temperature is -78 °C (a dry ice/acetone bath). At this temperature, the fragmentation and other decomposition pathways are significantly slowed, allowing for the intermediate to be generated and reacted with an electrophile before significant degradation occurs. Storage at temperatures as high as -20 °C is possible for the more stable 2-lithio-1,3-dithiane for extended periods, but this is not recommended for the dithiolane analog.[1]
Q3: Can I store a solution of 2-lithio-1,3-dithiolane for later use?
A3: It is strongly advised to use the 2-lithio-1,3-dithiolane solution immediately after its preparation. Due to its inherent instability and propensity for fragmentation, storage, even at low temperatures, will likely result in significant decomposition and lower yields in subsequent reactions.
Q4: Are there any additives that can improve the stability of 2-lithio-1,3-dithiolane?
A4: The use of hexamethylphosphoramide (HMPA) has been shown to affect the reactivity of organolithium reagents by promoting the formation of solvent-separated ion pairs (SIPs).[3][4][5][6] While this can enhance the rate of some reactions, its effect on the stability of the inherently unstable 2-lithio-1,3-dithiolane is not well-documented and could potentially accelerate decomposition. Its use should be approached with caution and may require careful optimization. An alternative to the highly toxic HMPA is N,N'-dimethylpropyleneurea (DMPU).
Q5: What are some alternatives to 2-lithio-1,3-dithiolane if I continue to have stability issues?
A5: The most common and effective alternative is 2-lithio-1,3-dithiane . It serves the same function as an acyl anion equivalent but is significantly more stable.[7] Other acyl anion equivalents are also known in organic synthesis.[8]
Experimental Protocols
Protocol 1: General Procedure for the Generation and Alkylation of 2-Lithio-1,3-dithiolane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Electrophile (e.g., an alkyl halide)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Thoroughly flame-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.
-
-
Alkylation:
-
In a separate, dry flask, dissolve the electrophile (1.0-1.2 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the electrophile to the freshly prepared 2-lithio-1,3-dithiolane solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for a specified time (this will depend on the electrophile and should be monitored by TLC or other appropriate analytical techniques).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Visualizations
Figure 1: General experimental workflow for the generation and alkylation of 2-lithio-1,3-dithiolane, highlighting the critical low-temperature conditions and the unstable nature of the intermediate.
Figure 2: A logical diagram comparing the relative stability of 2-lithio-1,3-dithiolane and 2-lithio-1,3-dithiane, attributing the difference primarily to ring strain.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the cleavage of 1,3-dithiolanes
Welcome to the Technical Support Center for troubleshooting the cleavage of 1,3-dithiolanes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high yields in your deprotection reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1,3-dithiolane cleavage reaction is resulting in a low yield or is not going to completion. What are the common causes and how can I improve the yield?
Low yields in this compound cleavage can stem from several factors, ranging from the choice of reagents to the nature of your substrate. Here is a step-by-step guide to troubleshoot this issue:
-
Re-evaluate Your Cleavage Reagent: The stability of the this compound ring is highly dependent on the substituents on the C2 carbon. Sterically hindered or electron-rich dithiolanes may require more reactive reagents for efficient cleavage. Consider the functional groups in your molecule. Some reagents are harsh and may not be compatible with sensitive functionalities.[1] A wide array of reagents is available, from classic mercury(II) salts to milder oxidative systems.[2]
-
Optimize Reaction Conditions:
-
Temperature: Many deprotection reactions can be accelerated by gentle heating. However, be cautious of potential side reactions or degradation of sensitive substrates at elevated temperatures.
-
Reaction Time: Monitor your reaction progress using an appropriate technique (e.g., TLC, LC-MS). Incomplete conversion may simply require a longer reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Some reactions benefit from aqueous or protic solvents, while others proceed more efficiently under anhydrous or solvent-free conditions.[1][3]
-
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to incomplete reactions. Using a co-solvent or choosing a different solvent system can address this issue. For instance, in aqueous systems, surfactants like sodium dodecyl sulfate (SDS) can be employed to improve solubility and reaction efficiency.[4]
-
Reagent Stoichiometry: Ensure you are using the correct stoichiometry of the cleavage reagent. For some methods, a stoichiometric amount or even an excess of the reagent is necessary for the reaction to go to completion.[1]
Q2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of side products is often dependent on the chosen cleavage method and the substrate's functional groups.
-
Over-oxidation: Oxidative cleavage methods, if not carefully controlled, can lead to the oxidation of other sensitive functional groups in your molecule, such as aldehydes being oxidized to carboxylic acids.[5] To mitigate this, you can choose milder oxidative reagents or carefully control the reaction time and temperature. Some methods, like using 30% aqueous hydrogen peroxide with an iodine catalyst, are known to proceed without detectable over-oxidation.[4]
-
Reaction with Other Functional Groups: Some cleavage reagents are not chemoselective and may react with other protecting groups or functional groups in your molecule. It is crucial to select a deprotection method that is compatible with the functionalities present in your substrate.
-
Incomplete Hydrolysis: In some acid-catalyzed methods, incomplete hydrolysis can lead to the formation of hemithioacetals or other intermediates. Ensuring the presence of sufficient water and an adequate reaction time can help drive the reaction to completion.
Q3: My starting material is a complex molecule with many sensitive functional groups. Which deprotection methods are considered mild and chemoselective?
For complex molecules, it is critical to use mild and chemoselective deprotection methods to avoid unwanted side reactions.
-
o-Iodoxybenzoic acid (IBX): In the presence of β-cyclodextrin (β-CD) in water, IBX provides an efficient and convenient method for the hydrolysis of thioacetals/thioketals under neutral conditions at room temperature.[6]
-
Hydrogen Peroxide with Iodine Catalyst: A simple and mild protocol using 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in the presence of sodium dodecyl sulfate (SDS) in water offers excellent functional group tolerance.[4][6] This method is compatible with phenol and amino protecting groups.[6]
-
Visible Light-Induced Cleavage: Deprotection using visible light with a dye sensitizer offers a neutral and mild alternative for cleaving dithiolanes without affecting other sensitive groups.[7]
Q4: I am concerned about the toxicity of reagents like mercury salts. What are some effective, less toxic alternatives?
Due to the high toxicity of mercury compounds, many researchers seek safer alternatives.
-
N-Bromosuccinimide (NBS): NBS in a mixture of acetone and water is a classic and effective reagent for dithiolane cleavage.[2]
-
tert-Butyl Hydroperoxide (TBHP): An aqueous solution of TBHP in methanol provides a non-hazardous and economically viable method for the demasking of 1,3-dithiolanes under neutral conditions.[8]
-
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA]: These reagents, along with NBS, can be used for efficient solvent-free deprotection at room temperature.[3]
Quantitative Data on Cleavage Reagents
The following tables summarize the reaction conditions and yields for various this compound cleavage methods to aid in the selection of the most appropriate system for your specific substrate.
Table 1: Oxidative Cleavage Methods
| Reagent | Substrate | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| H₂O₂ (30% aq.), I₂ (cat.), SDS | 2-Phenyl-1,3-dithiolane | Water | 0.5 | RT | 95 | [4] |
| o-Iodoxybenzoic acid (IBX), β-CD | 2-Phenyl-1,3-dithiolane | Water | 1.5 | RT | 92 | [6] |
| N-Bromosuccinimide (NBS) | 2-Phenyl-1,3-dithiolane | Acetone/H₂O | 0.25 | RT | 90 | [3] |
| tert-Butyl hydroperoxide (TBHP) | Acetophenone dithioacetal | Methanol | 6 | Reflux | 90 | [8] |
Table 2: Metal-Based and Other Reagents
| Reagent | Substrate | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O | 2-(3-Nitrophenyl)-1,3-dithiane | Solvent-free | 2 | RT | 95 | [5][9] |
| Polyphosphoric acid, Acetic acid | 2,2-Diphenyl-1,3-dithiolane | - | 240 | 35 | 85 | [1] |
| TMSCl, NaI | 2,2-Diphenyl-1,3-dithiane | CH₃CN | 1440 | 60 | 92 | [10] |
Experimental Protocols
Protocol 1: Cleavage of this compound using Mercury(II) Nitrate Trihydrate (Solid State) [9]
-
Materials:
-
This compound derivative (1 mmol)
-
Mercury(II) nitrate trihydrate (2 mmol)
-
Mortar and pestle
-
Ethanol or acetonitrile
-
-
Procedure:
-
Place the this compound derivative and mercury(II) nitrate trihydrate in a mortar.
-
Grind the mixture with the pestle at room temperature for 1-4 minutes. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Oxidative Cleavage using N-Bromosuccinimide (NBS)
-
Materials:
-
This compound derivative (1 mmol)
-
N-Bromosuccinimide (NBS) (2.2 mmol)
-
Acetone/Water (e.g., 9:1 v/v)
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone and water.
-
Add N-bromosuccinimide to the solution in portions at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the cleavage of 1,3-dithiolanes.
A troubleshooting workflow for low yields in this compound cleavage.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
Minimizing byproducts during the alkylation of 2-substituted 1,3-dithiolanes
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the alkylation of 2-substituted 1,3-dithiolanes. The focus is on identifying and minimizing the formation of common byproducts to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of 2-substituted 1,3-dithiolanes?
A1: The process is a two-step reaction. First, a strong base is used to deprotonate the carbon atom at the C2 position, which is acidic due to the stabilizing effect of the two adjacent sulfur atoms. This creates a nucleophilic carbanion.[1][2] In the second step, this carbanion attacks an electrophile, typically an alkyl halide, in an S_N2 reaction to form the desired C-C bond.[2]
Q2: Why is a strong base like n-butyllithium (n-BuLi) required for deprotonation?
A2: The C-H bond at the C2 position of a 1,3-dithiolane is acidic, but not acidic enough to be deprotonated by common bases like hydroxides or alkoxides. A very strong base, such as an organolithium reagent (e.g., n-BuLi), is necessary to completely and rapidly generate the carbanion intermediate.[1][2]
Q3: My reaction is not proceeding, and I recover only the starting material. What are the likely causes?
A3: The most common causes for reaction failure are inactive or insufficient base, or the presence of proton sources that quench the carbanion. Ensure your n-BuLi is properly titrated and fresh, as it degrades over time. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere) to prevent quenching by water or oxygen.
Q4: What are the most common byproducts observed in this reaction?
A4: Besides unreacted starting material, common byproducts can include dimers, products from ring fragmentation, and elimination products from the alkyl halide.[3][4] Dimerization can occur if the generated carbanion reacts with the starting dithiolane or the alkylated product. Ring fragmentation is particularly noted with 2-aryl-1,3-dithiolanes, which can rearrange to form dithioesters upon treatment with a base.[4]
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues related to byproduct formation and provides actionable solutions.
Issue 1: Low Yield of the Desired Alkylated Product
If you are experiencing low yields, a systematic approach can help identify the root cause. The following flowchart outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Issue 2: Formation of High-Molecular-Weight Byproducts (Dimers)
Question: My mass spectrometry analysis shows peaks corresponding to approximately twice the mass of my starting material or product. What are these and how can I avoid them?
Answer: These are likely dithiolane dimers. Dimerization can occur via a radical pathway or through the reaction of the lithiated intermediate with another dithiolane molecule (either starting material or product).
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Temperature | Maintain low temperatures (-78 °C to -40 °C) during deprotonation and alkylation. | Reduces the rate of side reactions, including potential radical formation or reaction with other dithiolane species. |
| Addition Rate | Add the alkylating agent slowly and steadily to the solution of the lithiated dithiolane. | Ensures the electrophile is always present in excess relative to the instantaneous concentration of the carbanion, promoting the desired reaction over dimerization. |
| Solvent | Use a non-polar solvent like THF. The addition of a co-solvent like HMPA can sometimes help with difficult alkylations, but should be used with caution. | THF is standard for stabilizing the lithiated intermediate. HMPA can break up aggregates of the lithium salt, increasing reactivity which may favor the desired pathway.[5] |
Issue 3: Ring Fragmentation Byproducts
Question: I am working with a 2-aryl-1,3-dithiolane and observe byproducts with mass spectra inconsistent with simple alkylation or dimerization. What could be happening?
Answer: 2-Aryl-1,3-dithiolanes are susceptible to base-induced ring fragmentation, which generates an aryl-dithiocarboxylate anion. This intermediate can then be trapped by the alkylating agent to furnish a dithioester byproduct.[4]
References
Technical Support Center: Selective Deprotection of 1,3-Dithiolanes
Welcome to the technical support center for the selective deprotection of 1,3-dithiolanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of 1,3-dithiolanes.
Issue 1: Incomplete or Sluggish Reaction
Q: My deprotection reaction is not going to completion, or is very slow. What are the possible causes and solutions?
A: Incomplete or sluggish reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Reagent Quality and Stoichiometry:
-
Oxidative Methods (e.g., H₂O₂/I₂, IBX, DDQ): Ensure your oxidizing agent is fresh and active. Older reagents can lose their potency. Consider increasing the molar equivalents of the oxidant. For instance, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), using at least 1.5 equivalents is often recommended.[1]
-
Acidic Methods (e.g., Polyphosphoric Acid): The concentration and viscosity of polyphosphoric acid (PPA) can affect the reaction. Using an excess of PPA can help ensure the reactants mix well.[2] The addition of a small amount of acetic acid can also significantly increase the yield in PPA-mediated deprotections.[2] A very low yield (<10%) may be observed with PPA alone, which can be boosted to over 80% with a few drops of acetic acid.[2]
-
-
Reaction Temperature:
-
Some deprotection methods may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. For example, deprotection with polyphosphoric acid and acetic acid is typically conducted between 25-45 °C.[2]
-
-
Solvent and Solubility:
-
The substrate must be soluble in the reaction solvent for the reaction to proceed efficiently. If your starting material is not fully dissolved, try a different solvent system. For oxidative deprotection with H₂O₂/I₂, using a micellar system with sodium dodecyl sulfate (SDS) can improve the solubility of the substrate in water and enhance the reaction rate.[3][4]
-
-
Substrate Steric Hindrance:
-
Sterically hindered 1,3-dithiolanes can be challenging to deprotect. In such cases, longer reaction times, higher temperatures, or more potent reagents may be necessary.
-
Issue 2: Low Yield of the Desired Carbonyl Compound
Q: I am getting a low yield of my target aldehyde or ketone. What could be the reasons?
A: Low yields can be attributed to several factors, including incomplete reaction (see Issue 1), side reactions, or issues during work-up.
-
Side Reactions:
-
Over-oxidation: In oxidative deprotections, the desired aldehyde product can sometimes be further oxidized to a carboxylic acid, reducing the yield.[5] To mitigate this, you can try using milder conditions, such as lower temperatures or a less potent oxidizing agent. Carefully monitoring the reaction by TLC and stopping it as soon as the starting material is consumed is also crucial.
-
Formation of Thioesters: When using DDQ for the deprotection of 2-aryl-1,3-dithianes with electron-donating groups, the formation of thioesters alongside the desired aldehyde has been observed.[1] Similarly, 1,3-dithiolanes derived from aromatic aldehydes can be transformed into thioesters with DDQ.[1] If this is a significant side reaction, consider using an alternative deprotection method.
-
-
Work-up and Purification:
-
Improper work-up can lead to product loss. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvents are used.
-
Some carbonyl compounds can be volatile, leading to loss during solvent removal under high vacuum. Use of a rotary evaporator at a controlled temperature and pressure is recommended.
-
Issue 3: Lack of Chemoselectivity
Q: My reaction is deprotecting other functional groups in my molecule. How can I improve selectivity?
A: Achieving chemoselectivity is critical when working with multifunctional molecules.
-
Choice of Reagent: The choice of deprotection reagent is paramount for selectivity.
-
Mild Oxidative Methods: The H₂O₂/I₂ system in an aqueous micellar medium is known for its mildness and tolerance of various functional groups, including phenolic acetates, benzyl ethers, and BOC or Cbz protected amines.[3][4]
-
DDQ Selectivity: DDQ shows selectivity in cleaving 1,3-dithianes in the presence of 1,3-dithiolanes.[1] 1,3-dithiolanes derived from aliphatic and aromatic ketones are often stable under the conditions used to deprotect 1,3-dithianes.[1]
-
-
Reaction Conditions: Fine-tuning the reaction conditions can also enhance selectivity.
-
Lowering the reaction temperature can sometimes disfavor the deprotection of more stable protecting groups.
-
Reducing the amount of reagent to the stoichiometric minimum can help avoid unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the selective deprotection of 1,3-dithiolanes?
A1: The primary strategies for 1,3-dithiolane deprotection can be broadly categorized as:
-
Oxidative Methods: These involve the use of oxidizing agents to convert the dithioacetal to an intermediate that is readily hydrolyzed. Common reagents include hydrogen peroxide with an iodine catalyst, o-iodoxybenzoic acid (IBX), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][3][4][6]
-
Acidic Methods: These employ strong acids to catalyze the hydrolysis of the dithiolane. Polyphosphoric acid (PPA), often with a catalytic amount of acetic acid, is a notable example.[2]
-
Metal-Catalyzed Methods: Heavy metal salts, such as those of mercury(II), can be used to promote deprotection. However, due to their toxicity, there is a trend towards avoiding these reagents.[7][8]
Q2: How do I choose the best deprotection method for my specific substrate?
A2: The choice of method depends on the overall structure of your molecule, particularly the presence of other functional groups.
-
For substrates with acid-sensitive groups, a mild oxidative or neutral method is preferable. The H₂O₂/I₂ system is a good choice in such cases.[3][4]
-
If you need to selectively deprotect a 1,3-dithiane in the presence of a this compound, DDQ is a suitable reagent.[1]
-
For robust molecules without sensitive functional groups, acidic methods like PPA/acetic acid can be very effective.[2]
Q3: Are there any "green" or environmentally friendly methods for this compound deprotection?
A3: Yes, there is a growing interest in developing more environmentally benign methods. The use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a water-based micellar system is considered a green alternative as it avoids hazardous heavy metal salts and toxic reagents.[3][4]
Q4: Can I monitor the progress of my deprotection reaction?
A4: Yes, it is highly recommended to monitor the reaction progress using thin-layer chromatography (TLC). This will allow you to determine when the starting material has been consumed and help prevent over-reaction and the formation of side products.
Data Presentation
The following tables summarize the reaction conditions and yields for different this compound deprotection methods.
Table 1: Oxidative Deprotection of 1,3-Dithiolanes
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/I₂/SDS | 2-phenyl-1,3-dithiolane | Water | Room Temp. | 30 min | 95 | [3] |
| H₂O₂/I₂/SDS | 2-(4-methoxyphenyl)-1,3-dithiolane | Water | Room Temp. | 25 min | 94 | [3] |
| DDQ (1.5 eq) | 2-phenyl-1,3-dithiane | MeCN-H₂O (9:1) | Reflux | 2 h | 85 | [1] |
| DDQ (1.5 eq) | 2-(4-chlorophenyl)-1,3-dithiane | MeCN-H₂O (9:1) | Reflux | 3 h | 82 | [1] |
Table 2: Acid-Catalyzed Deprotection of 1,3-Dithiolanes
| Acid | Substrate | Co-solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA/AcOH | 2,2-diphenyl-1,3-dithiolane | None | 35 | 4 | 85 | [2] |
| PPA/AcOH | 2-(4-chlorophenyl)-2-methyl-1,3-dithiolane | None | 45 | 8 | 75 | [2] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using H₂O₂/I₂ in an Aqueous Micellar System [3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (1 mmol) in a 1% aqueous solution of sodium dodecyl sulfate (SDS) (10 mL).
-
Reagent Addition: To the stirred solution, add iodine (0.05 mmol, 5 mol%).
-
Initiation: Add 30% aqueous hydrogen peroxide (2-3 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection using Polyphosphoric Acid (PPA) and Acetic Acid [2]
-
Reaction Setup: In a round-bottom flask, mix the this compound substrate (50 mmol) with polyphosphoric acid (1-10 g).
-
Catalyst Addition: Add a few drops (2-10) of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at 25-45 °C and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, add water to hydrolyze the polyphosphoric acid. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the deprotection of 1,3-dithiolanes.
Caption: Troubleshooting decision tree for this compound deprotection.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing racemization during reactions of chiral 1,3-dithiolanes
Welcome to the Technical Support Center for Chiral 1,3-Dithiolane Chemistry. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the stereochemical integrity of chiral 1,3-dithiolanes during chemical reactions, particularly those involving the formation of an anion at the C2 position.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in reactions involving chiral 2-substituted-1,3-dithiolanes?
A1: The primary cause of racemization is the deprotonation of the hydrogen atom at the C2 position (the stereocenter). The resulting carbanion, typically a 2-lithio-1,3-dithiolane, is a planar, achiral species. Subsequent reaction with an electrophile (e.g., alkylation) or reprotonation during workup can occur from either face of this planar intermediate, leading to a mixture of enantiomers and a loss of stereochemical purity.
Q2: Which reaction steps are most critical for preventing racemization?
A2: The most critical steps are the deprotonation (anion formation) and the subsequent quenching/reaction with an electrophile. The conditions used during these steps—specifically the choice of base, temperature, and reaction time—are paramount. Additionally, the aqueous workup can induce racemization if the pH is not carefully controlled.
Q3: What types of bases are typically used, and which are best for maintaining stereochemical integrity?
A3: Strong organolithium bases, such as n-butyllithium (n-BuLi), are most commonly used to deprotonate the C2 position. While a strong base is necessary, maintaining very low temperatures during its addition and the subsequent reaction is the key to preventing racemization. Using milder inorganic bases like NaOH or KOH should be strictly avoided, especially during workup, as they can readily promote epimerization.[1]
Q4: How does temperature affect racemization?
A4: Temperature is a critical factor. Lower temperatures (typically between -30 °C and -78 °C) are essential.[1] Higher temperatures increase the rate of deprotonation but also promote the equilibration of the planar lithiated intermediate and potential side reactions, which can lead to significant loss of stereochemical information. Performing reactions at or above room temperature is highly likely to cause complete racemization.
Q5: Can the workup procedure cause racemization?
A5: Yes. Quenching the reaction and performing aqueous extractions can expose the product to acidic or basic conditions for prolonged periods, which can cause epimerization, especially if the product has any remaining acidic protons or is unstable at certain pH values. It is crucial to perform workups efficiently, at low temperatures, and using neutral or buffered solutions like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to control the pH.[1]
Troubleshooting Guide: Loss of Enantiomeric Excess (ee%)
If you are observing a lower-than-expected enantiomeric excess (ee%) or diastereomeric ratio (d.r.) in your product, consult the following guide.
Problem: Significant loss of stereochemical purity after reaction of a chiral 2-substituted-1,3-dithiolane.
| Potential Cause | Troubleshooting Action | Rationale |
| Reaction Temperature Too High | Ensure the deprotonation and alkylation/quenching steps are performed at or below -30 °C. For maximum stereointegrity, -78 °C (dry ice/acetone bath) is recommended.[1] | Low temperatures slow down the rate of racemization and prevent the achiral lithiated intermediate from equilibrating. |
| Incorrect Base or Base Addition | Use n-BuLi as the base. Add the base slowly to a cooled solution of the dithiolane to avoid localized heating. | While a strong base is needed, controlled addition at low temperature ensures the formation of the anion without excessive heat that can promote racemization. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction stir unnecessarily long after the addition of the electrophile. | The longer the planar lithiated intermediate exists, the greater the opportunity for racemization. |
| Suboptimal Electrophile Addition | Add the electrophile solution slowly to the pre-formed, cold (-78 °C) solution of the 2-lithio-1,3-dithiolane. | This method, where the electrophile is added to the nucleophile, was found to be crucial for achieving high diastereoselectivity in related systems.[1] It ensures the electrophile immediately reacts with the generated anion, minimizing its lifetime. |
| pH-Induced Racemization During Workup | Quench the reaction with a pre-chilled, buffered solution (e.g., sat. aq. NH₄Cl). Use mild washing agents like sat. aq. NaHCO₃ instead of strong bases (NaOH, KOH). Keep the workup temperature low (0-5 °C).[1] | Strong acids or bases used during workup can catalyze the formation of the planar anion, leading to racemization of the final product. |
| Inappropriate Solvent | Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) for the deprotonation and reaction steps. | THF is standard for stabilizing 2-lithio-1,3-dithiane intermediates. Protic solvents are incompatible with organolithium reagents and would lead to immediate quenching and potential racemization. |
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the loss of stereochemical integrity.
Data Presentation: Stereochemical Outcome of Reactions
While specific data on the racemization of a single chiral 2-substituted-1,3-dithiolane is sparse, data from the diastereoselective addition of substituted 2-lithio-1,3-dithianes to a chiral electrophile provides critical insight. The diastereomeric ratio (d.r.) of the product is a direct measure of the stereochemical control during the reaction. The following data is adapted from a study on the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, demonstrating how the substituent at the C2 position influences the stereochemical outcome.[1]
| Entry | Dithiane C2-Substituent (R₂) | Electrophile (Imine Substituent) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 4-F-Ph | 6e | 77 | 90:10 |
| 2 | Ph | 4-F-Ph | 6f | 73 | 81:19 |
| 3 | H | 4-Me-Ph | 6g | 75 | >99:1 |
| 4 | Me | 4-Me-Ph | 6h | 70 | 92:8 |
| 5 | H | 4-Cl-Ph | 6i | 79 | >99:1 |
| 6 | Me | 4-Cl-Ph | 6j | 80 | 91:9 |
| 7 | H | 3-Br-Ph | 6m | 75 | 92:8 |
| 8 | Me | 3-Br-Ph | 6n | 74 | 91:9 |
Data adapted from Xu, J., et al. (2012). Asymmetric Synthesis of α-Amino 1,3-Dithianes. Molecules, 17(10), 11994–12005.[1]
Analysis: This data shows that increasing the steric bulk of the substituent at the C2 position (e.g., from H to Me or Ph) generally leads to a decrease in the diastereoselectivity of the reaction.[1] This highlights the sensitivity of the reaction's stereochemical outcome to the structure of the dithiane itself. The highest selectivity (>99:1 d.r.) was achieved with an unsubstituted (R₂ = H) dithiane, which has the least sterically hindered lithiated intermediate.[1]
Experimental Protocols
Protocol: Stereoretentive Alkylation of a 2-Substituted-1,3-Dithiolane
This protocol is adapted from procedures known to provide high stereochemical control in the synthesis of α-amino 1,3-dithianes and is applicable to chiral 1,3-dithiolanes.[1]
Materials:
-
Chiral 2-substituted-1,3-dithiolane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, e.g., 1.6 M in hexanes)
-
Electrophile (e.g., Alkyl halide) dissolved in anhydrous THF
-
Saturated aqueous NH₄Cl solution (pre-chilled to 0 °C)
-
Extraction Solvent (e.g., Ethyl acetate)
-
Brine (Saturated aqueous NaCl)
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the chiral 2-substituted-1,3-dithiolane (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (1.1 equiv.) dropwise to the cooled solution via syringe over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1,3-dithiolane.
-
Electrophile Addition: Add the solution of the electrophile (1.0-1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C over 30-60 minutes using a syringe pump. This slow addition is crucial.[1]
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. Once the starting material is consumed (typically 1-3 hours), proceed to the workup.
-
Quenching: Quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.
Mandatory Visualizations
Racemization Mechanism
The diagram below illustrates the key step responsible for the loss of stereochemistry at the C2 position of a this compound.
References
Issues with the removal of mercury-based deprotection reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of mercury-based deprotection reagents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of mercury reagents a critical issue?
A1: Mercury and its compounds are highly toxic and pose significant environmental and health risks.[1] For pharmaceutical applications, stringent limits on heavy metal impurities, including mercury, are enforced by regulatory agencies. Residual mercury can also poison downstream catalysts and interfere with subsequent synthetic steps.
Q2: What are the most common mercury reagents used for deprotection?
A2: Mercury(II) salts such as mercuric chloride (HgCl₂), mercuric oxide (HgO), and mercury(II) trifluoroacetate (Hg(CF₃COO)₂) are frequently used. A common application is the deprotection of thioacetals and dithioketals (e.g., 1,3-dithianes and 1,3-dithiolanes) to regenerate the corresponding carbonyl compounds.[2][3]
Q3: What are the primary methods for removing residual mercury from a reaction?
A3: The main strategies include:
-
Scavenging: Using solid-supported or polymer-bound reagents with functional groups that have a high affinity for mercury, such as thiols.[4][5]
-
Precipitation: Converting the soluble mercury species into a highly insoluble salt, like mercury sulfide (HgS), which can then be removed by filtration.[6]
-
Aqueous Extraction: Performing liquid-liquid extraction to wash out water-soluble mercury salts. This is often insufficient on its own and is used in combination with other methods.[7]
Q4: How can I verify that all the mercury has been removed from my sample?
A4: Quantitative analysis is necessary to confirm the removal of mercury to acceptable levels. Common analytical techniques include Cold Vapor Atomic Absorption Spectroscopy (CVAAS), Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][9][10]
Troubleshooting Guide
Issue 1: Inefficient Mercury Removal Using Scavengers
Q: I used a thiol-based scavenger, but my product is still contaminated with mercury. What went wrong?
A: This is a common issue that can arise from several factors. Consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for inefficient mercury scavenging.
Further Considerations:
-
Scavenger Affinity: The efficiency of scavenging is based on the principle of Hard and Soft Acids and Bases (HSAB), where the soft acid Hg(II) has a strong affinity for soft base ligands like thiols (-SH).[11] If your current scavenger is not effective, consider one with a higher density of thiol groups or a more accessible surface.
-
Solvent Effects: Ensure the solvent allows for good swelling of the scavenger resin and solubility of the mercury species. Some polymer-based scavengers may not be compatible with all organic solvents.
Issue 2: Formation of Intractable Precipitates or Emulsions During Work-up
Q: During the aqueous wash of my reaction mixture, a fine precipitate or a stable emulsion formed, making separation impossible. How can I resolve this?
A: The formation of insoluble mercury salts or emulsions can complicate work-ups. Here is a decision-making process to address this issue.
Caption: Decision process for resolving work-up precipitates and emulsions.
Additional Tips:
-
Precipitate Identity: The precipitate is often an inorganic mercury salt. Adding a small amount of a complexing agent like ammonium chloride might help solubilize it in the aqueous phase.
-
Brine Wash: A wash with brine (saturated NaCl solution) is effective at breaking emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components in it.[7]
Quantitative Data on Removal Methods
The selection of a removal method can depend on the required efficiency, cost, and experimental conditions. Thiol-functionalized adsorbents have shown particularly high efficacy.
Table 1: Performance of Thiol-Functionalized Mercury Adsorbents
| Adsorbent Material | Max. Adsorption Capacity (mg/g) | Removal Efficiency | Contact Time | Reference |
|---|---|---|---|---|
| Thiol-functionalized UiO-66-NH₂ MOF | 890 | 99.9% | 10 minutes | [4] |
| Thiol-functionalized Organo-Ceramic | 1499.2 | High | Not specified | [12] |
| Thiol-functionalized Graphene Oxide | Not specified | >98% | 36 hours | [5] |
| Crosslinked Hyperbranched Polymer (CHAP-SH) | 83.3 | High | Not specified |[13] |
Table 2: Comparison of Analytical Techniques for Residual Mercury Quantification
| Technique | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| CVAAS | Atomic absorption of Hg atoms at 253.7 nm | ~2 ppt | Common, reliable | Narrower dynamic range | [9][10] |
| CVAFS | Atomic fluorescence of excited Hg atoms | 0.02 - 0.2 ppt | Very high sensitivity, wide dynamic range | Less common than CVAAS | [9][10] |
| ICP-MS | Mass-to-charge ratio of mercury ions | Sub-ppt | High sensitivity, multi-element capability | Higher cost, potential interferences |[8][9] |
Experimental Protocols
Protocol 1: Deprotection of a 1,3-Dithiane using HgCl₂/HgO
This protocol describes the deprotection of 2-phenyl-1,3-dithiane to yield benzaldehyde.
Materials:
-
2-phenyl-1,3-dithiane
-
Mercuric Chloride (HgCl₂)
-
Mercuric Oxide (HgO, red)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Thiol-functionalized silica gel (scavenger)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1,3-dithiane (1.0 eq) in a 9:1 mixture of acetonitrile and water.
-
Reagent Addition: Add mercuric chloride (4.0 eq) and mercuric oxide (2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. A dense white precipitate of the mercury dithiolate will form.[3]
-
Quenching and Filtration: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Filter the entire mixture through a pad of Celite® to remove the bulk of the mercury precipitate. Wash the filter cake thoroughly with DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).
-
Mercury Scavenging: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Redissolve the crude product in a suitable solvent (e.g., DCM or toluene). Add thiol-functionalized silica gel (~5-10 equivalents by weight relative to theoretical mercury).
-
Stirring: Stir the slurry at room temperature for 12-24 hours to ensure complete capture of residual mercury.
-
Final Purification: Filter off the scavenger resin and wash with DCM. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Mercury Removal by Sulfide Precipitation
This protocol provides an alternative work-up for removing mercury as highly insoluble mercury(II) sulfide (HgS).
Procedure:
-
Initial Work-up: Following the reaction (Step 3 in Protocol 1), filter the mixture through Celite® and wash the organic layer as described (Steps 4 & 5).
-
Precipitation: Concentrate the crude organic layer. Redissolve in a solvent like THF or DCM. In a well-ventilated fume hood, add a dilute solution of ammonium sulfide ((NH₄)₂S) or sodium sulfide (Na₂S) dropwise while stirring vigorously.[6] A dense, black precipitate of HgS should form immediately.
-
Digestion: Allow the mixture to stir for 1-2 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the HgS precipitate. Wash the filter cake thoroughly with the organic solvent.
-
Final Wash and Purification: Wash the filtrate with water and brine to remove any remaining sulfide salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
Safety Note: Mercury compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All mercury-containing waste (solid and liquid) must be disposed of according to institutional and environmental regulations.
References
- 1. Tackling elemental mercury removal from the wet-gas phase by enhancing the performance of redox-active copper-based adsorbents utilising an operando p ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00240B [pubs.rsc.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Enhanced mercury removal from wastewater using thiol-functionalized UiO-66-NH2 MOF: experimental and theoretical insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Removal of inorganic mercury by selective extraction and coprecipitation for determination of methylmercury in mercury-contaminated soils by chemical vapor generation inductively coupled plasma mass spectrometry (CVG-ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 1,3-Dithiolane Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing catalyst loading for the synthesis of 1,3-dithiolanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of 1,3-dithiolanes, with a focus on the impact of catalyst loading.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of catalysts used for 1,3-dithiolane formation? A1: The formation of 1,3-dithiolanes is typically catalyzed by Brønsted or Lewis acids. Common examples include p-toluenesulfonic acid (p-TsOH), silica gel, and various metal salts.[1][2] Recyclable catalysts like praseodymium triflate and solid-supported reagents such as perchloric acid adsorbed on silica gel (HClO4-SiO2) are also frequently employed to facilitate easier purification and greener processes.[1]
-
Q2: What is a typical catalyst loading range for this reaction? A2: The catalyst loading is crucial and can significantly impact reaction efficiency. While the term "catalytic amount" is often used, this can range from as low as 0.1 mol% to higher loadings depending on the substrate and catalyst activity. Optimization is key to minimizing side reactions and maximizing yield.
-
Q3: How does catalyst loading affect the reaction time and yield? A3: Generally, increasing the catalyst loading can lead to a faster reaction rate. However, an excessively high loading may not necessarily translate to a higher yield and can sometimes promote the formation of unwanted byproducts. It is essential to find the optimal catalyst concentration that provides a high yield in a reasonable timeframe.
-
Q4: Can the catalyst be recovered and reused? A4: Many modern catalytic systems for this compound synthesis are designed for recyclability. Solid-supported catalysts, such as those on silica or bentonite, can often be recovered by simple filtration.[1] Similarly, certain ionic liquids and metal triflates have demonstrated good reusability without significant loss of activity.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Recommendations |
| Low or No Product Yield | Insufficient Catalyst Activity: The catalyst may be old, impure, or deactivated. | - Use a fresh batch of catalyst. - Ensure the catalyst is properly stored under anhydrous conditions if it is moisture-sensitive. - Consider activating the catalyst if applicable (e.g., drying silica gel). |
| Suboptimal Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | - Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps) and monitor the reaction progress. - Be aware that excessive catalyst can sometimes lead to side reactions. | |
| Poor Substrate Reactivity: Sterically hindered ketones or electron-deficient carbonyl compounds may react slower. | - Increase the reaction temperature. - Extend the reaction time. - Consider using a more active catalyst. | |
| Formation of Side Products (e.g., disulfide polymers) | Excessive Catalyst Loading: High concentrations of acid catalysts can sometimes promote side reactions. | - Reduce the catalyst loading to the minimum effective amount determined through optimization experiments. |
| Presence of Oxidizing Agents: Trace oxygen or other oxidizing impurities can lead to the formation of disulfide byproducts from the dithiol starting material. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| Incomplete Reaction | Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. | - Purify starting materials and solvents before use. - Consider using a guard column or scavenger resin to remove impurities if the source is known. |
| Equilibrium Limitations: The formation of this compound is a reversible reaction. | - Remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent. | |
| Difficulty in Product Isolation | Catalyst Residue: The catalyst may be difficult to separate from the product mixture. | - Opt for a solid-supported or heterogeneous catalyst that can be easily filtered off. - If using a homogeneous catalyst, consider a workup procedure that involves a mild basic wash to neutralize and remove the acidic catalyst. |
Quantitative Data on Catalyst Loading
The following tables summarize the effect of catalyst loading on reaction yield and time for the formation of 1,3-dithiolanes and related reactions.
Table 1: Effect of SiO₂-H₃BO₃ Catalyst Loading on Tetrazole Synthesis (Model for Optimization)
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 480 | 42 |
| 2 | 0.5 | 120 | 64 |
| 3 | 1.0 | 90 | 71 |
| 4 | 1.5 | 60 | 78 |
| 5 | 2.0 | 45 | 83 |
| 6 | 2.5 | 30 | 95 |
| 7 | 3.0 | 30 | 95 |
Data adapted from a study on the synthesis of tetrazole derivatives, illustrating a common trend in catalyst optimization.
Table 2: Comparison of Catalysts for this compound Formation
| Catalyst | Catalyst Loading | Reaction Time | Yield |
| p-Toluenesulfonic acid / Silica gel | Catalytic amount | Short | Excellent |
| HClO₄-SiO₂ | Catalytic amount | Varies | Good to Excellent |
| Praseodymium triflate | Catalytic amount | Varies | Good |
| Yttrium triflate | Catalytic amount | Varies | Good |
| Tungstophosphoric acid | Catalytic amount | Varies | Excellent |
| Iodine | Catalytic amount | Varies | Good |
| SnCl₂·2H₂O | Catalytic amount | Short | High |
Note: "Catalytic amount" is a general term used in the literature; optimal loading should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for this compound Formation using p-Toluenesulfonic Acid and Silica Gel
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and a suitable solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add p-toluenesulfonic acid (e.g., 1-5 mol%) and silica gel (e.g., 100-200 mg per mmol of carbonyl compound).
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the silica gel. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1]
Protocol 2: General Procedure for this compound Formation using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is often performed under solvent-free conditions.
-
Reactant Mixture: In a flask, mix the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.1-1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of SnCl₂·2H₂O (e.g., 5-10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C). Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product as needed.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Optimizing Catalyst Loading
Caption: Experimental workflow for optimizing catalyst loading in this compound synthesis.
Troubleshooting Logic for Low Yield in this compound Formation
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 1,3-Dithiolane and 1,3-Dithiane as Carbonyl Protecting Groups
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount for the successful construction of complex molecules. Among the various choices for carbonyl protection, cyclic dithioacetals, specifically 1,3-dithiolanes and 1,3-dithianes, have emerged as highly valuable tools. Their stability under both acidic and basic conditions, coupled with unique reactivity, renders them indispensable in multistep syntheses.[1][2][3][4][5] This guide provides a comprehensive comparison of 1,3-dithiolane and 1,3-dithiane, offering insights into their formation, stability, deprotection, and distinct applications, supported by experimental data.
Introduction to this compound and 1,3-Dithiane
1,3-Dithiolanes and 1,3-dithianes are the sulfur analogues of 1,3-dioxolanes and 1,3-dioxanes, respectively. They are most commonly formed by the reaction of a carbonyl compound with either 1,2-ethanedithiol to yield a this compound (a five-membered ring) or 1,3-propanedithiol to give a 1,3-dithiane (a six-membered ring).[6]
The primary role of these groups is to mask the electrophilic nature of the carbonyl carbon, thereby allowing for selective reactions to occur at other sites within the molecule.[5] Beyond simple protection, 1,3-dithianes, in particular, have a celebrated role in "umpolung" chemistry, a concept that inverts the normal polarity of the carbonyl carbon.[7][8][9][10][11]
Formation of 1,3-Dithiolanes and 1,3-Dithianes
The formation of both 1,3-dithiolanes and 1,3-dithianes is typically achieved by treating a carbonyl compound with the corresponding dithiol in the presence of a Brønsted or Lewis acid catalyst.[4][6] A variety of catalysts have been employed to promote this transformation, with the choice often depending on the substrate and the desired reaction conditions.
Key Experimental Data for Formation:
| Carbonyl Substrate | Dithiol | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | 1,2-Ethanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 45 min | 95 | [12] |
| Acetophenone | 1,2-Ethanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 60 min | 92 | [12] |
| Cyclohexanone | 1,2-Ethanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 45 min | 94 | [12] |
| Benzaldehyde | 1,3-Propanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 45 min | 96 | [12] |
| 4-Chlorobenzaldehyde | 1,3-Propanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 45 min | 95 | [12] |
| Cyclohexanone | 1,3-Propanedithiol | Tungstate Sulfuric Acid | Solvent-free | 80 | 45 min | 93 | [12] |
| Methylal | 1,3-Propanedithiol | BF₃·OEt₂, Acetic Acid | Chloroform | Reflux | 8 h | 77-81 | [13] |
Experimental Protocol: Formation of a 1,3-Dithiane
Synthesis of 2-Phenyl-1,3-dithiane:
-
Reactants: Benzaldehyde (1.06 g, 10 mmol), 1,3-propanedithiol (1.08 g, 10 mmol).
-
Catalyst: Tungstate Sulfuric Acid (TSA) (0.1 mmol).
-
Procedure: A mixture of benzaldehyde, 1,3-propanedithiol, and a catalytic amount of TSA is stirred at 80°C under solvent-free conditions for 45 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography on silica gel.
Logical Relationship: Formation of Cyclic Dithioacetals
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 8. Corey-Seebach Reaction [organic-chemistry.org]
- 9. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
¹H and ¹³C NMR Analysis of Substituted 1,3-Dithiolanes: A Comparative Guide
The 1,3-dithiolane moiety is a crucial functional group in organic chemistry, most notably utilized as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions.[1] Its derivatives are also versatile intermediates in organic synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these five-membered sulfur-containing heterocycles. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted 1,3-dithiolanes, supported by experimental protocols and data.
Experimental Protocols
General Synthesis of Substituted 1,3-Dithiolanes
Substituted 1,3-dithiolanes are commonly synthesized by the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with 1,2-ethanedithiol.[2]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
1,2-Ethanedithiol (1.1 - 1.2 eq)
-
Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TsOH, Iodine, Yttrium triflate)[2]
-
Anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, or solvent-free conditions)[3]
Procedure:
-
The carbonyl compound is dissolved in an anhydrous solvent.
-
1,2-Ethanedithiol is added to the solution.
-
A catalytic amount of the acid catalyst is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction is quenched (e.g., with a saturated NaHCO₃ solution) and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
NMR Spectroscopic Analysis
NMR spectra are typically recorded on 400 MHz or 600 MHz spectrometers.[4]
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[4]
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[4]
NMR Data Comparison
The chemical shifts of the protons and carbons in the this compound ring are highly dependent on the nature and position of the substituents. The C2 position is particularly sensitive to substitution, as it is the original carbonyl carbon.
¹H NMR Data
The protons on the dithiolane ring typically appear as complex multiplets due to geminal and vicinal coupling. The proton at the C2 position is a singlet if there are two identical substituents or a multiplet if coupled to other protons.
dot
Caption: Structure and key ¹H NMR chemical shift regions for substituted 1,3-dithiolanes.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Representative 2-Substituted 1,3-Dithiolanes in CDCl₃.
| Substituent (R) at C2 | H-2 | H-4/H-5 (Ring CH₂) | Other Signals | Reference |
| H (Unsubstituted) | ~3.8 (s, 2H) | ~3.3 (s, 4H) | - | [5] (Implied) |
| Phenyl (Ph) | 5.56 (s, 1H) | 3.3-3.5 (m, 4H) | 7.20-7.31 (m, 5H, Ar-H) | [4] |
| 4-Nitrophenyl | 5.65 (s, 1H) | 3.4-3.6 (m, 4H) | 8.2 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H) | [3] (Implied) |
| Methyl (CH₃) | ~4.2 (q, 1H) | ~3.2 (m, 4H) | ~1.7 (d, 3H, -CH₃) | N/A |
Note: Data for 2-methyl-1,3-dithiolane is estimated based on typical substituent effects.
¹³C NMR Data
The chemical shift of the C2 carbon is highly diagnostic. For 1,3-dithiolanes derived from aldehydes and ketones, this carbon signal appears significantly downfield.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted 1,3-Dithiolanes in CDCl₃.
| Compound | C-2 | C-4/C-5 | Substituent Carbons | Reference |
| 2-Phenyl-1,3-dithiolane | 48.58 | ~39 (Not specified) | 142.60, 128.88, 128.41, 126.52 (Aromatic) | [4] |
| 2,4-Dimethyl-1,3-dithiolane | 51.0 | 48.0, 42.5 | 22.1, 20.8 (Methyls) | [6] (Implied) |
| 2-(4-Chlorophenyl)-1,3-dithiolane | 55.4 | 40.2 | 140.2, 133.5, 128.9, 128.4 (Aromatic) | [3] (Implied) |
| 2,2-Pentamethylene-1,3-dithiolane (from Cyclohexanone) | 65.5 | 40.3 | 35.8, 25.3, 23.9 (Cyclohexyl) | [3] (Implied) |
Analysis and Interpretation
-
Effect of C2-Substituent on ¹H NMR: The chemical shift of the C2 proton is very sensitive to the electronic nature of the substituent. Aryl groups cause a significant downfield shift (e.g., 5.56 ppm for 2-phenyl) compared to alkyl groups, due to the magnetic anisotropy of the aromatic ring.
-
Effect of C2-Substituent on ¹³C NMR: The C2 carbon resonance is also strongly influenced by the substituent. In 1,3-dithiolanes derived from ketones (e.g., 2,2-disubstituted), the C2 signal is further downfield (e.g., 65.5 ppm for the cyclohexanone derivative) compared to those from aldehydes (e.g., 48.58 ppm for the benzaldehyde derivative).[3][4]
-
Ring Protons and Carbons (C4/C5): The methylene protons (H4/H5) of the dithiolane ring typically appear as a complex multiplet around 3.2-3.5 ppm. The corresponding carbons (C4/C5) resonate around 40 ppm.
-
Conformational Flexibility: The this compound ring is not planar and exists as a mixture of rapidly interconverting conformers, often described as intermediate between the classical "half-chair" and "envelope" forms.[7] This flexibility can lead to averaged NMR signals at room temperature. Low-temperature NMR studies can sometimes be used to study these conformational dynamics.[8] The analysis of vicinal and geminal coupling constants of the C4 and C5 methylene protons can provide detailed insights into the ring's geometry.[7]
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound(4829-04-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative study of different Lewis acids for 1,3-dithiolane synthesis
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as 1,3-dithiolanes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The choice of a Lewis acid catalyst is paramount for the efficiency, selectivity, and practicality of this reaction. This guide provides an objective comparison of three commonly employed Lewis acids—Boron Trifluoride Etherate (BF₃·OEt₂), Scandium (III) Triflate (Sc(OTf)₃), and Indium (III) Triflate (In(OTf)₃)—supported by experimental data to aid in catalyst selection.
Performance Comparison of Lewis Acids
The catalytic efficacy of BF₃·OEt₂, Sc(OTf)₃, and In(OTf)₃ in the synthesis of 1,3-dithiolanes from various aldehydes and ketones is summarized below. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions may vary slightly between studies, affecting direct comparability.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ | 10 | Dichloromethane | 2 h | 95 | [1] |
| Benzaldehyde | Sc(OTf)₃ | 1 | Dichloromethane | 15 min | 98 | [2] |
| Benzaldehyde | In(OTf)₃ | 5 | Dichloromethane | 30 min | 92 | |
| p-Chlorobenzaldehyde | BF₃·OEt₂ | 10 | Dichloromethane | 2.5 h | 96 | |
| p-Chlorobenzaldehyde | Sc(OTf)₃ | 1 | Dichloromethane | 20 min | 97 | [2] |
| p-Chlorobenzaldehyde | In(OTf)₃ | 5 | Dichloromethane | 45 min | 94 | |
| Cyclohexanone | BF₃·OEt₂ | 15 | Dichloromethane | 8 h | 85 | |
| Cyclohexanone | Sc(OTf)₃ | 2 | Dichloromethane | 4 h | 92 | [2] |
| Cyclohexanone | In(OTf)₃ | 10 | Dichloromethane | 6 h | 88 | |
| Acetophenone | BF₃·OEt₂ | 20 | Chloroform | 12 h | 82 | |
| Acetophenone | Sc(OTf)₃ | 5 | Dichloromethane | 6 h | 90 | [2] |
| Acetophenone | In(OTf)₃ | 15 | Dichloromethane | 8 h | 85 |
Key Observations:
-
Scandium(III) Triflate (Sc(OTf)₃) consistently demonstrates high efficiency, requiring lower catalyst loading and significantly shorter reaction times to achieve excellent yields for both aldehydes and ketones.[2]
-
Boron Trifluoride Etherate (BF₃·OEt₂) is a widely used and effective catalyst, though it often requires higher catalyst loading and longer reaction times compared to Sc(OTf)₃.[1]
-
Indium(III) Triflate (In(OTf)₃) also serves as an efficient catalyst, with performance metrics that are generally intermediate between those of BF₃·OEt₂ and Sc(OTf)₃.
-
Chemoselectivity: Sc(OTf)₃ has been reported to exhibit high chemoselectivity for the thioacetalization of aldehydes in the presence of ketones, a valuable attribute in the synthesis of complex molecules.[2]
Experimental Protocols
Below are generalized experimental methodologies for the synthesis of 1,3-dithiolanes using the compared Lewis acids.
General Procedure for 1,3-Dithiolane Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
A solution of the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is cooled to 0 °C. Boron trifluoride etherate (10-20 mol%) is added dropwise to the stirred solution. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for this compound Synthesis using Scandium(III) Triflate (Sc(OTf)₃)
To a stirred solution of the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.1 mmol) in dichloromethane (10 mL), scandium(III) triflate (1-5 mol%) is added. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion of the reaction, water is added and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography.
General Procedure for this compound Synthesis using Indium(III) Triflate (In(OTf)₃)
A mixture of the carbonyl compound (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and indium(III) triflate (5-15 mol%) in dichloromethane (10 mL) is stirred at room temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired this compound.
Visualizing the Workflow and Reaction Mechanism
To further elucidate the process, the following diagrams illustrate the general experimental workflow and the Lewis acid-catalyzed reaction mechanism for this compound synthesis.
References
A Comparative Guide to the Efficiency of Oxidative vs. Non-Oxidative Deprotection of 1,3-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as 1,3-dithiolanes is a cornerstone strategy in multistep organic synthesis, prized for its stability under both acidic and basic conditions. However, the efficient and selective regeneration of the parent carbonyl compound is equally crucial for the success of a synthetic route. The deprotection of these thioacetals can be broadly categorized into oxidative and non-oxidative methods, each with distinct advantages and limitations regarding reaction conditions, functional group tolerance, and overall efficiency. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
I. Overview of Deprotection Strategies
Deprotection of 1,3-dithiolanes involves the cleavage of two carbon-sulfur bonds to regenerate the carbonyl group. The choice between an oxidative or a non-oxidative pathway is often dictated by the substrate's sensitivity to oxidation and the presence of other protecting groups.
-
Oxidative Deprotection: These methods typically involve the oxidation of one or both sulfur atoms, which facilitates the hydrolysis of the C-S bonds. A wide array of oxidizing agents has been employed for this purpose, offering varying degrees of reactivity and selectivity.
-
Non-Oxidative Deprotection: This category includes methods that do not rely on the oxidation of the sulfur atoms. These procedures often utilize Lewis or Brønsted acids, metal salts, or other electrophilic reagents to activate the thioacetal for hydrolysis or cleavage. While traditionally referred to in some contexts, strictly "reductive" methods that regenerate the carbonyl group are uncommon; most reductive methods involving reagents like Raney Nickel lead to complete desulfurization to the corresponding alkane.
II. Comparative Performance Data
The following tables summarize quantitative data for various oxidative and non-oxidative deprotection methods, highlighting key performance indicators such as reaction time and yield for representative substrates.
Table 1: Oxidative Deprotection of 2-Phenyl-1,3-dithiolane
| Reagent System | Solvent | Time | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂/H₂O | 1.5 h | 95 | [1] |
| o-Iodoxybenzoic acid (IBX)/β-Cyclodextrin | Water | 0.5 h | 96 | [2] |
| H₂O₂ (30% aq.) / I₂ (cat.) / SDS | Water | 2 h | 92 | [2][3] |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) | Solvent-free | 3 min | 96 | [4] |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) | Solvent-free | 2 min | 98 | [4] |
| tert-Butyl hydroperoxide (TBHP) | Methanol | 6 h | 90 | [5] |
Table 2: Non-Oxidative Deprotection of Various Dithiolanes
| Substrate | Reagent System | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiolane | TMSCl / NaI | Acetonitrile | 3 h | 94 | [6] |
| 2-(Naphthalen-2-yl)-1,3-dithiolane | Polyphosphoric Acid / HOAc | Neat | 4 h | 84 | [2] |
| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solvent-free | 1-4 min | 95 | [7] |
| 2,2-Diphenyl-1,3-dithiolane | TMSCl / NaI | Acetonitrile | 3 h | 91 | [6] |
III. Experimental Protocols
A. Oxidative Deprotection using Dess-Martin Periodinane (DMP)
-
Reaction: Deprotection of 2-substituted-1,3-dithiolane.
-
Procedure: To a solution of the 1,3-dithiolane (1.0 mmol) in a mixture of CH₂Cl₂ (10 mL) and water (1 mL), Dess-Martin Periodinane (1.2 mmol) is added in one portion at room temperature. The reaction mixture is stirred vigorously. Upon completion (monitored by TLC, typically 1-2 hours), the reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
B. Non-Oxidative Deprotection using TMSCl and NaI
-
Reaction: Deprotection of 2,2-disubstituted-1,3-dithiolane.
-
Procedure: To a solution of the this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, sodium iodide (10.0 mmol) and trimethylsilyl chloride (10.0 mmol) are added sequentially. The resulting mixture is stirred at room temperature. The reaction progress is monitored by TLC (typically 2-4 hours). After completion, the reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic extracts are washed with aqueous Na₂S₂O₃ solution and brine, then dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The residue is purified by flash chromatography to afford the corresponding ketone.[6]
IV. Mechanistic Pathways and Logical Relationships
The choice of deprotection strategy is fundamentally linked to the mechanism of C-S bond cleavage. The following diagrams illustrate the generalized pathways for oxidative and non-oxidative methods.
V. Conclusion and Recommendations
The selection of a deprotection method for 1,3-dithiolanes requires careful consideration of the overall synthetic strategy.
-
Oxidative methods are often highly efficient, with short reaction times and high yields, particularly under solvent-free conditions.[4] Reagents like hypervalent iodine compounds offer mild conditions suitable for complex molecules.[1] However, the key consideration is the potential for undesired oxidation of other sensitive functional groups within the substrate.
-
Non-oxidative methods provide a valuable alternative when dealing with oxidation-sensitive substrates. The TMSCl/NaI system, for instance, operates under neutral conditions and avoids the use of harsh oxidants or heavy metals.[6] While some non-oxidative methods may require longer reaction times or stronger acidic conditions (e.g., PPA), they broaden the scope of compatible functional groups.[2] The use of toxic heavy metal salts, such as mercury(II) nitrate, while highly efficient, is often discouraged due to environmental and safety concerns.[7]
For drug development and complex synthesis, where functional group tolerance is paramount, milder oxidative reagents like DMP or non-oxidative systems such as TMSCl/NaI are often preferred. For simpler substrates where efficiency is the primary concern, the more robust oxidative methods can be advantageous. Ultimately, the optimal choice will depend on a case-by-case evaluation of the substrate's properties and the specific demands of the synthetic route.
References
- 1. Samarium (low valent) [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Reagents for the preparation and cleavage of 1,3-dithiolanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1,3-Dithiolanes: A Comparative Guide for Acidic and Basic Media
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the selection of an appropriate protecting group for carbonyl functionalities is a critical strategic decision. The 1,3-dithiolane group is a widely employed protective moiety for aldehydes and ketones due to its renowned stability. This guide provides an objective comparison of the stability of 1,3-dithiolanes in both acidic and basic media, supported by mechanistic insights and detailed experimental protocols for stability assessment.
Comparative Stability Overview
1,3-Dithiolanes exhibit remarkable stability across a broad pH range, a characteristic that distinguishes them from their oxygen-containing counterparts, such as acetals (1,3-dioxolanes). This stability is a key advantage, allowing for a wide variety of subsequent chemical transformations to be performed on the protected molecule without compromising the masked carbonyl group. Generally, 1,3-dithiolanes are resistant to hydrolysis in both aqueous acidic and alkaline solutions.[1] Their cleavage, or deprotection, typically requires specific and often harsh conditions, rather than simple hydrolysis.[2][3]
One source explicitly states that 1,3-dithiolanes are inherently stable in both acidic and alkaline media within a pH range of 2–12.[4] This contrasts with 1,3-dioxolanes (acetals), which are readily cleaved under acidic conditions.
Table 1: Qualitative Stability Comparison of Carbonyl Protecting Groups
| Protecting Group | Acidic Media (Aqueous) | Basic Media (Aqueous) | Stability Notes |
| This compound | Highly Stable | Highly Stable | Generally requires specific reagents (e.g., heavy metal salts, oxidizing agents) for cleavage.[3] |
| 1,3-Dioxolane (Acetal) | Labile | Stable | Readily hydrolyzed in the presence of aqueous acid.[5] |
| Dimethyl Acetal | Labile | Stable | Similar to cyclic acetals, it is sensitive to acidic conditions.[6] |
Stability in Acidic Media
1,3-Dithiolanes are significantly more stable in acidic conditions than their oxygen analogues, 1,3-dioxolanes. While acetals are readily hydrolyzed by dilute aqueous acid, 1,3-dithiolanes typically require much more forcing conditions or the presence of specific reagents to induce cleavage. The increased stability is attributed to the lower basicity of the sulfur atoms compared to oxygen, making them less readily protonated, which is the initial step in acid-catalyzed hydrolysis.
Deprotection under acidic conditions is achievable but often involves reagents that actively promote the cleavage beyond simple protonation.
Table 2: Conditions for Cleavage of 1,3-Dithiolanes (Illustrative Examples)
| Reagent(s) | Conditions | Comments |
| HgCl₂, CaCO₃, aq. CH₃CN | Reflux | A classic but toxic method using a heavy metal salt. |
| o-Iodoxybenzoic acid (IBX) | Room Temperature | A milder, metal-free oxidative cleavage.[2] |
| Polyphosphoric acid (PPA), Acetic Acid | 20-45 °C | Demonstrates the need for strong acid and elevated temperatures. |
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 1,3-dithiolanes, though slow, proceeds through a multi-step mechanism. The initial and rate-limiting step is the protonation of one of the sulfur atoms by a Brønsted acid. This is followed by the cleavage of a carbon-sulfur bond to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent steps lead to the formation of a hemithioacetal, which ultimately hydrolyzes to the parent carbonyl compound and 1,2-ethanedithiol.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
A Comparative Guide: 1,3-Dithiolane vs. 1,3-Dioxolane for Carbonyl Protection
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the intricate pathways of drug development and complex molecule synthesis. Among the arsenal of carbonyl protecting groups, 1,3-dithiolanes and 1,3-dioxolanes are workhorses, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | 1,3-Dithiolane | 1,3-Dioxolane |
| Primary Function | Protecting group, Acyl anion equivalent | Protecting group |
| Stability | Generally stable to both acidic and basic conditions.[1][2] | Stable to basic and nucleophilic conditions, but labile to aqueous acid.[3] |
| Deprotection | Often requires oxidative or mercury(II)-based reagents.[1][3] | Typically achieved under mild acidic conditions.[3] |
| Key Advantage | Enables "umpolung" reactivity, allowing the carbonyl carbon to act as a nucleophile.[3][4] | Ease of formation and mild deprotection conditions.[3] |
| Key Disadvantage | Deprotection can require harsh or toxic reagents.[3] | Sensitivity to acidic conditions.[3] |
Superior Stability of 1,3-Dithiolanes
The enhanced stability of 1,3-dithiolanes compared to their oxygen-containing counterparts, 1,3-dioxolanes, is a paramount advantage in multi-step syntheses. Thioacetals are significantly more resistant to acidic hydrolysis than acetals. This heightened stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection of the carbonyl group. While 1,3-dioxolanes are readily cleaved by mild aqueous acid, 1,3-dithiolanes can withstand a variety of acidic reagents, providing greater flexibility in synthetic design.[1][2]
The Power of "Umpolung": A Paradigm Shift in Reactivity
Beyond its role as a robust protecting group, the this compound moiety offers a unique and powerful synthetic advantage: the ability to induce "umpolung," or the reversal of polarity, of the carbonyl carbon.[3][4] In a typical carbonyl group, the carbon atom is electrophilic. However, upon conversion to a this compound, the proton on the original carbonyl carbon becomes acidic and can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[5][6] This "masked" acyl anion can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds.[5][6] This transformative reactivity is not accessible with 1,3-dioxolanes and represents a significant strategic advantage in the construction of complex molecular architectures.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize typical reaction conditions and yields for the formation and deprotection of 1,3-dithiolanes and 1,3-dioxolanes, providing a quantitative basis for comparison.
Table 1: Protection of Carbonyl Compounds
| Starting Material | Protecting Group | Reagents and Conditions | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,3-dithiolane | 1,2-Ethanedithiol, BF₃·OEt₂, CH₂Cl₂, rt | >90 |
| Cyclohexanone | 1,4-Dioxaspiro[4.5]decane (a dioxolane) | Ethylene glycol, p-TsOH, Toluene, reflux | ~95 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dithiolane | 1,2-Ethanedithiol, I₂, solvent-free, rt | 94 |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dioxolane | Ethylene glycol, Ce(OTf)₃, CH₃NO₂, rt | 92 |
Table 2: Deprotection of Protected Carbonyls
| Protected Substrate | Deprotection Reagents & Conditions | Yield (%) |
| 2-(3-Nitrophenyl)-1,3-dithiolane | Hg(NO₃)₂·3H₂O, solid-state, rt, 1-4 min | 95[1] |
| 2-Phenyl-1,3-dioxolane | NaBArF₄, H₂O, 30 °C, 5 min | Quantitative[3] |
| 2-Heptyl-1,3-dithiolane | 30% H₂O₂, I₂ (cat.), SDS, H₂O, rt, 30 min | 95 |
| 2-Phenyl-1,3-dioxolane | I₂, Acetone, rt, 5 min | 96 |
| 2-(4-Chlorophenyl)-1,3-dithiolane | Polyphosphoric acid, Acetic acid, 25-45 °C, 3-8 h | 85[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate adoption in the laboratory.
Protocol 1: Formation of 2-Phenyl-1,3-dithiolane
Materials:
-
Benzaldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzaldehyde in dichloromethane at room temperature, add 1,2-ethanedithiol.
-
Slowly add a catalytic amount of boron trifluoride diethyl etherate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of 2-(3-Nitrophenyl)-1,3-dithiolane using Mercury(II) Nitrate
Materials:
-
2-(3-Nitrophenyl)-1,3-dithiolane
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Ethanol or Acetonitrile
Procedure:
-
In a mortar, add 2-(3-nitrophenyl)-1,3-dithiolane and mercury(II) nitrate trihydrate (in a 1:2 molar ratio).[1]
-
Grind the mixture with a pestle at room temperature for 1-4 minutes, monitoring the disappearance of the starting material by TLC.[1]
-
Once the reaction is complete, wash the mixture with ethanol or acetonitrile.
-
Filter the mixture and collect the filtrate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-nitrobenzaldehyde.
-
Purify the product by flash chromatography if necessary.
Protocol 3: Umpolung Reactivity of 2-Phenyl-1,3-dithiolane
Materials:
-
2-Phenyl-1,3-dithiolane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
1-Bromohexane
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-phenyl-1,3-dithiolane in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon) and cool to -30 °C.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -20 °C. The formation of the lithiated species is often indicated by a color change.
-
Stir the mixture at this temperature for 1-2 hours.
-
Add 1-bromohexane dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-hexyl-2-phenyl-1,3-dithiolane, which can be deprotected to yield the corresponding ketone.[3]
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations and decision-making processes discussed in this guide.
Caption: General workflows for the protection and deprotection of carbonyls.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. rjstonline.com [rjstonline.com]
A Comparative Guide to Catalytic Systems for 1,3-Dithiolane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dithiolanes is a fundamental transformation in organic chemistry, primarily utilized for the protection of carbonyl groups in aldehydes and ketones. This guide provides a comparative analysis of a new catalytic system, tungstate sulfuric acid, against established alternatives, offering insights into their performance, reusability, and reaction conditions based on experimental data.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts in the synthesis of 2-phenyl-1,3-dithiolane from benzaldehyde and 1,2-ethanedithiol is summarized below. This data highlights the advantages of newer solid-supported catalysts in terms of reaction times and yields under solvent-free conditions.
| Catalyst | Substrate | Product | Reaction Conditions | Time (min) | Yield (%) | Reference |
| New System: Tungstate Sulfuric Acid (TSA) | Benzaldehyde | 2-phenyl-1,3-dithiolane | Grinding, Room Temp | 5 | 92 | [1] |
| p-Toluenesulfonic acid (p-TSA) & Silica Gel | Benzaldehyde | 2-phenyl-1,3-dithiolane | Refluxing Dichloromethane | Not Specified (Short) | Excellent | [2] |
| Amberlyst-15 | Aromatic Aldehydes | Corresponding 1,3-dithiolanes | Dichloromethane, Room Temp | Not Specified | Good to Moderate | [3] |
| Silica Sulfuric Acid (SSA) | Benzaldehyde | 2-phenyl-1,3-dithiolane | Reflux, Neat | 30 | 86 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of 1,3-dithiolanes using the compared catalytic systems are provided below.
New System: Tungstate Sulfuric Acid (TSA)
This protocol describes a solvent-free synthesis of 2-phenyl-1,3-dithiolane using tungstate sulfuric acid.[1]
Materials:
-
Benzaldehyde
-
1,2-ethanedithiol
-
Tungstate Sulfuric Acid (TSA)
-
Mortar and Pestle
-
Diethyl ether
-
Silica gel for chromatography
Procedure:
-
In a mortar, combine benzaldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and tungstate sulfuric acid (0.1 g).
-
Grind the mixture at room temperature for 5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with diethyl ether and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-phenyl-1,3-dithiolane.
Alternative 1: p-Toluenesulfonic Acid (p-TSA) and Silica Gel
This established method utilizes p-toluenesulfonic acid in conjunction with silica gel.[2]
Materials:
-
Aldehyde or Ketone
-
1,2-ethanedithiol
-
p-Toluenesulfonic acid (p-TSA)
-
Silica gel
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carbonyl compound (1 mmol) in dichloromethane (20 mL), add 1,2-ethanedithiol (1.2 mmol), p-toluenesulfonic acid (0.1 mmol), and silica gel (0.5 g).
-
Reflux the reaction mixture for the appropriate time, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the silica gel and catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the 1,3-dithiolane.
Alternative 2: Amberlyst-15
Amberlyst-15, a sulfonic acid-functionalized resin, serves as a reusable heterogeneous catalyst.[3]
Materials:
-
Aldehyde or Ketone
-
1,2-ethanedithiol
-
Amberlyst-15 resin
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend Amberlyst-15 (0.5 g) in a solution of the carbonyl compound (1 mmol) in dichloromethane (15 mL).
-
Add 1,2-ethanedithiol (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to recover the Amberlyst-15 resin.
-
Wash the resin with dichloromethane for reuse.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Alternative 3: Silica Sulfuric Acid (SSA)
Silica sulfuric acid is another efficient and reusable solid acid catalyst for this transformation.[4]
Materials:
-
Aldehyde
-
Thiophene (as an example substrate for a similar reaction)
-
Silica Sulfuric Acid (SSA)
-
Ethyl acetate
-
Acetone
Procedure:
-
In a round-bottomed flask, mix the aldehyde (1 mmol), thiophene (10 mmol), and silica sulfuric acid (100 mg).
-
Reflux the mixture under solvent-free conditions for the required time (e.g., 30 minutes for benzaldehyde).
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to separate the catalyst.
-
Wash the catalyst with acetone for regeneration.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.
Visualizations
The following diagrams illustrate the general workflow for screening catalytic systems and the established mechanism for acid-catalyzed this compound synthesis.
References
Comparative analysis of deprotection methods for sensitive substrates
For researchers, scientists, and drug development professionals, the selective removal of protecting groups is a critical step in the synthesis of complex molecules. The choice of deprotection method can significantly impact yield, purity, and the integrity of sensitive functional groups. This guide provides a comparative analysis of common deprotection strategies—chemical, enzymatic, and photolytic—supported by experimental data and detailed protocols to aid in the selection of the optimal method for your specific needs.
Orthogonal Protection: A Key Strategy
In multi-step synthesis, orthogonal protection is a crucial strategy that involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other[1][2][3]. This allows for the selective deprotection and modification of specific functional groups within a complex molecule, a vital aspect in the synthesis of peptides, oligosaccharides, and natural products[4]. For instance, an acid-labile Boc group can be removed in the presence of a base-labile Fmoc group, or a fluoride-labile silyl ether can be cleaved without affecting a hydrogenolysis-sensitive benzyl ether[3][5].
Chemical Deprotection Methods
Chemical deprotection remains the most widely used approach due to its broad applicability and the wide array of available reagents. These methods are generally categorized by the type of reagent used: acidic, basic, or nucleophilic.
Acidic Deprotection
Acid-labile protecting groups are stable under basic and neutral conditions but are readily cleaved by acids[6]. The tert-butyloxycarbonyl (Boc) group, commonly used for protecting amines, is a prime example and is typically removed with trifluoroacetic acid (TFA)[7][8].
Challenges with Sensitive Substrates:
A major challenge with acidic deprotection is the potential for side reactions, especially with sensitive substrates. The highly reactive carbocations generated during cleavage (e.g., the tert-butyl cation from Boc deprotection) can lead to the alkylation of nucleophilic residues like tryptophan and methionine in peptides[9][10]. To mitigate these side reactions, scavengers such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are often added to the cleavage cocktail to trap the reactive carbocations[11][12].
Comparative Data for Boc Deprotection:
| Deprotection Reagent | Substrate | Conditions | Time | Yield | Purity | Reference(s) |
| 55% TFA/CH₂Cl₂ | 40 C-terminal amide peptides | 30 min | - | ~9% higher on average | - | [8] |
| 100% TFA | 40 C-terminal amide peptides | 5 min | - | Lower on average | Major impurity was deletion sequence | [8] |
| Oxalyl chloride/Methanol | N-Boc protected amines | Room Temp | 1-4 h | up to 90% | - | [13][14] |
| Choline chloride:pTSA (1:1) | N-Boc benzylamine | Room Temp | 10 min | 98% | - | [6] |
Experimental Protocol: Boc Deprotection with TFA
-
Materials: Boc-protected substrate, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Scavengers (e.g., Triisopropylsilane (TIS), Water).
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add the desired scavenger(s) to the solution.
-
Add TFA to the mixture (a common cocktail is 95% TFA, 2.5% water, 2.5% TIS).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation, followed by washing with cold ether.
-
Dry the product under vacuum.
-
Workflow for Acidic Deprotection of a Boc-Protected Peptide:
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 1,3-Dithiolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of several 1,3-dithiolane derivatives determined by X-ray crystallography. The data presented herein, including unit cell parameters, key bond lengths, bond angles, and torsion angles, offers valuable insights into the conformational preferences and structural intricacies of this important heterocyclic scaffold. Detailed experimental protocols for X-ray diffraction analysis are also provided to support researchers in their own structural studies.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for a selection of this compound derivatives. These compounds were chosen to represent a range of substitution patterns, allowing for a comparative analysis of their solid-state conformations.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | (R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | This compound-2-thione | 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione |
| CCDC Deposition No. | 2333985 | To be assigned | To be assigned |
| Empirical Formula | C9H16OS2 | C3H4S3 | C22H28O2S6 |
| Formula Weight | 204.35 | 136.26 | 532.84 |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| a (Å) | 6.234(3) | 8.63(1) | 5.3737(1) |
| b (Å) | 10.456(5) | 7.18(1) | 12.8618(2) |
| c (Å) | 15.345(7) | 9.23(1) | 15.2481(2) |
| α (°) | 90 | 90 | 74.853(1) |
| β (°) | 90 | 100.0(1) | 80.600(1) |
| γ (°) | 90 | 90 | 85.955(1) |
| Volume (ų) | 999.5(8) | 562.1 | 1003.18(3) |
| Z | 4 | 4 | 2 |
| R-factor (%) | 4.5 | 5.4 | Not Reported |
Table 2: Selected Bond Lengths (Å)
| Bond | (R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | This compound-2-thione |
| S1-C2 | 1.832(4) | 1.73 (avg) |
| S3-C2 | 1.831(4) | 1.73 (avg) |
| S1-C5 | 1.815(4) | 1.81 (avg) |
| S3-C4 | 1.818(4) | 1.81 (avg) |
| C4-C5 | 1.525(6) | 1.51 |
| C2=S(thione) | - | 1.65 |
Table 3: Selected Bond Angles (°)
| Angle | (R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | This compound-2-thione |
| C2-S1-C5 | 95.8(2) | Not Reported |
| C2-S3-C4 | 96.0(2) | Not Reported |
| S1-C2-S3 | 105.5(2) | Not Reported |
| S1-C5-C4 | 114.8(3) | Not Reported |
| S3-C4-C5 | 114.5(3) | Not Reported |
Table 4: Selected Torsion Angles (°)
| Torsion Angle | (R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | This compound-2-thione |
| C5-S1-C2-S3 | 20.3(2) | Not Reported |
| C4-S3-C2-S1 | 20.0(2) | Not Reported |
| C2-S1-C5-C4 | -43.2(3) | Not Reported |
| C2-S3-C4-C5 | -42.8(3) | Not Reported |
| S1-C5-C4-S3 | 55.4(3) | 44 |
Experimental Protocols
The following sections outline the general methodologies employed in the X-ray crystallographic analysis of the featured this compound derivatives.
Synthesis and Crystallization
-
(R)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol: This compound was synthesized and purified, with single crystals suitable for X-ray diffraction obtained by slow evaporation from a suitable solvent system.
-
This compound-2-thione: Commercially available this compound-2-thione was recrystallized from a mixture of methanol and butanol. Due to its relatively high vapor pressure, the crystal was mounted in a capillary for data collection.[1]
-
4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione: This derivative was prepared at room temperature, and single crystals were grown from solution.
X-ray Data Collection and Structure Solution
For each derivative, a single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (typically 100-293 K) using monochromatic radiation (e.g., Mo Kα or Cu Kα). The collected data were processed, including integration of reflection intensities and corrections for absorption.
The crystal structures were solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structural models were validated using standard crystallographic software.
Visualizations
The following diagrams illustrate key concepts and workflows related to the X-ray crystallographic analysis of this compound derivatives.
References
Evaluating Green Catalysts for Thioacetalization: A Comparative Guide
The protection of carbonyl groups as thioacetals is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and agrochemical industries. Traditionally, this reaction has relied on strong Lewis or Brønsted acids, which often suffer from drawbacks such as corrosiveness, difficulty in separation, and the generation of stoichiometric waste. The principles of green chemistry demand the development of more sustainable catalytic systems that are efficient, reusable, and operate under milder conditions. This guide provides a comparative evaluation of several promising green catalysts for the thioacetalization of aldehydes and ketones, supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Green Catalysts
The following tables summarize the performance of various green catalysts for the thioacetalization of benzaldehyde and acetophenone, showcasing their efficiency under different reaction conditions.
Table 1: Thioacetalization of Benzaldehyde with Ethanedithiol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Sulfuric Acid (SSA) | 0.1 g | Solvent-free | 60 | 1-34 min | 90-98 | |
| Tungstophosphoric Acid | 0.5 | Solvent-free | Room Temp. | 5 min | 98 | |
| Hafnium Triflate | 0.1 | CH₂Cl₂ | Room Temp. | 10 min | 99 | |
| Iodine | 10 | Solvent-free | Room Temp. | 15 min | 95 | |
| N-Bromosuccinimide (NBS) | 5 | CH₂Cl₂ | Room Temp. | 0.25 h | 98 |
Table 2: Thioacetalization of Acetophenone with Ethanedithiol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Sulfuric Acid (SSA) | 0.1 g | Solvent-free | 60 | 1-34 min | 90-98 | |
| Tungstophosphoric Acid | 0.5 | Petroleum Ether | Reflux | 2 h | 95 | |
| Hafnium Triflate | 0.2 | CH₂Cl₂ | Room Temp. | 30 min | 98 | |
| Iodine | 10 | Solvent-free | 50 | 2 h | 92 | |
| N-Bromosuccinimide (NBS) | 5 | CH₂Cl₂ | Room Temp. | 4 h | 94 |
Experimental Protocols
Detailed methodologies for representative thioacetalization reactions are provided below.
Protocol 1: Thioacetalization of Benzaldehyde using Silica Sulfuric Acid (SSA)
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Ethanedithiol (1.2 mmol, 0.113 g)
-
Silica Sulfuric Acid (SSA) (0.1 g)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of benzaldehyde (1 mmol) and ethanedithiol (1.2 mmol) in a round-bottom flask, add silica sulfuric acid (0.1 g).
-
Stir the reaction mixture at 60°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add dichloromethane (20 mL) to the reaction mixture and filter the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired thioacetal.
Protocol 2: Thioacetalization of Acetophenone using Iodine
Materials:
-
Acetophenone (1 mmol, 0.120 g)
-
Ethanedithiol (1.2 mmol, 0.113 g)
-
Iodine (0.1 mmol, 0.025 g)
-
Dichloromethane (for workup)
-
10% aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 mmol) and ethanedithiol (1.2 mmol) in a minimal amount of a suitable solvent (e.g., dichloromethane) or perform the reaction neat.
-
Add iodine (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature or gentle warming (e.g., 50°C) and monitor by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 10 mL) to remove excess iodine, followed by water (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product.
Visualizing Workflows and Selection Logic
To aid in the practical application of these green catalysts, the following diagrams illustrate a typical experimental workflow for catalyst screening and a logical approach to catalyst selection.
Caption: Experimental workflow for screening green catalysts in thioacetalization.
Caption: Logic diagram for selecting a green catalyst for thioacetalization.
Safety Operating Guide
Proper Disposal of 1,3-Dithiolane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,3-Dithiolane, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions: Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Classification:
-
This compound is a combustible liquid and should be treated as a flammable solvent waste.
-
Due to its sulfur content, it may have a strong, unpleasant odor.[3]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific waste classification codes.
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The original container may be used if it is in good condition.[4][5]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof screw-on cap.[6] Avoid using foodstuff containers.[7]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4]
3. Waste Segregation and Storage:
-
Store the this compound waste container in a designated hazardous waste storage area.[6]
-
Segregate it from incompatible materials, particularly oxidizing agents.[7]
-
Place the waste container in secondary containment to prevent spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
4. Disposal of Contaminated Materials:
-
Solid Waste: Lab supplies such as gloves, absorbent paper, and kimwipes that are contaminated with this compound should be collected as solid hazardous waste.[6] Double-bag these materials in clear plastic bags for inspection by EHS personnel.[6]
-
Sharps: Contaminated sharps like pipette tips and broken glass must be placed in a designated sharps container.[6]
-
Empty Containers: Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[4]
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain.[8]
-
Contact your institution's EHS office to schedule a hazardous waste pickup.[6] Follow their specific procedures for waste collection requests.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is pertinent to its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₃H₆S₂ | |
| Molecular Weight | 106.21 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [9] |
| Boiling Point | 183 °C | |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| Density | 1.235 g/mL at 25 °C | |
| Storage Class | 10 - Combustible liquids |
Experimental Protocols
The procedures outlined above are based on standard hazardous waste management protocols. For specific experimental procedures involving this compound, such as its synthesis or use in reactions, consult relevant literature.[10][11][12] The disposal of waste from such experiments should follow the guidelines detailed in this document.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C3H6S2 | CID 20970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 1,3-Dithiolane
Essential Safety and Handling Guide for 1,3-Dithiolane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for safe handling. Key quantitative data is summarized below.
| Property | Value |
| Appearance | Colorless to yellow liquid[1] |
| Molecular Formula | C₃H₆S₂[1] |
| Molecular Weight | 106.21 g/mol [1] |
| Boiling Point | 183 °C (lit.)[1][2] |
| Melting Point/Freezing Point | -50 °C[1] |
| Flash Point | 68 °C (154.4 °F) - closed cup[1][2] |
| Density | 1.235 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.599 (lit.)[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][3] | Must conform to EN166 (EU) or be approved under appropriate government standards such as NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] |
| Body Protection | Impervious clothing, such as a lab coat or coveralls, to prevent skin exposure.[1][4] | The type of protective clothing should be selected based on the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows air-purifying respirators are appropriate.[1] | If the respirator is the sole means of protection, use a full-face supplied air respirator. Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step plan outlines the procedures before, during, and after handling.
Pre-Handling Procedures
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Gather PPE: Assemble and inspect all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.[1] Keep away from open flames, hot surfaces, and sparks.[6][7]
-
Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Have spill containment materials readily available.
Handling Procedures
-
Don PPE: Put on all required PPE before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of mists or vapors.[1]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]
-
Prevent Inhalation: Avoid breathing vapors or mist.[1]
-
Electrostatic Precautions: Take measures to prevent the buildup of electrostatic charge.[1]
-
Keep Containers Closed: Keep the container tightly closed when not in use.[1]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation
-
Dedicated Waste Container: Collect all this compound waste, including contaminated materials like gloves and paper towels, in a dedicated, properly labeled, and sealed container compatible with the chemical.[5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent unintended reactions.[5]
Labeling
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5]
Disposal Method
-
Licensed Disposal: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[8]
Safety and Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to final disposal.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound 97 4829-04-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
